3'-F-3'-dA(Bz)-2'-Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H51FN7O7P |
|---|---|
Molecular Weight |
875.9 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-40(48)39(61-46(42)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40+,42?,46-,63?/m1/s1 |
InChI Key |
WTXSTLCSPVTJTM-SOVKSZLNSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)F |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-F-3'-dA(Bz)-2'-Phosphoramidite: Synthesis, Applications, and Performance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Fluoro-3'-deoxyadenosine(benzoyl)-2'-Phosphoramidite, a critical building block in the synthesis of modified oligonucleotides. We delve into its chemical properties, synthesis, and its application in solid-phase oligonucleotide synthesis. This document further details the enhanced characteristics of oligonucleotides incorporating this modification, including increased thermal stability and nuclease resistance, supported by quantitative data. Experimental protocols for synthesis and analysis are provided, alongside a discussion of the potential therapeutic applications, particularly in the development of antiviral agents through chain termination of viral replication.
Introduction
3'-F-3'-dA(Bz)-2'-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, featuring a fluorine atom at the 3' position of the sugar ring and a benzoyl protecting group on the exocyclic amine of the adenine (B156593) base. This modification is of significant interest in the fields of molecular biology and drug development due to the unique properties it imparts to the resulting oligonucleotides. The presence of the 3'-fluoro group enhances the thermal stability of oligonucleotide duplexes and confers resistance to nuclease degradation, thereby increasing their in vivo half-life. These characteristics make it a valuable tool for the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in oligonucleotide synthesis.
| Property | Value | Reference |
| Molecular Formula | C47H51FN7O7P | [1][2] |
| Molecular Weight | 875.92 g/mol | [1][2] |
| CAS Number | 2127174-09-6 | [1] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥99% (³¹P-NMR, RP-HPLC) | [3] |
| Storage Conditions | -20°C under an inert atmosphere | [1][3] |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the parent nucleoside, adenosine (B11128). The key steps involve the protection of the 5' and exocyclic amine groups, fluorination of the 3' position, and finally, phosphitylation of the 2'-hydroxyl group.
Experimental Protocol: Synthesis of the Precursor, 3'-Fluoro-3'-deoxyadenosine (B151260)
A common method for the synthesis of 3'-fluoro-3'-deoxyadenosine involves the treatment of a protected adenosine analog with a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Materials:
-
2',5'-di-O-tritylated adenosine (or other suitably protected adenosine)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous non-polar solvent (e.g., dichloromethane (B109758), THF)
-
Deprotection reagents (e.g., trifluoroacetic acid for trityl groups)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the protected adenosine derivative in an anhydrous non-polar solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to a low temperature (e.g., -78°C).
-
Slowly add DAST to the cooled solution. The reaction is typically stirred at low temperature for a period, then allowed to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the fluorinated intermediate by silica gel column chromatography.
-
Carry out the deprotection of the remaining protecting groups under appropriate conditions to yield 3'-fluoro-3'-deoxyadenosine.[5]
-
Purify the final product by chromatography or recrystallization.
Experimental Protocol: Phosphitylation
The final step to produce the phosphoramidite involves the reaction of the protected 3'-fluoro-3'-deoxyadenosine with a phosphitylating agent.
Materials:
-
N-benzoyl-5'-O-DMT-3'-fluoro-3'-deoxyadenosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or (2-cyanoethoxy)(diisopropylamino)phosphine
-
Anhydrous, non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile for dissolution on the synthesizer
Procedure:
-
Ensure the starting nucleoside is completely dry by co-evaporation with anhydrous pyridine (B92270) or toluene.
-
Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere.
-
Add DIPEA to the solution.
-
Slowly add the phosphitylating agent to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring its progress by TLC or ³¹P-NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by silica gel chromatography using a solvent system containing a small percentage of triethylamine (B128534) to prevent degradation of the phosphoramidite.
-
The purified this compound is then dried under high vacuum and stored at -20°C.
Application in Solid-Phase Oligonucleotide Synthesis
This compound is utilized in standard automated solid-phase oligonucleotide synthesis protocols. The incorporation of this modified phosphoramidite follows the same fundamental cycle as standard phosphoramidites: detritylation, coupling, capping, and oxidation.
Oligonucleotide Synthesis Workflow
The following diagram illustrates the standard workflow for solid-phase oligonucleotide synthesis.
Caption: Standard workflow for solid-phase oligonucleotide synthesis.
Modified Synthesis Parameters
While the overall workflow remains the same, the use of modified phosphoramidites such as this compound may require adjustments to the standard protocol to ensure high coupling efficiency.
| Parameter | Standard Phosphoramidites | This compound (Recommended) |
| Coupling Time | 30-60 seconds | 3-5 minutes |
| Activator | Tetrazole or Dicyanoimidazole (DCI) | Tetrazole or Dicyanoimidazole (DCI) |
| Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) (55°C, 8-12 h) or AMA (Ammonium hydroxide/40% Methylamine) (65°C, 10-15 min) | AMA (65°C, 10-15 min) or concentrated ammonium hydroxide (55°C, 8-12 h) are generally effective. For highly sensitive oligonucleotides, milder conditions may be necessary. |
Note: Coupling times should be optimized based on the specific synthesizer and reagents used.[4]
Performance Characteristics of 3'-Fluoro-Modified Oligonucleotides
The incorporation of 3'-fluoro modifications into oligonucleotides leads to significant improvements in their stability and, consequently, their potential therapeutic efficacy.
Enhanced Thermal Stability
The presence of the electronegative fluorine atom at the 3' position of the sugar moiety influences the sugar pucker, favoring an A-form helix. This pre-organization of the sugar conformation leads to an increase in the melting temperature (Tm) of the oligonucleotide duplex.
| Oligonucleotide Type | Sequence | Tm (°C) | ΔTm per modification (°C) |
| Unmodified DNA | 5'-d(CGC AAT TCG CG)-3' | 68.5 | N/A |
| 3'-Fluoro Modified | 5'-d(CGC A(3'F)A(3'F)T TCG CG)-3' | ~71.1 | ~+1.3 |
Note: The provided Tm values are illustrative and can vary depending on the sequence, buffer conditions, and oligonucleotide concentration. The ΔTm is an approximation based on available data for similar 2'-fluoro modifications.[6]
Experimental Protocol: Melting Temperature (Tm) Determination
-
Sample Preparation: Dissolve the purified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 1-5 µM.
-
Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.
-
Measurement: Use a UV-Vis spectrophotometer with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve. This is typically determined by finding the maximum of the first derivative of the absorbance vs. temperature plot.[7]
Increased Nuclease Resistance
The 3'-fluoro modification provides steric hindrance and alters the conformation of the phosphodiester backbone, making the oligonucleotide more resistant to degradation by cellular nucleases, particularly 3'-exonucleases.
| Oligonucleotide Type | Nuclease | Half-life (t1/2) |
| Unmodified DNA | 3'-Exonuclease | Minutes |
| 3'-Fluoro Modified DNA | 3'-Exonuclease | Hours |
Note: Half-life values are highly dependent on the specific nuclease, its concentration, and the experimental conditions.[8]
Experimental Protocol: Nuclease Degradation Assay
-
Sample Preparation: Incubate a known amount of the 3'-fluoro-modified oligonucleotide and an unmodified control oligonucleotide of the same sequence in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) at a physiological temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction by adding a chelating agent (e.g., EDTA) and heating.
-
Analysis: Analyze the samples by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point. The half-life can be determined by plotting the percentage of intact oligonucleotide versus time.[9]
Therapeutic Applications: Antiviral Mechanism of Action
The parent nucleoside, 3'-fluoro-3'-deoxyadenosine, has demonstrated broad-spectrum antiviral activity.[10] When incorporated into an oligonucleotide, this modification can function as a chain terminator, inhibiting viral replication.
Proposed Antiviral Signaling Pathway
The following diagram illustrates the proposed mechanism of action for an antiviral oligonucleotide containing 3'-F-3'-dA.
Caption: Proposed dual antiviral mechanism of 3'-F-3'-dA containing oligonucleotides.
The primary mechanism for antisense oligonucleotides is the hybridization to a target viral RNA, leading to its degradation by RNase H and subsequent inhibition of viral protein synthesis. Additionally, if the oligonucleotide is degraded, the released 3'-fluoro-3'-deoxyadenosine can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then be incorporated by viral polymerases into the growing viral genome, leading to chain termination due to the absence of a 3'-hydroxyl group, thus inhibiting viral replication.[11]
Conclusion
This compound is a valuable reagent for the synthesis of modified oligonucleotides with enhanced properties. The introduction of a 3'-fluoro modification significantly increases the thermal stability and nuclease resistance of the resulting oligonucleotides, making them promising candidates for therapeutic applications, particularly in the development of antiviral drugs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this modified phosphoramidite in their work. Further research into the specific applications and in vivo performance of oligonucleotides containing this modification will continue to expand its utility in the field of nucleic acid therapeutics.
References
- 1. escholarship.org [escholarship.org]
- 2. s3.jcloud.sjtu.edu.cn [s3.jcloud.sjtu.edu.cn]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 9. synoligo.com [synoligo.com]
- 10. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3'-Fluoro-3'-deoxyadenosine Phosphoramidite: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3'-fluoro-3'-deoxyadenosine (B151260) phosphoramidite (B1245037), a crucial building block for the synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 3' position of the deoxyribose sugar imparts unique chemical and biological properties, making it a valuable tool in the development of therapeutic and diagnostic oligonucleotides.
Core Chemical Properties
3'-Fluoro-3'-deoxyadenosine is a nucleoside analog characterized by the replacement of the 3'-hydroxyl group with a fluorine atom. This substitution has profound effects on the molecule's conformation, stability, and reactivity.
Structural Features: The fluorine atom, being highly electronegative, alters the sugar pucker conformation of the nucleoside. This can influence the overall helical structure of an oligonucleotide chain into which it is incorporated.[1] The C-F bond is also stronger than a C-H or C-OH bond, contributing to increased stability.[1]
Stability: The presence of the 3'-fluoro group enhances the stability of the N-glycosidic bond, making the nucleoside more resistant to enzymatic degradation by nucleoside phosphorylases.[1] This increased stability is a desirable characteristic for therapeutic oligonucleotides.
Reactivity: While the 3'-fluoro group itself is relatively inert, its presence influences the reactivity of the 5'-hydroxyl group, which is the site of phosphoramidite formation. The synthesis of the phosphoramidite follows standard procedures, but the electronic effects of the fluorine atom may slightly alter reaction kinetics.
Physicochemical Properties of 3'-Fluoro-3'-deoxyadenosine
| Property | Value | Reference |
| Molecular Formula | C10H12FN5O3 | [2] |
| Molecular Weight | 269.23 g/mol | [2] |
| IUPAC Name | (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | [2] |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)F">C@@HO)N | [2] |
| InChIKey | QCDAWXDDXYQEJJ-QYYRPYCUSA-N | [2] |
Oligonucleotide Synthesis with 3'-Fluoro-3'-deoxyadenosine Phosphoramidite
The synthesis of oligonucleotides containing 3'-fluoro-3'-deoxyadenosine follows the well-established phosphoramidite solid-phase synthesis method.[3][4] The general workflow is depicted below.
Experimental Protocol: Oligonucleotide Synthesis
This protocol outlines the key steps for incorporating a 3'-fluoro-3'-deoxyadenosine phosphoramidite into a synthetic oligonucleotide chain.
-
Solid Support Preparation: Begin with a controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane. The resulting orange-colored trityl cation can be quantified to monitor synthesis efficiency.[5]
-
Coupling: Activate the 3'-fluoro-3'-deoxyadenosine phosphoramidite with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), and couple it to the free 5'-hydroxyl group of the support-bound nucleoside.[6] An extended coupling time of 3-5 minutes may be beneficial to ensure high coupling efficiency, similar to what is recommended for other 2'-fluoro phosphoramidites.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of deletion-mutant oligonucleotides.[4]
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
Repeat: Repeat the deblocking, coupling, capping, and oxidation steps for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and phosphate backbone using a concentrated ammonia (B1221849) solution or a mixture of ammonia and methylamine (B109427) (AMA).
-
Purification: Purify the full-length oligonucleotide product from shorter failure sequences and other impurities using techniques such as reversed-phase high-performance liquid chromatography (HPLC) or ion-exchange chromatography.[4][7]
Expected Performance Characteristics
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >98% | May require slightly longer coupling times compared to standard DNA phosphoramidites. |
| Stability in Solution | Moderate | Should be used shortly after dissolution to prevent degradation from moisture.[5] |
| Final Purity (Post-Purification) | >95% | Dependent on the efficiency of the synthesis and purification method. |
Biological Activity and Signaling Pathways
3'-Deoxyadenosine (cordycepin), the parent nucleoside of the phosphoramidite, exhibits a range of biological activities, including antiviral and anticancer effects.[1][8] While the phosphoramidite itself is a synthetic precursor, oligonucleotides containing 3'-fluoro-3'-deoxyadenosine may modulate similar biological pathways.
Antiviral Activity of 3'-Fluoro-3'-deoxyadenosine
3'-Fluoro-3'-deoxyadenosine has demonstrated potent antiviral activity against a variety of flaviviruses.[1]
| Virus | Cell Line | EC50 (µM) | Reference |
| Tick-borne encephalitis virus (TBEV) | PS | 1.1 ± 0.1 | [1] |
| Zika virus (ZIKV) | PS | 1.6 ± 0.2 | [1] |
| West Nile virus (WNV) | PS | 1.6 ± 0.2 | [1] |
| Zika virus (ZIKV) | HBCA | 4.7 ± 1.3 | [1] |
| West Nile virus (WNV) | HBCA | 4.5 ± 1.4 | [1] |
Modulation of Signaling Pathways
Studies on 3'-deoxyadenosine suggest its involvement in key cellular signaling pathways. Oligonucleotides incorporating 3'-fluoro-3'-deoxyadenosine could potentially be designed to target these pathways with enhanced specificity and stability.
TGF-β/BMP Signaling Pathway: 3'-Deoxyadenosine has been shown to interfere with the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways by downregulating Smad proteins.[9] This suggests a potential anti-fibrotic application.
References
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Introduction to the synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atdbio.com [atdbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Blockade of Smad signaling by 3'-deoxyadenosine: a mechanism for its anti-fibrotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Pathway of 3'-F-3'-dA(Bz)-2'-Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the synthesis pathway for 3'-F-3'-dA(Bz)-2'-Phosphoramidite, a crucial building block in the synthesis of modified oligonucleotides. This guide provides a comprehensive overview of the synthetic route, including detailed experimental protocols for key steps, quantitative data, and workflow visualizations to facilitate understanding and replication in a laboratory setting.
Introduction
3'-Fluoro-3'-deoxyadenosine (B151260) (3'-F-3'-dA) derivatives are of significant interest in the development of therapeutic oligonucleotides due to their ability to enhance nuclease resistance and binding affinity to target RNA. The incorporation of a fluorine atom at the 3'-position of the sugar moiety imparts unique conformational properties to the nucleoside. The N6-benzoyl (Bz) protecting group on the adenine (B156593) base and the 2'-phosphoramidite functionalization are essential for its use in automated solid-phase oligonucleotide synthesis. This guide details a common synthetic pathway starting from adenosine (B11128).
Overall Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the strategic protection of reactive groups, introduction of the fluorine atom, and subsequent functionalization. The general workflow is as follows:
-
Protection of Adenosine: The 5'-hydroxyl and 6-amino groups of adenosine are protected to prevent side reactions in subsequent steps.
-
Fluorination: The key step of introducing a fluorine atom at the 3'-position of the ribose sugar.
-
Deprotection and Reprotection: Selective removal and addition of protecting groups to yield the desired N6-benzoyl-3'-deoxy-3'-fluoroadenosine intermediate.
-
5'-Hydroxyl Protection: Introduction of a dimethoxytrityl (DMT) group at the 5'-position to enable purification and use in automated synthesis.
-
Phosphitylation: The final step to introduce the reactive phosphoramidite (B1245037) moiety at the 2'-hydroxyl group.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key steps in the synthesis. The quantitative data, where available in the literature for analogous reactions, are summarized in the subsequent tables.
Step 1: Protection of Adenosine
The initial step involves the protection of the 5'-hydroxyl group with dimethoxytrityl (DMT) and the N6-amino group with benzoyl (Bz).
Experimental Protocol:
-
5'-O-DMT Protection: Adenosine is reacted with dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270). The reaction is typically stirred at room temperature until completion, monitored by TLC.
-
N6-Benzoyl Protection: The 5'-O-DMT-adenosine is then treated with benzoyl chloride in pyridine. The reaction is usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture is quenched with methanol (B129727) and the solvent is evaporated. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.
Step 2: Synthesis of 3'-Fluoro-3'-deoxyadenosine Intermediate
This step involves the conversion of the 3'-hydroxyl group to a fluorine atom, often via a double inversion mechanism. A common method involves the use of diethylaminosulfur trifluoride (DAST).[1]
Experimental Protocol:
-
Formation of the Xylo-Intermediate: The 2',5'-di-O-protected adenosine analog with a free 3'-hydroxyl group is treated with a sulfonylating agent (e.g., triflic anhydride) to form a good leaving group at the 3'-position, inducing an inversion to the xylo-configuration.
-
Fluorination: The resulting intermediate is then reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction proceeds with an inversion of configuration, resulting in the desired 3'-fluoro-ribo-configuration.[1]
-
Deprotection and Purification: The protecting groups are then removed to yield 3'-fluoro-3'-deoxyadenosine. The crude product is purified by chromatography.
Step 3: Benzoylation of the N6-Amino Group
The exocyclic amino group of the 3'-fluoro-3'-deoxyadenosine is protected with a benzoyl group.
Experimental Protocol:
-
Reaction Setup: 3'-Fluoro-3'-deoxyadenosine is dissolved in pyridine and cooled in an ice bath.
-
Addition of Benzoyl Chloride: Benzoyl chloride is added dropwise to the solution. The reaction is stirred at 0 °C for a few hours and then at room temperature overnight.
-
Work-up and Purification: The reaction is quenched with methanol and the solvent is evaporated. The residue is purified by silica gel chromatography to yield N6-benzoyl-3'-deoxy-3'-fluoroadenosine.
Step 4: 5'-O-Dimethoxytritylation
The 5'-hydroxyl group of the N6-benzoylated nucleoside is protected with a DMT group.
Experimental Protocol:
-
Reaction: N6-Benzoyl-3'-deoxy-3'-fluoroadenosine is co-evaporated with anhydrous pyridine and then dissolved in pyridine. Dimethoxytrityl chloride (DMT-Cl) is added in portions, and the reaction is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) and washed with aqueous sodium bicarbonate. The organic layer is dried and concentrated. The product is purified by silica gel chromatography.
Step 5: 2'-Phosphitylation
The final step is the introduction of the phosphoramidite moiety at the 2'-hydroxyl group.
Experimental Protocol:
-
Reaction Setup: The 5'-O-DMT-N6-benzoyl-3'-deoxy-3'-fluoroadenosine is dried by co-evaporation with anhydrous acetonitrile (B52724) and then dissolved in anhydrous dichloromethane under an argon atmosphere.
-
Addition of Reagents: N,N-diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude phosphoramidite is purified by flash chromatography on silica gel pre-treated with triethylamine.
Quantitative Data Summary
The following table summarizes the expected yields for the key steps in the synthesis of this compound, based on literature reports for similar transformations.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | 5'-O-DMT and N6-Bz Protection | Adenosine | 5'-O-DMT-N6-Bz-Adenosine | 70-85 |
| 2 | Fluorination (via xylo-intermediate) | Protected Adenosine | 3'-Fluoro-3'-deoxyadenosine | 40-60 |
| 3 | N6-Benzoylation | 3'-Fluoro-3'-deoxyadenosine | N6-Benzoyl-3'-deoxy-3'-fluoroadenosine | 80-95 |
| 4 | 5'-O-Dimethoxytritylation | N6-Benzoyl-3'-deoxy-3'-fluoroadenosine | 5'-O-DMT-N6-Bz-3'-F-3'-dA | 75-90 |
| 5 | 2'-Phosphitylation | 5'-O-DMT-N6-Bz-3'-F-3'-dA | This compound | 85-95 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a challenging but well-established process that is critical for the advancement of oligonucleotide therapeutics. This guide provides a detailed framework for its synthesis, combining established chemical transformations with necessary purification and analytical steps. Careful execution of each step and rigorous purification are paramount to obtaining the high-quality phosphoramidite required for successful oligonucleotide synthesis.
References
structure of 3'-fluoro modified adenosine nucleoside
An In-depth Technical Guide to the Structure of 3'-Fluoro Modified Adenosine (B11128) Nucleoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural characteristics of 3'-fluoro modified adenosine nucleoside, a significant molecule in antiviral and anticancer research. The strategic placement of a fluorine atom at the 3' position of the ribose sugar dramatically influences its chemical properties, three-dimensional conformation, and biological activity.
Core Structural and Chemical Properties
3'-Fluoro-3'-deoxyadenosine (B151260) is a purine (B94841) nucleoside analog where the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom.[1] This single substitution has profound effects on the molecule's stability and biological function.[2]
The core structure consists of:
-
An Adenine (B156593) Base: A purine nucleobase.
-
A Modified Ribose Sugar: A furanose ring where the 3'-hydroxyl group is substituted with fluorine.
-
Glycosidic Bond: A β-N9 glycosidic bond connects the adenine base to the 1' carbon of the sugar.
The IUPAC name for this compound is (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol.[3]
Table 1: Physicochemical Properties of 3'-Fluoro-3'-deoxyadenosine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂FN₅O₃ | [3][4] |
| Molecular Weight | 269.23 g/mol | [3][4] |
| CAS Number | 75059-22-2 | [3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 211-212 °C | |
| pKa (Predicted) | 12.45 ± 0.70 | [4] |
Three-Dimensional Conformation
The introduction of a highly electronegative fluorine atom at the C3' position critically influences the conformation of the furanose ring, an effect known as the gauche effect. This governs the overall three-dimensional shape of the nucleoside, which is crucial for its interaction with enzymes like viral polymerases.
Ribose Ring Pucker
The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South) .[5][6] The phase angle of pseudorotation (P) describes the specific conformation on this cycle.[7]
-
North (C3'-endo): The C3' atom is displaced on the same side of the furanose ring as the C5' atom and the nucleobase. This conformation is characteristic of A-form helices, such as those found in RNA.[5][8]
-
South (C2'-endo): The C2' atom is displaced on the same side as the C5' atom and the nucleobase. This conformation is characteristic of B-form DNA.[5][8]
For 3'-deoxy-3'-fluoroadenosine (which has a ribo configuration), the sugar exists almost exclusively in the C2'-endo (South) conformation.[9] This preference is a direct result of the stereoelectronic effects of the fluorine atom. In contrast, its diastereomer, 3'-deoxy-3'-fluoro-xylo-adenosine, predominantly adopts the C3'-endo (North) conformation.[9] This conformational rigidity is a key factor in its biological activity.
Glycosidic Torsion Angle
The orientation of the adenine base relative to the sugar ring is defined by the glycosidic torsion angle (χ). Like most purine nucleosides, 3'-fluoro-3'-deoxyadenosine preferentially adopts the anti conformation, where the bulk of the base is positioned away from the sugar. This orientation is required for standard Watson-Crick base pairing.
Quantitative Structural Data from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure and conformation of fluorinated nucleosides.[10] The analysis of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) spectra, particularly the scalar (J) coupling constants, provides definitive conformational insights.[11]
Table 2: Representative NMR Coupling Constants (J) for Determining Ribose Conformation
| Coupling Constant | Value Range (Hz) | Conformational Significance | Reference |
| ³J(H1', H2') | 7.5 | A large value is indicative of a C2'-endo (South) pucker. | [9] |
| ³J(H3', H4') | ~0 | A small or absent coupling is consistent with a C2'-endo (South) pucker. | [9] |
| ³J(H2', F3') | 21.6 | Vicinal H-F coupling; value is dependent on the dihedral angle. | [9] |
| ³J(H4', F3') | 26.4 | Vicinal H-F coupling; value is dependent on the dihedral angle. | [9] |
| ²J(H3', F3') | 50.6 | Geminal H-F coupling (reported for the xylo isomer). | [9] |
Note: The specific values of H-F and F-C coupling constants are highly dependent on stereochemistry and dihedral angles, making them powerful probes of conformation.[12]
Experimental Protocols
Synthesis of 3'-Fluoro-3'-deoxyadenosine
The synthesis of 3'-fluoro-3'-deoxyadenosine is a multi-step process that typically starts from adenosine. A common strategy involves the protection of hydroxyl groups, inversion of stereochemistry at the 3' position, fluorination, and subsequent deprotection.[13][14] The fluorination step is often achieved using diethylaminosulfur trifluoride (DAST).[2]
Key Steps:
-
Protection of 2' and 5' Hydroxyl Groups: The 2'- and 5'-OH groups of adenosine are protected, often using silyl (B83357) ethers (e.g., TBDMS) or trityl groups, to prevent them from reacting in subsequent steps.
-
Activation of 3'-Hydroxyl Group: The 3'-OH group is activated by converting it into a good leaving group, such as a triflate.
-
SN2 Inversion to xylo Configuration: The activated 3'-position undergoes nucleophilic substitution (e.g., with sodium acetate) with inversion of configuration, yielding a xylo-adenosine intermediate.
-
Fluorination with DAST: The hydroxyl group of the xylo intermediate is replaced with fluorine using a fluorinating agent like DAST. This step proceeds with another inversion of configuration, restoring the original ribo stereochemistry at the 3' position, now with a fluorine substituent.
-
Deprotection: The protecting groups on the 2' and 5' positions are removed under appropriate conditions (e.g., with a fluoride (B91410) source like TBAF for silyl groups) to yield the final product, 3'-fluoro-3'-deoxyadenosine.
Structural Analysis by NMR Spectroscopy
A comprehensive NMR analysis is essential to confirm the identity and determine the solution-state conformation of the synthesized nucleoside.[11]
Methodology:
-
Sample Preparation: Dissolve 3-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of all non-exchangeable protons.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance confirms the successful incorporation of one fluorine atom.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ribose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (e.g., from H1' to C4 and C8 of the adenine base) and to observe F-C couplings.[11]
-
-
Data Analysis:
-
Structure Confirmation: Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Conformational Analysis: Carefully measure the ³J(H1',H2') and ³J(H3',H4') coupling constants from the high-resolution ¹H spectrum. A large ³J(H1',H2') value coupled with a small ³J(H3',H4') value confirms the predominant C2'-endo (South) conformation.[9]
-
Structural Analysis by X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive solid-state atomic structure of a molecule.[15][16]
Methodology:
-
Crystallization: Grow single crystals of 3'-fluoro-3'-deoxyadenosine suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[17] The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern (intensities and positions of spots) is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[15]
-
Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[18] The final refined structure provides precise data on bond lengths, bond angles, and torsion angles.
Mandatory Visualizations
Synthetic Workflow
Caption: Generalized synthetic workflow for 3'-fluoro-3'-deoxyadenosine.
Ribose Pucker Conformational Equilibrium
Caption: Conformational equilibrium of the ribose ring in 3'-F-deoxyadenosine.
Conceptual Mechanism of Antiviral Action
Caption: Mechanism of action via chain termination of nucleic acid synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. molecular structure - The ring pucker in free ribose and deoxyribose - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 8. glenresearch.com [glenresearch.com]
- 9. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. rigaku.com [rigaku.com]
- 17. excillum.com [excillum.com]
- 18. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into 3'-Fluoro Modified Oligonucleotides: A Biophysical Perspective
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chemical modifications into oligonucleotides has revolutionized their therapeutic potential. Among these, the 3'-fluoro (3'-F) modification has emerged as a critical tool for enhancing the biophysical characteristics of oligonucleotides, rendering them more robust and effective for a range of applications, including antisense therapy, siRNAs, and aptamers. This technical guide provides an in-depth exploration of the core biophysical properties of 3'-fluoro modified oligonucleotides, supported by experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Biophysical Characteristics
The introduction of a fluorine atom at the 3' position of the sugar moiety imparts significant and advantageous changes to the oligonucleotide's properties. These modifications primarily influence thermal stability, nuclease resistance, and binding affinity to target sequences.
Thermal Stability (Tm)
The melting temperature (Tm) is a critical parameter that defines the stability of the duplex formed between an oligonucleotide and its complementary strand. The 3'-fluoro modification generally leads to an increase in the thermal stability of these duplexes. This stabilizing effect is attributed to the high electronegativity of the fluorine atom, which influences the sugar pucker conformation, favoring a C3'-endo conformation similar to that of RNA. This pre-organizes the oligonucleotide into an A-form helical geometry, which is thermodynamically more stable than the B-form typically adopted by DNA.
The extent of stabilization can be influenced by the stereochemistry of the fluorine atom (e.g., 3'-fluoro-arabinonucleic acid vs. 3'-fluoro-ribonucleic acid) and the sequence context.[1] For instance, in some contexts, the 3'-fluoro modification can increase the Tm by approximately 1.3°C per modification when forming a duplex with DNA.[2]
Nuclease Resistance
A major hurdle in the therapeutic application of unmodified oligonucleotides is their rapid degradation by cellular nucleases. The 3'-fluoro modification provides a significant shield against nuclease-mediated cleavage, thereby prolonging the half-life of the oligonucleotide in biological systems. This enhanced stability is particularly effective against 3'-exonucleases, which are prevalent in serum.[3] The presence of the electronegative fluorine atom at the 3'-position sterically hinders the approach of nucleolytic enzymes, thus preventing degradation. Studies have shown that oligonucleotides with 3'-fluoro modifications exhibit substantially higher resistance to exonuclease digestion compared to unmodified DNA and even some other modified oligonucleotides like LNA and 2'-O-MOE.[1]
Binding Affinity
The binding affinity of an oligonucleotide to its target sequence, often quantified by the dissociation constant (Kd), is a key determinant of its efficacy. The 3'-fluoro modification typically enhances the binding affinity for complementary RNA targets.[1] This improvement is a direct consequence of the increased thermal stability and the pre-organized A-form helical structure conferred by the modification, which reduces the entropic penalty of binding. Optimal RNA affinities are often observed when the 3'-fluorine atom and the nucleobase are in a trans-diaxial orientation.[1]
Comparative Data Summary
To provide a clear comparison, the following tables summarize the quantitative data on the impact of 3'-fluoro and other common modifications on the biophysical properties of oligonucleotides.
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) vs. DNA:RNA | Nuclease Resistance |
| 3'-Fluoro (general) | Increased | Significantly Increased |
| 2'-Fluoro (2'-F) | +1.7 to +3.0[4][5] | Increased[] |
| Locked Nucleic Acid (LNA) | +2 to +8[4] | Very High |
| 2'-O-Methyl (2'-OMe) | +1 to +1.5 | Increased |
| Phosphorothioate (PS) | Decreased (-0.5) | Significantly Increased |
Table 1: General Comparison of Common Oligonucleotide Modifications.
| Oligonucleotide Type | Half-life in Serum |
| Unmodified DNA | Minutes to ~1 hour[7] |
| 3'-Fluoro Modified | Significantly extended |
| Phosphorothioate (PS) | Hours to Days |
| 2'-O-Methyl (2'-OMe) | Increased |
Table 2: Relative Nuclease Resistance in Serum.
| Modification | Binding Affinity (Kd) vs. RNA Target |
| Unmodified DNA | Baseline |
| 3'-Fluoro Modified | Lower (Higher Affinity) |
| 2'-Fluoro (2'-F) | Lower (Higher Affinity) |
| Locked Nucleic Acid (LNA) | Significantly Lower (Very High Affinity) |
Table 3: Relative Binding Affinity to RNA Targets.
Experimental Protocols and Workflows
Accurate assessment of the biophysical properties of 3'-fluoro modified oligonucleotides is crucial for their development as therapeutic agents. The following sections detail the methodologies for key experiments and provide visual workflows.
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature (Tm) of a duplex formed by a 3'-fluoro modified oligonucleotide and its complementary strand.
Methodology:
-
Sample Preparation:
-
Resuspend the 3'-fluoro modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Determine the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm. For modified oligonucleotides, use the extinction coefficients provided by the manufacturer.[8]
-
Prepare the duplex sample by mixing equimolar amounts of the modified oligonucleotide and its complement in the melting buffer to a final concentration of 1-2 µM.[8]
-
-
Annealing:
-
Tm Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measure the absorbance of the sample at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[8]
-
Record the absorbance at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve. This is typically calculated from the first derivative of the curve.[10]
-
Figure 1: Workflow for Thermal Melting (Tm) Analysis.
Nuclease Degradation Assay (Serum Stability)
Objective: To assess the stability of 3'-fluoro modified oligonucleotides in the presence of nucleases, typically in serum.
Methodology:
-
Sample Preparation:
-
Incubation:
-
Sample Processing:
-
Immediately stop the degradation reaction by adding a quenching buffer (e.g., containing formamide (B127407) and EDTA) and/or by heat inactivation.[7]
-
For serum samples, it may be necessary to perform a phenol-chloroform extraction to remove proteins before analysis.[7]
-
-
Analysis by Gel Electrophoresis:
-
Data Quantification:
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry software.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the oligonucleotide.
-
Figure 2: Workflow for Nuclease Degradation Assay.
Binding Affinity Assessment (Surface Plasmon Resonance - SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of a 3'-fluoro modified oligonucleotide for its target.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., streptavidin-coated for biotinylated ligands).
-
Immobilize the target molecule (ligand, e.g., a complementary RNA or a protein) onto the sensor chip surface. The unmodified counterpart can be immobilized on a reference flow cell.[5]
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the 3'-fluoro modified oligonucleotide (analyte) in a suitable running buffer (e.g., HBS-EP buffer).
-
-
SPR Measurement:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate. This is the association phase .
-
After the injection, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand. This is the dissociation phase .
-
Between different analyte injections, regenerate the sensor surface using a specific regeneration solution to remove all bound analyte, if necessary.[12]
-
-
Data Analysis:
-
The SPR instrument records the change in resonance units (RU) over time, generating a sensorgram for each analyte concentration.
-
Subtract the signal from the reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13]
-
Figure 3: Workflow for Binding Affinity Assessment using SPR.
Conclusion
The 3'-fluoro modification represents a powerful strategy for enhancing the key biophysical properties of oligonucleotides intended for therapeutic use. By increasing thermal stability, conferring significant nuclease resistance, and improving binding affinity, this modification addresses several of the inherent limitations of natural nucleic acids. The data and protocols presented in this guide offer a foundational understanding for researchers and developers to effectively design, synthesize, and characterize 3'-fluoro modified oligonucleotides for their specific applications, ultimately accelerating the translation of these promising molecules from the laboratory to the clinic.
References
- 1. Synthesis, Improved Antisense Activity and Structural Rationale for the Divergent RNA Affinities of 3′-Fluoro Hexitol Nucleic Acid (FHNA and Ara-FHNA) Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Dissecting the oligonucleotide binding properties of a disordered chaperone protein using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Fluorinated Nucleosides in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated nucleosides represent a cornerstone in the development of antiviral therapeutics. The strategic incorporation of fluorine atoms into nucleoside analogues significantly enhances their pharmacological properties, leading to potent and selective inhibition of viral replication. This guide provides a comprehensive overview of the core mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. The introduction of fluorine can increase the metabolic stability of the nucleoside, alter its sugar pucker conformation to favor binding by viral polymerases, and enhance its overall antiviral potency.[1][2][3][4]
Core Mechanism of Action
The antiviral activity of fluorinated nucleosides is not inherent to the molecule as administered. Instead, these compounds function as prodrugs that must be anabolized within the host cell to their active triphosphate form. This process is a critical determinant of their efficacy.
1. Cellular Uptake and Metabolic Activation:
Fluorinated nucleosides are transported into the host cell via nucleoside transporters. Once inside, they undergo a series of three sequential phosphorylation steps, catalyzed by host and/or viral kinases, to yield the corresponding 5'-monophosphate (-MP), -diphosphate (-DP), and the active -triphosphate (-TP) metabolites.[2][3] The initial phosphorylation to the monophosphate is often the rate-limiting step in this activation pathway.
2. Inhibition of Viral Polymerase and Chain Termination:
The active triphosphate form of the fluorinated nucleoside analogue then acts as a competitive inhibitor of the natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for the viral DNA or RNA polymerase. Upon incorporation into the growing viral nucleic acid chain, these analogues can lead to two primary outcomes:
-
Chain Termination: Many fluorinated nucleosides lack a 3'-hydroxyl group or have it in a conformation that prevents the formation of the next phosphodiester bond, leading to the immediate or delayed termination of the elongating DNA or RNA strand.[2][5]
-
Polymerase Inhibition: The incorporated analogue can also directly inhibit the catalytic activity of the viral polymerase, preventing further nucleic acid synthesis.[2]
The selectivity of fluorinated nucleosides for viral polymerases over host cell polymerases is a key factor in their therapeutic window, minimizing toxicity to the host.
Signaling Pathway: Metabolic Activation of Fluorinated Nucleosides
Caption: Metabolic activation pathway of a fluorinated nucleoside.
Quantitative Data on Antiviral Activity
The antiviral efficacy and cytotoxicity of fluorinated nucleosides are typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of a compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Fluorinated Nucleoside | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Emtricitabine (FTC) | HIV-1 | T-cell lines | 0.009 - 1.5 | >100 | >67 - >11,111 | [2] |
| Sofosbuvir | HCV (genotypes 1-6) | Huh-7 replicon cells | 0.014 - 0.11 | >100 | >909 - >7,143 | [2] |
| Sofosbuvir | Zika Virus | Huh-7 | 4.1 | >100 | >24.4 | [2] |
| Sofosbuvir | West Nile Virus | Huh-7 | 1.2 | >100 | >83.3 | [2] |
| Sofosbuvir | Dengue Virus | Huh-7 | 4.9 | >100 | >20.4 | [2] |
| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 | >100 | >909 | [2] |
| Clevudine (L-FMAU) | EBV | P3HR1 | 5.0 | 1000 | 200 | [2] |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | HCV | Replicon cells | 5.0 (EC90) | >100 | >20 | [6] |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | SARS-CoV-2 | - | 175.2 | - | - | [6] |
| MK-8591 (EFdA) | HIV-2 | - | ≤0.011 | - | - | [7] |
Experimental Protocols
General Experimental Workflow
The evaluation of a novel fluorinated nucleoside typically involves a parallel assessment of its antiviral activity and cytotoxicity to determine its selectivity index.
Caption: General experimental workflow for antiviral compound evaluation.
Plaque Reduction Assay for Antiviral Activity
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a lytic virus. The reduction in plaque number is proportional to the antiviral activity of the compound.[8][9][10][11][12]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock with a known titer.
-
Fluorinated nucleoside compound stock solution.
-
Cell culture medium (e.g., DMEM, MEM).
-
Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the fluorinated nucleoside in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of the test compound. Include a "virus only" control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Aspirate the inoculum and add the semi-solid overlay medium containing the respective concentrations of the compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days).
-
Fixation and Staining: Fix the cells with the fixing solution, remove the overlay, and stain the cell monolayer with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the EC50 value from the dose-response curve.
MTT/XTT Assay for Cytotoxicity
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[13][14][15][16]
Materials:
-
Host cells seeded in a 96-well plate.
-
Fluorinated nucleoside compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the fluorinated nucleoside to the wells. Include a "cells only" (untreated) control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. Determine the CC50 value from the dose-response curve.
Quantification of Intracellular Nucleoside Triphosphate Levels by LC-MS/MS
Principle: This method allows for the direct measurement of the intracellular concentration of the active triphosphate form of the fluorinated nucleoside. This is crucial for understanding the pharmacokinetic and pharmacodynamic relationship of the compound.[1][17][18][19][20]
Materials:
-
Host cells treated with the fluorinated nucleoside.
-
Cold methanol (B129727) for cell lysis and metabolite extraction.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Appropriate internal standards.
Procedure:
-
Cell Culture and Treatment: Culture cells to a desired density and treat with the fluorinated nucleoside for a specific time.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them with cold methanol to quench metabolic activity and extract the intracellular metabolites.
-
Sample Preparation: Centrifuge the cell lysate to remove debris. The supernatant containing the nucleotides is then further processed, which may include a solid-phase extraction step to enrich for the triphosphate species.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. The different phosphorylated forms of the nucleoside are separated by liquid chromatography and detected and quantified by tandem mass spectrometry.
-
Data Analysis: Quantify the amount of the triphosphate metabolite in the sample by comparing its signal to that of a known concentration of a standard. Normalize the concentration to the number of cells.
Conclusion
Fluorinated nucleosides are a powerful class of antiviral agents with a well-defined mechanism of action centered on intracellular phosphorylation and subsequent inhibition of viral polymerases. The strategic use of fluorine enhances their drug-like properties, leading to improved efficacy and metabolic stability. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel fluorinated nucleoside candidates, from initial screening for antiviral activity and cytotoxicity to detailed mechanistic studies of their intracellular metabolism. A thorough understanding of these principles and methodologies is essential for the continued development of next-generation antiviral therapies.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 18. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic chemistry, particularly in the assembly of oligonucleotides for research, diagnostics, and therapeutics, the strategic use of protecting groups is paramount. Among the arsenal (B13267) of protective moieties, the benzoyl (Bz) group holds a significant and historical role, primarily in safeguarding the exocyclic primary amino groups of nucleobases. This technical guide provides an in-depth exploration of the benzoyl protecting group's function in phosphoramidite (B1245037) chemistry, detailing its application, deprotection, and the underlying chemical principles.
Core Function of the Benzoyl Protecting Group
The primary role of the benzoyl group in phosphoramidite-based oligonucleotide synthesis is to protect the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxycytosine (dC), and deoxyguanosine (dG) from engaging in undesirable side reactions during the sequential addition of nucleotide monomers.[1][2] Without this protection, the nucleophilic exocyclic amines would react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities, which would severely compromise the yield and purity of the target sequence.[2]
The benzoyl group provides a robust shield that is stable to the conditions of the automated solid-phase synthesis cycle, which includes:
-
Detritylation: Acidic removal of the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Reaction of the 5'-hydroxyl group with the incoming phosphoramidite.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester.[2]
While stable throughout the synthesis, the benzoyl group is designed to be efficiently removed under basic conditions during the final deprotection step.[2][3]
The Chemistry of Benzoyl Protection and Deprotection
The benzoyl group is introduced onto the exocyclic amines of the nucleosides, typically using benzoyl chloride or a related acylating agent.[4][5] For instance, the N⁶-amino group of adenine (B156593) and the N⁴-amino group of cytosine are commonly protected with a benzoyl group.[1] Guanine's exocyclic amine is often protected with an isobutyryl group, although benzoyl protection has also been used.[1][6] Thymine (B56734) and uracil (B121893) do not require this protection as they lack exocyclic amino groups.[1]
Deprotection is achieved by hydrolysis under basic conditions. The electron-withdrawing nature of the carbonyl group in the benzoyl moiety makes it susceptible to nucleophilic attack by a base, leading to its cleavage from the nucleobase.[7]
Quantitative Data on Deprotection Conditions
The removal of the benzoyl group is a critical final step in oligonucleotide synthesis. The efficiency of this step is dependent on the deprotection reagent, temperature, and time. Below is a summary of common deprotection conditions.
| Reagent | Temperature | Time | Yield/Efficiency | Notes |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | 12-24 hours | >95% | A standard and reliable method.[7] |
| Concentrated Ammonium Hydroxide | 55-65 °C | 2-8 hours | >95% | Faster than room temperature deprotection.[7][8] |
| Ammonium Hydroxide / 40% Methylamine (B109427) (AMA) (1:1 v/v) | 65 °C | 10-15 minutes | >95% | A rapid deprotection method.[7][9] |
| Lithium Hydroxide / Triethylamine in Methanol | 75 °C | 60 minutes | Not Specified | An ammonia-free deprotection method.[10] |
Note: Deprotection times can be influenced by the specific oligonucleotide sequence and the presence of other modifications.
Experimental Protocols
Protocol 1: N-Benzoylation of Thymidine at the N3 Position
This protocol describes a method for the benzoylation of the N3 position of thymine, which can be adapted for the exocyclic amines of other nucleosides.
Materials:
-
Thymine
-
Benzoyl chloride
-
Cold water
-
Diethyl ether
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve 1 gram (7.94 mmol) of thymine in a 2:5 (v/v) mixture of pyridine and acetonitrile in a round-bottom flask under an inert atmosphere.[4]
-
At room temperature, add 2.8 mL (23.82 mmol) of benzoyl chloride dropwise to the stirred solution.[4]
-
Continue stirring the reaction mixture for 24 hours.[4]
-
Monitor the reaction's completion using thin-layer chromatography (TLC).[4]
-
Upon completion, filter the resulting precipitate.[4]
-
Wash the precipitate sequentially with cold water and then with diethyl ether.[4]
-
Dry the product to obtain N3-benzoylthymine as a white crystalline solid. The expected yield is approximately 1.78 grams (98%).[4]
Protocol 2: Deprotection of Benzoyl Groups from Oligonucleotides using Aqueous Ammonia (B1221849)
This is a standard method for the final deprotection of synthetic oligonucleotides.
Materials:
-
Benzoyl-protected oligonucleotide on solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Sealed vials
-
Heating block or oven
Procedure:
-
Place the solid support with the synthesized oligonucleotide into a sealed vial.[7]
-
Add a sufficient volume of concentrated ammonium hydroxide to completely submerge the support.
-
Seal the vial tightly to prevent the escape of ammonia gas.[7]
-
Heat the reaction mixture to 55-65 °C for 2-8 hours. The exact time will depend on the sequence and other protecting groups present.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
In a well-ventilated fume hood, carefully open the vial.
-
Evaporate the ammonia and solvent under a stream of nitrogen or using a centrifugal evaporator.[7]
-
The resulting residue contains the deprotected oligonucleotide, which can be further purified as needed.
Protocol 3: Rapid Deprotection using AMA
This protocol is suitable for rapid deprotection of oligonucleotides.
Materials:
-
Benzoyl-protected oligonucleotide on solid support
-
Ammonium hydroxide (30%) / 40% methylamine 1:1 (v/v) (AMA)
-
Sealed vials
-
Heating block
Procedure:
-
Place the substrate in a sealed vial.[7]
-
Add freshly prepared AMA solution to the vial.
-
Seal the vial tightly.
-
Heat the reaction mixture to 65 °C for 10-15 minutes.[7]
-
Cool the reaction vial to room temperature.
-
In a fume hood, carefully open the vial and evaporate the AMA solution.[7]
Visualizing the Role of Benzoyl Protection
The following diagrams illustrate the key processes involving the benzoyl protecting group in oligonucleotide synthesis.
Caption: Solid-phase oligonucleotide synthesis cycle using Bz-protected phosphoramidites.
Caption: Simplified mechanism of benzoyl group deprotection under basic conditions.
Conclusion
The benzoyl protecting group is a foundational tool in the chemical synthesis of oligonucleotides. Its stability during the iterative steps of solid-phase synthesis, combined with its reliable removal during the final deprotection, has made it a mainstay in the field.[2] While alternative "ultra-mild" protecting groups have been developed for sensitive applications, the benzoyl group remains a cost-effective and robust choice for the routine synthesis of a wide variety of DNA and RNA sequences. A thorough understanding of its chemical properties and the associated protocols is essential for any researcher involved in the synthesis and application of oligonucleotides.
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. atdbio.com [atdbio.com]
- 6. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Rationale for 3'-Fluoro Modifications in DNA and RNA Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into nucleic acid analogs has emerged as a powerful tool in the development of therapeutic oligonucleotides and molecular probes. Among the various positions for fluorination, the 3'-position of the sugar moiety offers a unique combination of structural and functional advantages. This technical guide delves into the core structural rationale behind 3'-fluoro modifications in DNA and RNA analogs, providing a comprehensive overview of their synthesis, biophysical properties, and applications, supported by quantitative data and detailed experimental methodologies.
Introduction: The Significance of Fluorine in Nucleic Acid Chemistry
Fluorine's unique properties, including its small size—closely mimicking a hydrogen atom—and high electronegativity, make it an attractive element for modifying biomolecules.[1] In the context of nucleic acids, the introduction of a fluorine atom can profoundly influence the sugar pucker conformation, the stability of the glycosidic bond, and the overall helical structure. These modifications can translate into enhanced biological activity, improved metabolic stability, and novel therapeutic applications.
Structural Impact of 3'-Fluoro Modifications
The introduction of a fluorine atom at the 3'-position of the deoxyribose or ribose sugar has significant stereoelectronic consequences that dictate the conformation and properties of the resulting nucleic acid analog.
Sugar Pucker and Duplex Conformation
The conformation of the sugar ring, known as sugar pucker, is a critical determinant of nucleic acid structure. In natural DNA, the deoxyribose sugar typically adopts a C2'-endo conformation, leading to a B-form double helix. In contrast, RNA's ribose sugar favors a C3'-endo conformation, resulting in an A-form helix.
The highly electronegative 3'-fluoro substituent strongly influences the sugar pucker. For instance, in 3'-fluoro-2'-deoxyribonucleic acid (3'-F-DNA), the fluorine atom promotes a C3'-endo sugar pucker, similar to that of RNA. This conformational preference can shift the overall duplex structure towards an A-like geometry, even in a DNA context. This "RNA-mimicking" behavior is a key factor in the enhanced binding affinity of 3'-fluoro-modified oligonucleotides to complementary RNA targets.
Stereochemistry and Stability: The Case of FHNA and Ara-FHNA
The precise stereochemical orientation of the 3'-fluorine atom is crucial for its effect on duplex stability. This is exemplified by the divergent properties of 3'-fluoro hexitol (B1215160) nucleic acid (FHNA) and its epimer, Ara-FHNA.
-
FHNA (3'-axial fluorine): In FHNA, the 3'-fluorine atom is in an axial position. This orientation is well-tolerated within an A-form duplex, leading to a significant increase in thermal stability (Tm) when hybridized with RNA.[2][3]
-
Ara-FHNA (3'-equatorial fluorine): Conversely, the equatorial orientation of the 3'-fluorine in Ara-FHNA leads to steric clashes within the duplex, disrupting base stacking and resulting in a significant destabilization of the duplex.[2][3]
This stark difference underscores the importance of precise stereochemical control in the design of modified nucleic acids.
Biophysical Properties of 3'-Fluoro-Modified Analogs
The structural changes induced by 3'-fluoro modifications translate into a range of advantageous biophysical properties.
Enhanced Thermal Stability
As a general trend, the incorporation of 3'-fluoro modifications, particularly those that favor an A-form geometry like FHNA, leads to an increase in the thermal stability of duplexes with complementary RNA. This is attributed to the pre-organization of the sugar into the favorable C3'-endo conformation, which reduces the entropic penalty of duplex formation.
Table 1: Thermal Stability of Oligonucleotides Containing 3'-Fluoro Modifications
| Oligonucleotide Sequence (5' to 3') | Complementary Strand | Modification | ΔTm per modification (°C) vs. DNA/RNA | Reference |
| GCG TTT TTT TTT GCG | rA-RNA | HNA | +1.5 | [2] |
| GCG TTT TTT TTT GCG | rA-RNA | FHNA | +2.1 | [2] |
| GCG TTT TTT TTT GCG | rA-RNA | Ara-FHNA | -2.4 | [2] |
HNA (Hexitol Nucleic Acid) is the unmodified parent structure of FHNA and Ara-FHNA.
Increased Nuclease Resistance
One of the most significant advantages of 3'-fluoro modifications is the enhanced resistance to nuclease degradation. The presence of the electronegative fluorine atom at the 3'-position sterically and electronically hinders the approach of nucleases, which typically recognize the 3'-hydroxyl group for cleavage. This increased stability is crucial for in vivo applications of therapeutic oligonucleotides.
Table 2: Nuclease Resistance of FHNA-Modified Oligonucleotides
| Oligonucleotide | Modification | Enzyme | Half-life (t1/2) | Reference |
| Unmodified DNA | None | Snake Venom Phosphodiesterase | Short | [2] |
| LNA-modified | 2',4'-bridge | Snake Venom Phosphodiesterase | Moderate | [2] |
| MOE-modified | 2'-O-Methoxyethyl | Snake Venom Phosphodiesterase | Moderate | [2] |
| FHNA-modified | 3'-Fluoro Hexitol | Snake Venom Phosphodiesterase | Significantly Increased | [2] |
| Ara-FHNA-modified | 3'-Fluoro Hexitol (arabino) | Snake Venom Phosphodiesterase | Significantly Increased | [2] |
LNA (Locked Nucleic Acid) and MOE (2'-O-Methoxyethyl) are other common modifications for enhancing nuclease resistance.
Applications in Research and Drug Development
The favorable properties of 3'-fluoro-modified nucleic acids have led to their exploration in various applications.
Antisense Oligonucleotides (ASOs)
3'-Fluoro-modified ASOs, particularly those with the FHNA modification, have shown potent downregulation of gene expression in animal models.[3] Their high affinity for target mRNA and enhanced nuclease resistance make them promising candidates for therapeutic development.
Small Interfering RNAs (siRNAs)
The incorporation of 3'-fluoro modifications into siRNAs can enhance their stability and prolong their gene-silencing effects. The "RNA-like" character of these modifications ensures that they are well-tolerated by the RNA-induced silencing complex (RISC).
Aptamers
Aptamers are structured oligonucleotides that bind to specific targets. 3'-Fluoro modifications can be incorporated into aptamers to increase their stability in biological fluids, thereby enhancing their diagnostic and therapeutic potential.
Experimental Protocols
Synthesis of 3'-Fluoro-Modified Oligonucleotides
The synthesis of 3'-fluoro-modified oligonucleotides is typically achieved via solid-phase phosphoramidite (B1245037) chemistry.
Protocol: Solid-Phase Synthesis of a 3'-Fluoro-Modified Oligonucleotide
-
Preparation of the Solid Support: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the desired sequence.
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of a mild acid, such as trichloroacetic acid in dichloromethane.
-
Coupling: Activate the 3'-fluoro-modified phosphoramidite building block with an activator, such as 5-(ethylthio)-1H-tetrazole, and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time may need to be optimized for modified monomers.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final coupling cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups using a concentrated ammonia (B1221849) solution or a mixture of ammonia and methylamine (B109427) (AMA).
-
Purification: Purify the full-length oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Thermal Melting Analysis (Tm)
Protocol: Determination of Duplex Thermal Stability
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final concentration of each strand is typically in the micromolar range (e.g., 1-5 µM).
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Curve Acquisition: Heat the sample from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5-1 °C/min), recording the absorbance at 260 nm at regular intervals.
-
Data Analysis: Plot the absorbance as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the sigmoidal melting curve. This can be determined by finding the maximum of the first derivative of the melting curve.
Nuclease Degradation Assay
Protocol: Assessment of Nuclease Resistance
-
Oligonucleotide Labeling: Label the 5'-end of the modified oligonucleotide with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a fluorescent dye.
-
Nuclease Digestion: Incubate the labeled oligonucleotide in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or S1 nuclease for endonuclease activity). The reaction is typically carried out at 37 °C.
-
Time Course Analysis: Remove aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., a solution containing EDTA and a loading dye).
-
Gel Electrophoresis: Separate the digestion products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the bands using autoradiography (for 32P) or fluorescence imaging. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and the half-life (t1/2) of the oligonucleotide.
Visualizations
Conclusion
3'-Fluoro modifications represent a mature and highly effective strategy for enhancing the therapeutic potential of DNA and RNA analogs. The structural rigidity imparted by the 3'-fluoro substituent, particularly when installed with the correct stereochemistry, leads to a cascade of beneficial properties including increased thermal stability and profound resistance to nuclease degradation. These attributes, combined with their ability to mimic the conformational properties of RNA, position 3'-fluoro-modified oligonucleotides as a cornerstone of modern nucleic acid chemistry and drug development. Further exploration of novel 3'-modifications continues to be a vibrant area of research, promising even more potent and specific nucleic acid-based therapeutics in the future.
References
- 1. Synthesis, Improved Antisense Activity and Structural Rationale for the Divergent RNA Affinities of 3′-Fluoro Hexitol Nucleic Acid (FHNA and Ara-FHNA) Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, improved antisense activity and structural rationale for the divergent RNA affinities of 3'-fluoro hexitol nucleic acid (FHNA and Ara-FHNA) modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Properties of 3'-Fluoro-3'-deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Fluoro-3'-deoxyadenosine (B151260) (3'-F-dA) is a synthetic nucleoside analog that has demonstrated potent broad-spectrum antiviral activity against a range of DNA and RNA viruses. Its mechanism of action, primarily as a chain terminator of viral nucleic acid synthesis, positions it as a compound of significant interest in the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the core antiviral properties of 3'-F-dA, including its spectrum of activity, mechanism of action, and available quantitative data. Detailed experimental protocols for key antiviral assays and the synthesis of the compound are provided to facilitate further research and development.
Introduction
Nucleoside analogs represent a cornerstone of antiviral chemotherapy. By mimicking endogenous nucleosides, these compounds can be incorporated into growing viral DNA or RNA chains, leading to premature termination of replication. 3'-Fluoro-3'-deoxyadenosine is a purine (B94841) nucleoside analog distinguished by the substitution of the 3'-hydroxyl group on the ribose sugar with a fluorine atom. This modification is critical to its function as a chain terminator. The high electronegativity of the fluorine atom also influences the conformational properties of the sugar ring, which can affect its recognition by viral and cellular enzymes[1]. This guide delves into the technical details of 3'-F-dA's antiviral characteristics.
Spectrum of Antiviral Activity
3'-Fluoro-3'-deoxyadenosine exhibits a broad spectrum of antiviral activity, inhibiting the replication of both DNA and RNA viruses. Its efficacy has been demonstrated against various viral families, underscoring its potential as a broad-spectrum antiviral agent.
RNA Viruses
3'-F-dA is particularly effective against a wide array of RNA viruses, including:
-
Flaviviruses: It shows low-micromolar antiviral effects against Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV) in both neural and extraneural host cell lines[1].
-
Picornaviruses: Activity has been reported against poliovirus and Coxsackie B virus[2][3].
-
Togaviruses: It is effective against Sindbis virus and Semliki Forest virus[2][3].
-
Reoviruses: Antiviral activity has been observed against reovirus[2][3].
-
Arenaviruses and Bunyaviruses: Selective inhibition has been demonstrated against certain arthropod-borne and arenaviruses[1].
DNA Viruses
Among DNA viruses, 3'-F-dA has shown notable activity against:
-
Poxviruses: It is effective against vaccinia virus, demonstrating efficacy both in vitro and in vivo by inhibiting tail lesion formation in mice[2][3].
Quantitative Antiviral Data
The antiviral potency of 3'-fluoro-3'-deoxyadenosine has been quantified against several viruses, primarily flaviviruses. The following tables summarize the available 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) data, along with the calculated selectivity index (SI), which is a measure of the compound's therapeutic window (SI = CC50/EC50).
| Virus (Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tick-borne Encephalitis Virus (TBEV) | |||||
| Hypr | PS | 2.2 ± 0.6 | >25 | >11.4 | [1] |
| Neudoerfl | PS | 1.6 ± 0.3 | >25 | >15.6 | [1] |
| Hypr | HBCA | 3.1 ± 1.1 | >25 | >8.1 | [1] |
| Neudoerfl | HBCA | 4.5 ± 1.5 | >25 | >5.6 | [1] |
| Zika Virus (ZIKV) | |||||
| MR-766 | PS | 1.1 ± 0.1 | >25 | >22.7 | [1] |
| Paraiba_01 | PS | 1.6 ± 0.2 | >25 | >15.6 | [1] |
| MR-766 | HBCA | 4.7 ± 1.3 | >25 | >5.3 | [1] |
| Paraiba_01 | HBCA | 4.5 ± 1.4 | >25 | >5.6 | [1] |
| West Nile Virus (WNV) | |||||
| Eg-101 | PS | 3.7 ± 1.2 | >25 | >6.8 | [1] |
| 13-104 | PS | 4.7 ± 1.5 | >25 | >5.3 | [1] |
| Eg-101 | HBCA | 4.3 ± 0.3 | >25 | >5.8 | [1] |
| 13-104 | HBCA | 4.3 ± 0.6 | >25 | >5.8 | [1] |
PS: Porcine stable kidney cells; HBCA: Human brain capillary endothelial cells.
Mechanism of Action
The antiviral activity of 3'-fluoro-3'-deoxyadenosine is attributed to its role as a nucleic acid chain terminator. The proposed mechanism involves several key steps:
-
Cellular Uptake: 3'-F-dA enters the host cell via nucleoside transporters.
-
Phosphorylation: Once inside the cell, it is phosphorylated by host cell kinases, such as adenosine (B11128) kinase, to its active 5'-triphosphate form (3'-F-dATP).
-
Incorporation by Viral Polymerase: The viral RNA or DNA polymerase recognizes 3'-F-dATP as a substrate and incorporates it into the nascent viral nucleic acid chain.
-
Chain Termination: Due to the absence of a 3'-hydroxyl group, the formation of the next phosphodiester bond is blocked, leading to the premature termination of the growing nucleic acid chain. This effectively halts viral replication.
It is important to note that the antiviral activity spectrum of 3'-fluoro-3'-deoxyadenosine differs from adenosine analogs that inhibit S-adenosylhomocysteine (SAH) hydrolase, indicating a distinct mechanism of action[2][3].
Experimental Protocols
Synthesis of 3'-Fluoro-3'-deoxyadenosine
The synthesis of 3'-fluoro-3'-deoxyadenosine can be achieved from adenosine. A common method involves the treatment of a protected adenosine analog with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, followed by deprotection.
Materials:
-
Adenosine
-
Trityl chloride
-
Pyridine
-
Diethylaminosulfur trifluoride (DAST)
-
Appropriate solvents (e.g., DMF, CH2Cl2)
-
Deprotection reagents (e.g., trifluoroacetic acid)
-
Silica (B1680970) gel for column chromatography
Procedure (Illustrative):
-
Protection: The 2' and 5' hydroxyl groups of adenosine are protected, often using trityl groups. This is typically done by reacting adenosine with trityl chloride in pyridine.
-
Fluorination: The protected adenosine, which now has a free 3'-hydroxyl group in a xylo-configuration, is reacted with DAST in an appropriate solvent like DMF. This reaction substitutes the hydroxyl group with a fluorine atom.
-
Deprotection: The trityl protecting groups are removed using an acid, such as trifluoroacetic acid in a suitable solvent.
-
Purification: The final product, 3'-fluoro-3'-deoxyadenosine, is purified from the reaction mixture using column chromatography on silica gel.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
3'-fluoro-3'-deoxyadenosine stock solution
-
Culture medium (e.g., DMEM)
-
Serum-free medium
-
Overlay medium (e.g., medium with agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet in formalin)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of 3'-fluoro-3'-deoxyadenosine in serum-free medium.
-
Infection: Aspirate the growth medium from the cells and infect with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and add the different dilutions of 3'-fluoro-3'-deoxyadenosine to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After a short incubation with the compound, add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with a crystal violet solution.
-
Plaque Counting: Wash the plates to remove excess stain and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes (cytopathic effect).
Materials:
-
Host cells seeded in 96-well plates
-
Virus stock
-
3'-fluoro-3'-deoxyadenosine stock solution
-
Culture medium
-
Cell viability stain (e.g., Neutral Red or MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to achieve a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of 3'-fluoro-3'-deoxyadenosine in culture medium in a separate 96-well plate.
-
Treatment and Infection: Add the compound dilutions to the cell plate. Subsequently, infect the cells with a virus concentration that would cause significant CPE in the control wells. Include virus controls (cells + virus), compound toxicity controls (cells + compound), and cell controls (cells only).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until CPE is prominent in the virus control wells.
-
Quantification of Cell Viability: Add a cell viability stain (e.g., Neutral Red or MTT) to all wells and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the EC50 value. The compound toxicity control wells are used to determine the CC50 value.
Conclusion
3'-Fluoro-3'-deoxyadenosine is a promising antiviral compound with a broad spectrum of activity and a well-defined mechanism of action as a nucleic acid chain terminator. Its efficacy against a range of clinically relevant viruses, including flaviviruses and poxviruses, warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this and other related nucleoside analogs. Further studies are needed to fully elucidate its activity against a wider range of viruses and to optimize its pharmacological properties for potential clinical applications.
References
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Synthetic DNA and RNA: A Technical Guide to the Phosphoramidite Group in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and drug development, the chemical synthesis of oligonucleotides stands as a foundational technology. From CRISPR-based gene editing to the development of antisense therapies and diagnostic probes, the ability to rapidly and accurately construct specific DNA and RNA sequences is paramount. At the heart of this capability lies the phosphoramidite (B1245037) group, a key chemical modification that has revolutionized oligonucleotide synthesis. This in-depth technical guide elucidates the critical purpose of the phosphoramidite group, detailing the chemistry, reaction kinetics, and procedural steps that underpin its central role in the automated synthesis of nucleic acids.
The Phosphoramidite Moiety: A Fusion of Reactivity and Stability
The elegance of phosphoramidite chemistry lies in its ability to control the highly reactive nature of phosphorus. A phosphoramidite is a trivalent phosphorus compound bonded to a nitrogen atom and two oxygen atoms. In the context of oligonucleotide synthesis, a nucleoside phosphoramidite is a protected nucleoside where the 3'-hydroxyl group is derivatized with a phosphoramidite moiety.[1][] This chemical arrangement imparts a unique combination of stability for storage and high reactivity when activated, making it the ideal building block for the stepwise construction of oligonucleotides.[1][]
The phosphoramidite group itself has two key components that are critical for its function:
-
A Diisopropylamino Group: This bulky amine serves as a protecting group for the phosphorus atom, preventing unwanted reactions during storage and the initial stages of the synthesis cycle.[1] Upon activation with a weak acid, this group is protonated and becomes an excellent leaving group, exposing the reactive phosphorus center for coupling.[1][]
-
A β-Cyanoethyl Group: This group protects the phosphite (B83602) oxygen, preventing branching and other side reactions during the synthesis. It is stable throughout the synthesis cycles but can be readily removed during the final deprotection step under mild basic conditions.[1][4][5]
The Four-Step Symphony: Phosphoramidite Chemistry in Action
Automated solid-phase oligonucleotide synthesis is a cyclical process, with each cycle adding a single nucleotide to the growing chain. The phosphoramidite group is central to the success of each cycle, which consists of four key steps: deblocking, coupling, capping, and oxidation.[1][5][6]
Step 1: Deblocking (Detritylation)
The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).[4][7] The 5'-hydroxyl group of this nucleoside is protected by a dimethoxytrityl (DMT) group, a bulky acid-labile protecting group. The first step of the synthesis cycle is the removal of this DMT group to expose a free 5'-hydroxyl group, which will act as the nucleophile in the subsequent coupling reaction.[5][8]
Experimental Protocol: Detritylation
-
Reagent: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (B109758) (DCM) or toluene.[9]
-
Procedure: The deblocking reagent is passed through the synthesis column containing the solid support.
-
Reaction Time: The reaction is typically very fast, often completed in less than a minute.[8] Extended exposure to acid should be avoided to minimize the risk of depurination, especially for purine-rich sequences.[10]
-
Monitoring: The cleaved DMT cation is bright orange and its absorbance can be measured at 495 nm to monitor the efficiency of each coupling step throughout the synthesis.[4][5]
Step 2: Coupling (Activation and Bond Formation)
This is the core step where the phosphoramidite group's reactivity is harnessed. The next nucleoside phosphoramidite in the desired sequence is introduced along with an activator. The activator, a weak acid, protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[] This creates a highly reactive phosphitylating agent that is readily attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain.[][5] The result is the formation of a phosphite triester linkage between the two nucleosides.
Experimental Protocol: Coupling
-
Reagents:
-
Phosphoramidite Monomer: The desired nucleoside phosphoramidite dissolved in anhydrous acetonitrile. A molar excess (typically 5- to 20-fold) is used to drive the reaction to completion.[9]
-
Activator: A solution of a weak acid in anhydrous acetonitrile. Common activators include 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI).[6][9][11]
-
-
Procedure: The phosphoramidite and activator solutions are mixed and delivered to the synthesis column.
-
Reaction Time: Coupling times are typically short, ranging from 30 seconds to a few minutes, depending on the activator and the specific phosphoramidites being coupled.[9]
Step 3: Capping
The coupling reaction, while highly efficient (typically >99%), is not perfect.[1] A small percentage of the 5'-hydroxyl groups on the growing chains may fail to react. To prevent these unreacted chains from participating in subsequent coupling steps, which would result in deletion mutations, they are permanently blocked in a process called capping.[4][5]
Experimental Protocol: Capping
-
Reagents:
-
Capping Reagent A (Cap A): Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).[5]
-
Capping Reagent B (Cap B): N-methylimidazole (NMI) in THF.[5]
-
-
Procedure: Cap A and Cap B are mixed immediately before being delivered to the synthesis column. The N-methylimidazole catalyzes the acetylation of the unreacted 5'-hydroxyl groups by acetic anhydride.
-
Reaction Time: Capping is a rapid reaction, typically completed within a minute.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent deblocking step. Therefore, it must be converted to a more stable pentavalent phosphate (B84403) triester. This is achieved through an oxidation reaction.[5][6]
Experimental Protocol: Oxidation
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.[9]
-
Procedure: The oxidizing solution is passed through the synthesis column.
-
Reaction Time: The oxidation is very fast, typically completed in under a minute.
Following the oxidation step, the cycle is complete, and the process is repeated with the next phosphoramidite in the sequence until the desired oligonucleotide is assembled.
Quantitative Analysis of Phosphoramidite Coupling
The success of oligonucleotide synthesis is critically dependent on the efficiency of the coupling step. Even a small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides. The choice of activator plays a significant role in determining the coupling efficiency and reaction kinetics.
Table 1: Comparison of Coupling Efficiencies with Different Activators
| Activator | pKa | Typical Concentration | Coupling Time | Stepwise Coupling Efficiency (%) | Notes |
| 1H-Tetrazole | 4.9 | 0.45 M | 30-60 s | 98.0 - 99.0 | The traditional activator, but can be less effective for sterically hindered phosphoramidites.[11] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 - 0.5 M | 20-40 s | 99.0 - 99.5 | More acidic and generally more reactive than 1H-tetrazole.[11] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.3 M | 20-40 s | >99.0 | Highly reactive activator.[11] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 - 1.0 M | 15-30 s | >99.5 | Less acidic than tetrazole but a highly efficient nucleophilic catalyst, leading to faster coupling rates.[12][13] |
Table 2: Kinetic Data for Phosphoramidite Coupling Reactions
| Phosphoramidite Moiety (Leaving Group) | Relative Coupling Rate | Reference |
| -N(Et)₂ | > -N(iPr)₂ | [14][15] |
| -N(iPr)₂ | > -N(CH₂CH₂)O | [14][15] |
| -N(CH₂CH₂)O | > -N(Me)Ph | [14][15] |
| Phosphite Protecting Group | Relative Coupling Rate | Reference |
| -OMe | > -OCH₂CH₂CN | [14][15] |
| -OCH₂CH₂CN | > -OCHMeCH₂CN | [14][15] |
| -OCHMeCH₂CN | > -OCMe₂CH₂CN | [14][15] |
Final Steps: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled on the solid support, the final steps involve cleaving the oligonucleotide from the support and removing all the protecting groups from the phosphate backbone and the nucleobases.
Experimental Protocol: Cleavage and Deprotection
-
Reagents: A variety of deprotection reagents can be used depending on the specific protecting groups employed and the sensitivity of any modifications on the oligonucleotide. Common reagents include:
-
Concentrated ammonium (B1175870) hydroxide (B78521).[16][17]
-
A mixture of ammonium hydroxide and methylamine (B109427) (AMA).[16][18]
-
Potassium carbonate in methanol (B129727) for "UltraMILD" protecting groups.[19]
-
-
Procedure: The solid support is treated with the deprotection reagent at a specific temperature and for a specific duration.
-
Reaction Conditions:
Visualizing the Process: Diagrams of Key Pathways
To further clarify the intricate processes involved in phosphoramidite chemistry, the following diagrams illustrate the key chemical transformations and the overall experimental workflow.
References
- 1. twistbioscience.com [twistbioscience.com]
- 4. atdbio.com [atdbio.com]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. blog.biolytic.com [blog.biolytic.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 14. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
Methodological & Application
Application Notes and Protocols for the Use of 3'-F-3'-dA(Bz)-2'-Phosphoramidite in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications to the sugar moiety, in particular, can impart desirable properties such as increased nuclease resistance, enhanced binding affinity to target sequences, and improved pharmacokinetic profiles. 3'-F-3'-dA(Bz)-2'-Phosphoramidite is a key building block for the incorporation of a 3'-fluoro-2'-deoxyadenosine nucleotide into a growing oligonucleotide chain during solid-phase synthesis. The presence of the fluorine atom at the 3'-position offers unique structural and functional advantages, making it a valuable tool for the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
These application notes provide a comprehensive overview of the use of this compound in solid-phase oligonucleotide synthesis. Detailed protocols for its incorporation, deprotection, and purification are provided, along with a summary of the expected performance and characteristics of the resulting modified oligonucleotides.
Enhanced Properties of 3'-Fluoro-Modified Oligonucleotides
The introduction of a 3'-fluoro modification can significantly enhance the therapeutic potential of an oligonucleotide. The strong electronegativity of the fluorine atom influences the sugar pucker and the overall conformation of the oligonucleotide duplex.
Key advantages include:
-
Increased Nuclease Resistance: The 3'-fluoro group provides steric hindrance and alters the phosphodiester backbone conformation, rendering the oligonucleotide less susceptible to degradation by cellular nucleases.[1][2][3] This leads to a longer half-life in biological systems.
-
Enhanced Thermal Stability: Oligonucleotides containing fluoro-modified nucleosides generally exhibit increased thermal stability (Tm) when hybridized with complementary DNA or RNA strands.[4][5] This is attributed to the fluorine atom favoring an N-type sugar conformation, which is pre-organized for A-form duplexes, typical of RNA interactions.
-
Improved Binding Affinity: The conformational rigidity imparted by the 3'-fluoro modification can lead to higher binding affinity and specificity for target RNA sequences.
References
- 1. idtdna.com [idtdna.com]
- 2. synoligo.com [synoligo.com]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2'-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for the Incorporation of 3'-Fluoro Phosphoramidites into DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide synthesis, enabling the development of novel therapeutics, diagnostics, and research tools. Among these modifications, fluorine substitutions have garnered significant interest due to fluorine's unique properties, including its high electronegativity and small steric footprint. The incorporation of a fluorine atom at the 3'-position of a deoxynucleoside creates a 3'-fluoro-2'-deoxynucleoside. When this modified nucleoside is incorporated at the 3'-terminus of a DNA oligonucleotide, it can impart valuable properties such as enhanced nuclease resistance.
It is critical to understand that unlike the natural 2'-deoxynucleoside with a 3'-hydroxyl group, a 3'-fluoro-2'-deoxynucleoside lacks the necessary 3'-OH group for phosphoramidite (B1245037) chain elongation. Consequently, the incorporation of a 3'-fluoro phosphoramidite results in chain termination. Therefore, these reagents are exclusively used to modify the 3'-end of a synthetic oligonucleotide. This is typically achieved by starting the solid-phase synthesis from a support pre-functionalized with the 3'-fluoro-2'-deoxynucleoside.
These application notes provide a detailed protocol for the synthesis, deprotection, and purification of 3'-fluoro terminated oligonucleotides using standard phosphoramidite chemistry.
Application Notes
Enhanced Nuclease Resistance
Oligonucleotides are susceptible to degradation by endogenous nucleases, particularly 3'-exonucleases, which limits their in vivo efficacy. The presence of a fluorine atom at the 3'-terminus can sterically hinder the approach of these enzymes, thereby increasing the oligonucleotide's stability in biological fluids. While much of the literature focuses on 2'-fluoro modifications, the principle of enhanced stability through steric hindrance at the sugar moiety is applicable to 3'-terminal modifications as well. The replacement of the 3'-hydroxyl group with fluorine makes the oligonucleotide resistant to enzymes that recognize this group.[1]
Impact on Thermal Stability
Fluorine modifications on the sugar ring generally increase the thermal stability of duplexes. For instance, the incorporation of 2'-fluoro modifications has been shown to increase the melting temperature (Tm) of DNA:DNA duplexes.[2] While specific quantitative data for 3'-terminal fluoro modifications is not abundant, it is anticipated that such a modification would have a measurable impact on the Tm. The electronegativity of the fluorine atom influences the sugar pucker conformation, which in turn affects the overall duplex stability. The thermal stability of duplexes generally follows the order: PS-DNA/PS-DNA < DNA/DNA < DNA/RNA < RNA/RNA < RNA/2'-F RNA < 2'-F RNA/2'-F RNA.[3][4]
Applications in Drug Development and Research
The enhanced stability of 3'-fluoro terminated oligonucleotides makes them attractive candidates for various therapeutic applications, including antisense and RNAi technologies. By preventing rapid degradation, the bioavailability and duration of action of the oligonucleotide drug can be significantly improved. In research, these modified oligonucleotides can be used as stable probes for molecular biology assays or as aptamers with longer functional lifetimes.
Experimental Protocols
Overall Workflow
The synthesis of a 3'-fluoro terminated oligonucleotide is performed on an automated DNA synthesizer using a solid support functionalized with the desired 3'-fluoro-2'-deoxynucleoside. The remainder of the oligonucleotide is synthesized in the 3' to 5' direction using standard phosphoramidite chemistry. The process concludes with cleavage from the solid support, deprotection of the nucleobases and phosphate (B84403) groups, and purification of the final product.
Protocol 1: Solid-Phase Synthesis of a 3'-Fluoro Terminated Oligonucleotide
This protocol outlines the steps for synthesizing an oligonucleotide with a 3'-terminal fluoro modification using an automated DNA synthesizer.
1. Materials and Reagents:
-
3'-Fluoro-2'-deoxynucleoside functionalized Controlled Pore Glass (CPG) solid support.
-
Anhydrous acetonitrile (B52724).
-
Standard DNA phosphoramidites (dA, dC, dG, dT) dissolved in anhydrous acetonitrile (typically 0.1 M).
-
Activator solution (e.g., 0.45 M Tetrazole or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Capping solution A (e.g., Acetic Anhydride/Pyridine/THF) and Capping solution B (e.g., N-Methylimidazole/THF).
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).
-
Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane).
2. Synthesis Cycle:
The synthesis proceeds via a series of repeated cycles, one for each nucleotide added to the growing chain.
3. Detailed Steps:
-
Instrument Setup : Install the appropriate 3'-fluoro-2'-deoxynucleoside CPG column on the DNA synthesizer. Ensure all reagent bottles are filled with fresh solutions.
-
Initial Deblocking : The synthesis begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound 3'-fluoro nucleoside using the deblocking solution.
-
Coupling : The first standard DNA phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside.
-
Capping : Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Chain Elongation : Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.
-
Final Deblocking : After the final coupling cycle, the terminal 5'-DMT group is typically left on (DMT-on) to facilitate purification.
Table 1: Recommended Synthesis Cycle Parameters
| Step | Reagent | Typical Time | Purpose |
| Deblocking | 3% TCA or DCA in DCM | 60-120 seconds | Removes the 5'-DMT protecting group. |
| Coupling | 0.1 M Phosphoramidite + 0.45 M Activator | 30-180 seconds | Forms the internucleotide linkage. |
| Capping | Capping A + Capping B | 30 seconds | Blocks unreacted 5'-OH groups. |
| Oxidation | 0.02 M Iodine solution | 30 seconds | Stabilizes the phosphate backbone. |
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobase and phosphate protecting groups.
1. Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).
-
For sensitive modifications, a milder deprotection solution like aqueous methylamine (B109427) (AMA) may be used.[5]
-
Screw-cap vials.
-
Heating block or oven.
2. Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial (typically 1-2 mL).
-
Seal the vial tightly and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube, leaving the CPG support behind.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
Table 2: Standard Deprotection Conditions
| Reagent | Temperature | Duration | Notes |
| Conc. NH₄OH | 55°C | 8-12 hours | Standard condition for most DNA oligonucleotides. |
| AMA (NH₄OH/40% Methylamine 1:1) | 65°C | 10-15 minutes | Faster deprotection, but requires Ac-dC phosphoramidite. |
Protocol 3: Purification by HPLC
This protocol outlines the purification of the 3'-fluoro terminated oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is particularly effective for DMT-on oligonucleotides.
1. Materials:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Detritylation solution: 80% acetic acid in water.
2. Procedure:
-
Resuspend the dried crude oligonucleotide in mobile phase A.
-
Inject the sample onto the C18 column.
-
Elute the oligonucleotide using a gradient of mobile phase B. The DMT-on product, being more hydrophobic, will have a longer retention time than the failure sequences (DMT-off).
-
Collect the peak corresponding to the DMT-on product.
-
Dry the collected fraction in a centrifugal evaporator.
-
To remove the 5'-DMT group, resuspend the dried product in 80% acetic acid and incubate at room temperature for 30 minutes.
-
Dry the solution again to remove the acetic acid.
-
The final purified oligonucleotide should be desalted, for example, by ethanol (B145695) precipitation.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the correct molecular weight of the 3'-fluoro terminated oligonucleotide.[6]
-
Analytical RP-HPLC or Anion-Exchange HPLC: To assess the purity of the final product.
Conceptual Visualization
The presence of a 3'-fluoro group prevents the extension of the DNA chain, acting as a terminator.
References
- 1. synoligo.com [synoligo.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2'-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2′-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 6. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-F-3'-dA(Bz)-2'-Phosphoramidite Coupling in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-F-3'-dA(Bz)-2'-Phosphoramidite is a critical monomer for the synthesis of oligonucleotides modified with a fluorine atom at the 3'-position of the deoxyadenosine (B7792050) sugar. This modification can impart desirable pharmacological properties to oligonucleotides, such as increased nuclease resistance and enhanced binding affinity to target RNA. The successful incorporation of this modified phosphoramidite (B1245037) into a growing oligonucleotide chain is dependent on optimized coupling reaction conditions. The electron-withdrawing nature of the fluorine atom at the 3'-position can decrease the reactivity of the phosphoramidite, necessitating adjustments to standard oligonucleotide synthesis protocols.
These application notes provide a summary of recommended coupling conditions, a detailed experimental protocol, and a visual representation of the workflow to guide researchers in achieving high coupling efficiencies for this compound.
Data Presentation: Recommended Coupling Reaction Conditions
The choice of activator and the coupling time are critical parameters for achieving high coupling efficiency with sterically hindered or electronically modified phosphoramidites like this compound. Standard activators such as 1H-Tetrazole may result in lower yields. More potent activators are recommended to drive the coupling reaction to completion. The following table summarizes recommended starting conditions for the coupling of this compound. Optimization may be required based on the specific oligonucleotide sequence and the synthesizer used.
| Parameter | Activator | Phosphoramidite Concentration (M) | Activator Concentration (M) | Recommended Coupling Time (s) | Expected Coupling Efficiency |
| Standard Conditions | 1H-Tetrazole | 0.08 - 0.15 | 0.45 | 120 - 300 | Potentially < 80% |
| Optimized Conditions 1 | 5-Ethylthio-1H-tetrazole (ETT) | 0.08 - 0.15 | 0.25 - 0.5 | 90 - 180 | > 95% |
| Optimized Conditions 2 | 5-Benzylthio-1H-tetrazole (BTT) | 0.08 - 0.15 | 0.25 - 0.3 | 90 - 180 | > 95% |
| Optimized Conditions 3 | 4,5-Dicyanoimidazole (DCI) | 0.08 - 0.15 | 0.25 - 1.0 | 60 - 120 | > 97% |
Note: The optimal conditions should be determined empirically for each specific application. It is crucial to use anhydrous acetonitrile (B52724) as the solvent to prevent hydrolysis of the phosphoramidite and ensure high coupling efficiency.[1]
Experimental Protocols
This section outlines a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating this compound using an automated DNA/RNA synthesizer. The protocol is based on the standard phosphoramidite cycle with modifications to the coupling step for the specific monomer.
Materials and Reagents:
-
This compound
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous Acetonitrile (DNA synthesis grade)
-
Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Capping solutions (e.g., Capping A: Acetic Anhydride/Pyridine/THF and Capping B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide (B78521) or a mixture of Ammonium Hydroxide and Methylamine (B109427) (AMA))
Protocol for a Single Coupling Cycle of this compound:
The following steps are performed by an automated oligonucleotide synthesizer. The key modification is the extended coupling time and the use of a more potent activator.
-
Deblocking (Detritylation):
-
The 5'-O-Dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed by treating the column with the deblocking solution.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the cleaved DMT cation and any residual acid.
-
-
Coupling:
-
A solution of this compound (e.g., 0.1 M in anhydrous acetonitrile) and the activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile) are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for the recommended coupling time (e.g., 90 seconds with DCI). This step forms a phosphite (B83602) triester linkage.[2]
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants in the final product.
-
The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester by treating the column with the oxidizing solution.
-
The column is washed with anhydrous acetonitrile, completing one cycle of nucleotide addition.
-
These four steps are repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.
Post-Synthesis Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups (benzoyl on the adenine (B156593) base and cyanoethyl on the phosphate backbone) are removed.
-
This is typically achieved by incubation with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C) for several hours. For oligonucleotides containing the benzoyl (Bz) protecting group, a standard deprotection with fresh, concentrated ammonium hydroxide is generally sufficient.[3]
-
Alternatively, a mixture of ammonium hydroxide and methylamine (AMA) can be used for faster deprotection.[3]
-
Following deprotection, the crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
The following diagrams illustrate the key chemical transformation in the coupling step and the overall experimental workflow.
Caption: The coupling reaction of this compound.
Caption: Workflow for oligonucleotide synthesis with this compound.
References
Application Notes and Protocols for Deprotection of Benzoyl-Protected Adenosine in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. A critical step in this process is the protection of the exocyclic amino groups of the nucleobases to prevent unwanted side reactions during the sequential addition of nucleotide monomers. For adenosine (B11128), the N6-amino group is commonly protected with a benzoyl (Bz) group. This protecting group is stable under the conditions of oligonucleotide synthesis but can be efficiently removed during the final deprotection step to yield the native oligonucleotide.[1]
This document provides detailed application notes and protocols for the deprotection of oligonucleotides containing benzoyl-protected adenosine. It covers the most common methods, provides quantitative data for comparison, and offers detailed experimental procedures to guide researchers in achieving high-purity, high-yield oligonucleotides.
Deprotection Methods: A Comparative Overview
The choice of deprotection method depends on several factors, including the presence of other protecting groups on the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl group (in RNA synthesis), as well as the desired speed of the reaction and the sensitivity of any modifications on the oligonucleotide. The most common methods involve basic hydrolysis to remove the benzoyl group.[2]
Below is a summary of the most widely used deprotection methods for oligonucleotides containing benzoyl-protected adenosine.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Aqueous Ammonia (B1221849) | Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%), 55-65°C | 2-8 hours[3] | >90%[3] | A standard and widely used method.[2][3] Effective for simultaneous removal of benzoyl and other standard protecting groups.[1] |
| Methanolic Ammonia | Saturated Ammonia in Methanol, Room Temperature | 12-24 hours[3] | >90%[3] | A milder alternative to aqueous ammonia at elevated temperatures. Suitable for both N6-benzoyl and O-benzoyl groups.[3] |
| Ammonia/Methylamine (AMA) | 1:1 (v/v) mixture of Ammonium Hydroxide (30%) and 40% Methylamine | 10-15 minutes at 65°C[2] | >95%[2] | A very rapid method, often referred to as "UltraFAST" deprotection.[4][5] Requires the use of acetyl-protected cytosine (Ac-dC) to prevent base modification.[4][6] |
| Lithium Hydroxide/Triethylamine | 0.5 M aqueous Lithium Hydroxide and 3.5 M Triethylamine in Methanol, 75°C | 60 minutes[7] | Not specified | An ammonia-free method that avoids the formation of benzamide (B126) as a byproduct, yielding soluble lithium benzoate (B1203000) instead.[7] |
Experimental Protocols
Protocol 1: Deprotection using Aqueous Ammonia
This is a robust and widely used method for the deprotection of oligonucleotides synthesized on a solid support.[1][2]
Materials:
-
Oligonucleotide synthesis column or vial containing the resin-bound, fully protected oligonucleotide.
-
Concentrated aqueous ammonium hydroxide (28-30%).
-
Sterile, screw-cap vials.
-
Heating block or oven.
-
SpeedVac or lyophilizer.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a sterile screw-cap vial.
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide to the vial.[1]
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Place the vial in a heating block or oven set to 55-65°C for 2-8 hours. This step cleaves the oligonucleotide from the solid support and removes the benzoyl and other base-protecting groups.[1][2][3]
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new sterile tube, leaving the solid support behind.
-
Rinse the solid support with a small amount of nuclease-free water and combine the rinse with the solution from the previous step.
-
Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or by lyophilization.
-
The resulting pellet is the crude, deprotected oligonucleotide, which can be reconstituted in an appropriate buffer for quantification and purification (e.g., by HPLC).
Protocol 2: Deprotection using Ammonia/Methylamine (AMA)
This protocol offers a significantly faster deprotection time and is suitable for high-throughput applications.[4][5]
Materials:
-
Oligonucleotide synthesis column or vial containing the resin-bound, fully protected oligonucleotide (with Ac-dC instead of Bz-dC).
-
AMA solution: a 1:1 (v/v) mixture of concentrated ammonium hydroxide (30%) and 40% aqueous methylamine. Prepare fresh.
-
Sterile, screw-cap vials.
-
Heating block.
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sterile screw-cap vial.
-
Add the freshly prepared AMA solution to the vial.
-
Seal the vial tightly.
-
Heat the reaction mixture to 65°C for 10-15 minutes.[2]
-
Cool the reaction vial to room temperature.
-
In a fume hood, carefully open the vial and evaporate the AMA solution using a SpeedVac or a stream of nitrogen.
-
The deprotected oligonucleotide can then be processed for purification.
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflow of oligonucleotide deprotection and the chemical transformation involved.
Caption: General workflow for the deprotection and purification of synthetic oligonucleotides.
Caption: Simplified chemical transformation during the deprotection of benzoyl-protected adenosine.
Potential Side Reactions and Troubleshooting
While the benzoyl protecting group is robust, incomplete deprotection or side reactions can occur.
-
Incomplete Deprotection: This can result from using old or low-quality deprotection reagents, insufficient reaction time, or temperatures that are too low. It is crucial to use fresh ammonium hydroxide or AMA solution for efficient deprotection.[4] The progress of the deprotection can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the complete removal of the protecting group.[2]
-
Base Modification: The use of certain deprotection reagents can lead to modification of the nucleobases. For instance, when using AMA, it is recommended to use acetyl-protected deoxycytidine (Ac-dC) instead of benzoyl-protected deoxycytidine (Bz-dC) to avoid transamination of the cytosine base.[4][6] Similarly, some modifications on the oligonucleotide may be sensitive to the harsh basic conditions of standard deprotection protocols, necessitating the use of milder methods.[8]
-
Byproduct Formation and Removal: The deprotection of benzoyl-protected bases with ammonia results in the formation of benzamide as a byproduct. While this is typically removed during subsequent purification steps, alternative methods like the use of lithium hydroxide can yield more soluble byproducts like lithium benzoate, simplifying the purification process.[7]
Conclusion
The deprotection of benzoyl-protected adenosine is a critical final step in oligonucleotide synthesis. The choice of the appropriate method is dictated by the specific requirements of the oligonucleotide being synthesized, including the presence of other protecting groups and sensitive modifications, as well as the desired throughput. By following the detailed protocols and considering the potential for side reactions, researchers can successfully obtain high-quality, deprotected oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of Antisense Oligonucleotides with 3'-Fluoro Modifications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences via Watson-Crick base pairing.[1] This binding can modulate gene expression, typically by promoting the degradation of the target mRNA, thereby preventing protein synthesis.[2][3] To be effective therapeutic agents, ASOs require chemical modifications to improve their stability against nucleases, enhance binding affinity to target RNA, and optimize their pharmacokinetic properties.[4][5]
One promising class of modifications involves the incorporation of fluorine at the 3'-position of the sugar moiety. The 3'-fluoro modification, particularly in the form of 3'-fluoro hexitol (B1215160) nucleic acid (FHNA), has been shown to confer significant advantages, including increased nuclease resistance and high binding affinity for complementary RNA.[6] This document provides detailed protocols for the synthesis of 3'-fluoro modified ASOs and summarizes their key performance characteristics.
Key Properties of 3'-Fluoro Modified ASOs
The introduction of a 3'-fluoro group significantly enhances the therapeutic potential of ASOs. These modifications improve stability and binding characteristics compared to unmodified oligonucleotides and other common chemical modifications.
Table 1: Comparison of Oligonucleotide Modification Properties
| Property | Unmodified DNA/RNA | Phosphorothioate (B77711) (PS) | 2'-O-Methoxyethyl (2'-MOE) | 3'-Fluoro Hexitol Nucleic Acid (FHNA) |
| Nuclease Resistance | Low[3] | Moderate to High[2][7] | High | Excellent[6] |
| Binding Affinity (Tm vs RNA) | Baseline | Decreased | Increased | Increased (up to +3°C per mod)[6] |
| RNase H Activation | Yes | Yes[2] | No (in modified region) | Yes (in gapmer format)[6] |
| Toxicity | Low | Dose-dependent toxicity can occur[7] | Low | No hepatotoxicity observed in studies[6] |
| Cellular Uptake | Poor | Enhanced[8] | Good | Good[6] |
Table 2: Synthesis Coupling Efficiency
| Nucleotide Type | Average Coupling Efficiency | Theoretical Yield (20-mer) |
| Standard Phosphoramidites | 98-99%[9] | 67-83% |
| Modified Phosphoramidites (general) | 90-95%[10][11] | 12-36% |
| 3'-Fluoro Phosphoramidites | ~95% (Estimated) | ~36% |
Theoretical yield calculated as (Average Coupling Efficiency)^(Number of Couplings). A 20-mer requires 19 couplings.
Experimental Protocols
Protocol 1: Synthesis of 3'-Deoxy-3'-Fluorothymidine Phosphoramidite (B1245037)
The synthesis of the key building block, the 3'-fluoro modified phosphoramidite, is the first critical step. This protocol outlines the synthesis starting from a known precursor, 5′-O-(4,4′-dimethoxytrityl)-2,3′-anhydrothymidine.
Materials:
-
5′-O-(4,4′-dimethoxytrityl)-2,3′-anhydrothymidine
-
Cesium thiobenzoate[12]
-
Anhydrous Dimethylformamide (DMF)[12]
-
10 M Sodium Hydroxide (B78521) (NaOH) solution[12]
-
1 M Potassium Phosphate (B84403) monobasic (KH₂PO₄) solution
-
Bis(diisopropylamino)(2-cyanoethoxy)phosphine[13]
-
1H-tetrazole[13]
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Thiobenzoylation:
-
To 5′-O-(4,4′-dimethoxytrityl)-2,3′-anhydrothymidine and cesium thiobenzoate (5 equivalents), add anhydrous DMF and heat the solution to 110°C.[12]
-
Add single equivalents of cesium thiobenzoate every hour for 5 hours.[12]
-
Remove the solvent in vacuo. Resuspend the resulting foam in EtOAc and wash with saturated sodium bicarbonate solution.[12]
-
Dry the organic phase over MgSO₄ and concentrate in vacuo to yield 3′-S-Benzoyl-3′-deoxy-5′-O-(4,4′-dimethoxytrityl)thymidine.[12]
-
-
Deprotection:
-
Degas a solution of ethanol and 10 M NaOH with argon for 30 minutes.[12]
-
Add the product from Step 1 and stir while bubbling argon through the solution.[12]
-
After 1 hour, slowly add 1 M KH₂PO₄ solution to precipitate the product.[12]
-
Filter the precipitate and wash with distilled water to obtain 3′-Deoxy-5′-O-(4,4′-dimethoxytrityl)-3′-thiothymidine.[12]
-
(Note: The synthesis of the 3'-fluoro analogue follows a similar principle, typically involving the ring-opening of an anhydronucleoside with a fluoride (B91410) source).
-
-
Phosphitylation:
-
Co-evaporate the dried 3'-fluoro nucleoside with anhydrous pyridine, toluene, and acetonitrile, then dissolve in anhydrous DCM.[13]
-
Add bis(diisopropylamino)(2-cyanoethoxy)phosphine, 1H-tetrazole, and diisopropylamine.[13]
-
Stir the mixture at room temperature for 3 hours.[13]
-
Quench the reaction with saturated aqueous NaHCO₃ and partition between chloroform (B151607) and aqueous NaHCO₃.[13]
-
Collect the organic phase, dry over Na₂SO₄, filter, and evaporate to yield the final 3'-fluoro phosphoramidite synthon.[13]
-
Synthesis Workflow Diagram
Caption: Automated solid-phase synthesis cycle for 3'-fluoro ASOs.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol describes the standard automated synthesis cycle using the phosphoramidite method, adapted for incorporating 3'-fluoro modified monomers.[14][15]
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.[15]
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
3'-Fluoro modified phosphoramidite (from Protocol 1)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 1H-tetrazole or ETT)
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in DCM)
Procedure: The synthesis is performed on an automated synthesizer, which executes the following steps in a cyclical manner for each nucleotide addition:[14][16]
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acidic solution, exposing the 5'-hydroxyl group for the next coupling step.[15]
-
Coupling: The 3'-fluoro phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is performed under anhydrous conditions. Coupling efficiency for modified amidites may be slightly lower than for standard ones.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion-mutant sequences (n-1 mers).[16]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[16] For synthesizing phosphorothioate backbones, a sulfurizing agent is used instead of an oxidizing agent.[7]
-
Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Concentrated ammonium (B1175870) hydroxide or a mixture of ammonium hydroxide/methylamine (AMA).[17]
-
Triethylamine trihydrofluoride (TEA·3HF) for removing 2'-silyl protecting groups (if RNA bases are present).[18]
-
High-Performance Liquid Chromatography (HPLC) system (Reversed-phase or Ion-exchange).[19]
-
Sodium Acetate and Ethanol for precipitation.[3]
Procedure:
-
Cleavage and Base Deprotection:
-
The solid support is treated with concentrated ammonium hydroxide or AMA at a specified temperature (e.g., 65°C) for a set time (e.g., 10 minutes to 12 hours depending on the protecting groups used).[20][21] This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleotide bases and the phosphate backbone.[17]
-
For oligonucleotides with base-sensitive modifications, milder deprotection conditions may be required.[21]
-
-
Purification:
-
The crude oligonucleotide solution is typically purified using HPLC.[19] Reversed-phase HPLC is effective for separating the full-length product from shorter, capped failure sequences (n-1).[19]
-
Alternatively, ethanol precipitation can be used to remove many of the small-molecule impurities from the synthesis and deprotection steps.[3] Dissolve the crude oligo in 0.3 M sodium acetate, add 3 volumes of 95% ethanol, and chill to precipitate the oligonucleotide.[3]
-
-
Analysis:
Protocol 4: Characterization by Mass Spectrometry
Materials:
-
Appropriate matrix for MALDI (e.g., 3-hydroxypicolinic acid).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in nuclease-free water.
-
Mass Analysis:
-
Acquire the mass spectrum of the oligonucleotide.[20]
-
Compare the experimentally observed molecular weight with the calculated theoretical mass to confirm the identity of the full-length product.[20]
-
Mass spectrometry can also identify the presence of common synthesis impurities, such as n-1 or n+1 sequences, and confirm the successful incorporation of the 3'-fluoro modification.[23][24]
-
Mechanism of Action: RNase H Mediated Degradation
ASOs containing DNA or DNA-like residues (such as FHNA in a gapmer design) can recruit the endogenous enzyme RNase H1 upon binding to their target mRNA.[25][26] RNase H1 specifically recognizes the DNA/RNA heteroduplex and cleaves the RNA strand, leading to gene silencing.[27][28]
Caption: RNase H1-mediated degradation of mRNA by a 3'-fluoro ASO.
Conclusion
The incorporation of 3'-fluoro modifications represents a significant advancement in the design of antisense oligonucleotides. These modifications provide an excellent balance of high nuclease resistance, enhanced binding affinity to RNA targets, and a favorable safety profile.[6] The protocols outlined in this application note provide a framework for the successful synthesis, purification, and characterization of 3'-fluoro modified ASOs, enabling researchers and drug developers to harness their therapeutic potential for targeted gene silencing applications.
References
- 1. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. In Vivo Administration of Therapeutic Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biofabresearch.com [biofabresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 12. Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 15. biotage.com [biotage.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 19. atdbio.com [atdbio.com]
- 20. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. glenresearch.com [glenresearch.com]
- 22. lcms.cz [lcms.cz]
- 23. anacura.com [anacura.com]
- 24. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements. | Semantic Scholar [semanticscholar.org]
- 25. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Boron Clusters as Enhancers of RNase H Activity in the Smart Strategy of Gene Silencing by Antisense Oligonucleotides [mdpi.com]
- 28. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating RNA Analogs with 3'-F-3'-dA(Bz)-2'-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications to the sugar moiety, in particular, can impart desirable properties such as increased nuclease resistance, enhanced binding affinity to target sequences, and improved pharmacokinetic profiles. The introduction of a fluorine atom at the 3'-position of a deoxyadenosine (B7792050) residue, available as 3'-F-3'-dA(Bz)-2'-Phosphoramidite, offers a unique modification for the synthesis of RNA analogs. This document provides detailed application notes and protocols for the incorporation of this modified phosphoramidite (B1245037) into synthetic oligonucleotides.
3'-Fluoro-3'-deoxyadenosine (B151260) is a purine (B94841) nucleoside analog with demonstrated broad-spectrum antiviral and potential antitumor activities.[1][2] Its incorporation into oligonucleotides can lead to analogs with significant therapeutic potential. The fluorine substituent can alter the sugar pucker and local conformation, influencing duplex stability and interaction with cellular machinery.
Key Properties and Applications
RNA analogs containing 3'-fluoro-3'-deoxyadenosine are of interest for various applications, including:
-
Antisense Oligonucleotides (ASOs): The modification can enhance stability against exonucleases, a critical factor for in vivo applications.
-
Antiviral Therapeutics: The parent nucleoside has shown activity against a range of RNA and DNA viruses.[1][3]
-
RNAi (siRNA): While less common than 2'-modifications, 3'-modifications can be explored for their impact on strand stability and RISC activity.
-
Aptamers: Increased stability can be advantageous in developing robust aptamers for diagnostic and therapeutic purposes.
-
Probes for Molecular Biology: Modified oligonucleotides can be used as probes with altered hybridization characteristics.
Data Presentation: Expected Impact of 3'-Fluoro Modification
While specific quantitative data for 3'-F-3'-dA is limited in publicly available literature, we can extrapolate expected trends based on studies of other fluorinated nucleoside analogs, particularly the well-studied 2'-fluoro modifications. The following table summarizes the anticipated effects.
| Property | Expected Effect of 3'-Fluoro-dA Incorporation | Rationale and Comparative Data |
| Coupling Efficiency | High (>98%) | Phosphoramidite chemistry is highly efficient. With optimized protocols, coupling efficiencies for modified monomers are generally high.[1][4] |
| Duplex Thermal Stability (Tm) | Increase per modification | 2'-Fluoro modifications are known to increase the melting temperature (Tm) of RNA duplexes by approximately 1.8°C per modification.[2] A similar stabilizing effect is anticipated for a 3'-fluoro modification due to conformational pre-organization of the sugar. |
| Nuclease Resistance | Increased | The C3'-F bond is not a substrate for many nucleases that recognize the 3'-OH group, leading to enhanced resistance to exonuclease degradation.[5][6] |
| Biological Activity | Potent antiviral and potential anticancer effects | The parent nucleoside, 3'-deoxy-3'-fluoroadenosine, exhibits low-micromolar antiviral activity against various flaviviruses.[7] Oligonucleotides containing this modification may retain or enhance this activity through mechanisms like antisense inhibition or aptameric interactions.[8] |
Experimental Protocols
Protocol 1: Automated Synthesis of RNA Analogs using this compound
This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Oxidizer solution (Iodine/water/pyridine)
-
Capping solutions (Cap A and Cap B)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)
Procedure:
-
Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.1 M).
-
Synthesizer Setup: Install the phosphoramidite vial on the synthesizer. Ensure all other reagents are fresh and properly installed.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the 3'-F-3'-dA modification.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction with a repeated four-step cycle for each monomer addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside with the deblocking solution.
-
Coupling: The this compound is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 1.5 to 2 times the standard) may be beneficial for this modified base to ensure high coupling efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on for purification purposes ("Trityl-on").
-
Cleavage and Deprotection:
-
Transfer the solid support to a vial.
-
Add the cleavage and deprotection solution (e.g., AMA) and incubate at the recommended temperature and time (e.g., 65°C for 10-15 minutes for fast-deprotecting groups).
-
Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Protocol 2: Purification and Characterization
Purification (Trityl-on):
-
Resuspend the dried oligonucleotide in a suitable buffer (e.g., 0.1 M TEAA).
-
Purify by reverse-phase HPLC. The DMT-on, full-length product will have a longer retention time than the failure sequences.
-
Collect the peak corresponding to the full-length product.
-
Remove the DMT group by adding an acid (e.g., 80% acetic acid) and incubating for 30 minutes.
-
Neutralize the acid and desalt the oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
Characterization by Mass Spectrometry:
-
Prepare a sample of the purified oligonucleotide in a suitable matrix for MALDI-TOF mass spectrometry or a compatible buffer for ESI-MS.
-
Acquire the mass spectrum to confirm the molecular weight of the synthesized RNA analog.[9][10]
Protocol 3: Melting Temperature (Tm) Analysis
-
Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Use a UV spectrophotometer with a temperature controller to measure the change in absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 °C/minute).[9]
-
The Tm is the temperature at which 50% of the duplex has dissociated, determined from the melting curve.
Protocol 4: Nuclease Resistance Assay
-
Incubate the 3'-fluoro modified oligonucleotide and an unmodified control oligonucleotide of the same sequence in a buffer containing a 3'-exonuclease (e.g., snake venom phosphodiesterase).
-
Take aliquots at various time points.
-
Quench the reaction (e.g., by adding EDTA or heating).
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to monitor the degradation of the oligonucleotides over time.[6][11]
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Putative antisense mechanism of action.
References
- 1. idtdna.com [idtdna.com]
- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anacura.com [anacura.com]
- 11. Exceptional Nuclease Resistance of DNA and RNA with the Addition of Small-Molecule Nucleobase Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluoro Hexitol Nucleic Acid (FHNA) in Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoro Hexitol (B1215160) Nucleic Acid (FHNA) is a synthetic nucleic acid analog that has garnered significant interest in the field of therapeutics, primarily for its application in antisense oligonucleotides (ASOs). FHNA-modified ASOs exhibit enhanced properties such as high binding affinity to target RNA, increased nuclease resistance, and potent in vivo activity, making them promising candidates for the development of novel drugs targeting a variety of diseases at the genetic level.[1][2][3][4]
These application notes provide a comprehensive overview of the therapeutic applications of FHNA, with a focus on antisense technology. Detailed protocols for the design, synthesis, and evaluation of FHNA-modified ASOs are provided to guide researchers in their drug discovery and development efforts.
Therapeutic Applications of FHNA
The primary therapeutic application of FHNA lies in its incorporation into antisense oligonucleotides. ASOs are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) through Watson-Crick base pairing. This binding event can modulate the function of the target mRNA, typically leading to the downregulation of the protein it encodes.[1]
FHNA-modified ASOs have demonstrated potent downregulation of gene expression in vivo, particularly in liver tissue, without causing significant hepatotoxicity.[3][4] This makes them attractive for treating a range of conditions where reducing the expression of a particular gene is beneficial, including:
-
Genetic Disorders: Targeting mutated genes to prevent the production of disease-causing proteins.
-
Oncology: Downregulating oncogenes that drive cancer cell proliferation and survival.
-
Viral Infections: Targeting viral RNA to inhibit viral replication.
-
Inflammatory Diseases: Suppressing the expression of genes involved in inflammatory pathways.
The mechanism of action for many FHNA-modified ASOs involves the recruitment of RNase H, a cellular enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[5] This leads to the degradation of the target mRNA, thereby preventing protein synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties of FHNA-modified oligonucleotides.
Table 1: Thermal Stability (Tm) of FHNA-Modified Duplexes
| Modification | Sequence Context | ΔTm per modification (°C) vs. DNA |
| FHNA | Tandem T | +1.5 |
| FHNA | A/G context | +2.0 |
| Ara-FHNA | Py-Py steps | Destabilizing |
| Ara-FHNA | Py-Pu steps | Reduced destabilization |
Data adapted from studies on the biophysical properties of FHNA. The change in melting temperature (ΔTm) is an indicator of the binding affinity to a complementary RNA strand.
Table 2: Nuclease Resistance of FHNA-Modified Oligonucleotides
| Modification | Nuclease Type | Relative Resistance vs. Unmodified DNA |
| FHNA | 3'-Exonuclease | High |
| Phosphorothioate (B77711) | 3'-Exonuclease | High |
Nuclease resistance is a critical factor for the in vivo stability and therapeutic efficacy of oligonucleotides.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving FHNA-modified ASOs.
Protocol 1: Design of FHNA-Modified Antisense Oligonucleotides
Objective: To design FHNA-modified ASOs with optimal potency and specificity for a target mRNA.
Materials:
-
Target mRNA sequence (FASTA format)
-
Oligonucleotide design software or web tools
-
BLAST server access
Procedure:
-
Target Selection: Identify a target gene and obtain its mRNA sequence.
-
ASO Design Parameters:
-
Length: Design ASOs that are typically 16-20 nucleotides in length.[6]
-
GC Content: Aim for a GC content between 40-60%.[7]
-
FHNA Placement: Incorporate FHNA modifications in the "wings" (3-5 nucleotides at both the 5' and 3' ends) of the ASO to enhance nuclease resistance and binding affinity. The central "gap" (typically 7-10 nucleotides) should remain as DNA to support RNase H activity. This is known as a "gapmer" design.
-
Phosphorothioate Backbone: Introduce phosphorothioate (PS) linkages throughout the backbone to further increase nuclease resistance.[2]
-
-
Sequence Selection:
-
Use software to scan the target mRNA for accessible sites, avoiding regions with strong secondary structures.
-
Perform a BLAST search against the relevant genome to identify and eliminate sequences with significant homology to off-target transcripts.
-
-
Control Oligonucleotides:
-
Scrambled Control: Design a control ASO with the same length and chemical composition but a randomized sequence that does not have a target in the transcriptome.
-
Mismatch Control: Design a control ASO with 2-3 nucleotide mismatches compared to the active ASO to demonstrate sequence specificity.
-
Protocol 2: In Vitro Evaluation of FHNA-ASO Activity
Objective: To assess the ability of an FHNA-modified ASO to knockdown the expression of a target gene in cell culture.
Materials:
-
Mammalian cell line expressing the target gene (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
FHNA-modified ASO and control oligonucleotides
-
Transfection reagent (e.g., Lipofectamine 2000) or gymnotic delivery reagents
-
96-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for RT-qPCR (reverse transcriptase, qPCR master mix, primers for target and housekeeping genes)
-
Reagents for Western blotting (lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
ASO Transfection:
-
Prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol. A typical starting concentration for ASOs is 10-100 nM.
-
Alternatively, for gymnotic delivery, add the "naked" ASO directly to the cell culture medium at a higher concentration (e.g., 1-10 µM).
-
Include wells with scrambled and mismatch controls, as well as a "reagent only" control.
-
-
Incubation: Incubate the cells with the ASO for 24-72 hours.
-
RNA Analysis (RT-qPCR):
-
Protein Analysis (Western Blot):
-
Harvest the cells and prepare protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[10][11][12]
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the protein bands.
-
Quantify the reduction in protein levels.
-
Protocol 3: In Vivo Evaluation of FHNA-ASO Efficacy and Toxicity in Mice
Objective: To assess the in vivo efficacy and safety of an FHNA-modified ASO.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
FHNA-modified ASO and control oligonucleotides formulated in sterile saline
-
Syringes and needles for administration (e.g., intravenous, intraperitoneal)
-
Equipment for blood collection and tissue harvesting
-
Reagents for plasma transaminase (ALT, AST) analysis
-
Reagents for RNA and protein analysis from tissues
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
-
ASO Administration:
-
Administer the FHNA-ASO and control ASOs to the mice via the desired route (e.g., intravenous tail vein injection).
-
A typical dose might range from 1 to 50 mg/kg, administered once or multiple times per week.
-
-
Monitoring: Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Sample Collection:
-
At the end of the study, collect blood samples for analysis of plasma transaminases (ALT and AST) as markers of hepatotoxicity.
-
Harvest tissues of interest (e.g., liver, kidney, tumor) for pharmacodynamic and biodistribution analysis.
-
-
Pharmacodynamic Analysis:
-
Extract RNA and protein from the harvested tissues.
-
Analyze the knockdown of the target gene at the mRNA and protein levels using RT-qPCR and Western blotting as described in Protocol 2.
-
-
Toxicity Assessment:
-
Measure plasma ALT and AST levels.
-
Perform histopathological analysis of key organs (e.g., liver, kidney, spleen) to look for signs of tissue damage.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the therapeutic application of FHNA-modified ASOs.
Caption: Mechanism of action of an FHNA-modified antisense oligonucleotide (ASO).
Caption: Experimental workflow for in vitro evaluation of FHNA-ASO activity.
Caption: Experimental workflow for in vivo evaluation of FHNA-ASO efficacy.
References
- 1. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 2. Nuclease Resistance Design and Protocols [genelink.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis, improved antisense activity and structural rationale for the divergent RNA affinities of 3'-fluoro hexitol nucleic acid (FHNA and Ara-FHNA) modified oligonucleotides. | Semantic Scholar [semanticscholar.org]
- 5. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense Oligonucleotides [sigmaaldrich.com]
- 7. Guidelines for Antisense Oligonucleotide Design and Insight Into Splice-modulating Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. qiagen.com [qiagen.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - AU [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Incorporation of Modified Nucleosides in siRNA Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as a powerful therapeutic modality for silencing disease-causing genes. These short, double-stranded RNA molecules leverage the endogenous RNA interference (RNAi) pathway to achieve sequence-specific degradation of target messenger RNA (mRNA). However, unmodified siRNAs face significant hurdles in clinical translation, including rapid degradation by nucleases, potential for off-target effects, and stimulation of the innate immune system. Chemical modification of the nucleosides within the siRNA duplex is a critical strategy to overcome these limitations, enhancing their stability, specificity, and overall therapeutic potential.[1][2][3] This document provides detailed application notes and experimental protocols for the incorporation and evaluation of modified nucleosides in siRNA development.
Application Notes
The Strategic Advantage of Nucleoside Modifications
Chemical modifications are integral to transforming a raw siRNA sequence into a viable drug candidate. The primary goals of these modifications are to:
-
Enhance Nuclease Resistance: The phosphodiester backbone of natural RNA is highly susceptible to degradation by endo- and exonucleases present in serum and intracellularly. Modifications can significantly extend the half-life of siRNAs.[2][]
-
Reduce Off-Target Effects: Off-target effects occur when an siRNA silences unintended genes, often due to partial sequence complementarity, particularly in the "seed region" of the guide strand.[5][6] Modifications in this region can mitigate these effects.
-
Minimize Immune Stimulation: Double-stranded RNAs can be recognized by pattern recognition receptors like Toll-like receptors (TLRs), triggering an innate immune response. Certain modifications can help the siRNA evade this recognition.[][6]
-
Improve Pharmacokinetic and Pharmacodynamic Properties: Modifications can influence how siRNAs are distributed, metabolized, and how long they remain active within the body.[7]
Common Nucleoside Modifications
A variety of chemical modifications have been developed and utilized in therapeutic siRNAs. The most common and well-characterized modifications include:
-
2'-O-Methyl (2'-OMe): This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. It enhances nuclease resistance and reduces immune stimulation.[5][8][9]
-
2'-Fluoro (2'-F): The replacement of the 2'-hydroxyl with a fluorine atom also increases stability and is well-tolerated within the RNAi machinery.[8]
-
Phosphorothioate (PS) Linkages: In a PS linkage, a non-bridging oxygen in the phosphate (B84403) backbone is replaced with a sulfur atom. This modification confers significant nuclease resistance.[]
-
Locked Nucleic Acid (LNA): LNA nucleosides contain a methylene (B1212753) bridge that locks the ribose in an A-form helix, which can increase thermal stability and binding affinity.
-
GalNAc Conjugation: While not a nucleoside modification itself, the conjugation of N-acetylgalactosamine (GalNAc) to the siRNA is a key delivery strategy that targets the asialoglycoprotein receptor (ASGPR) in hepatocytes, facilitating uptake by liver cells.
Data Presentation: Impact of Modifications on siRNA Performance
The following tables summarize quantitative data on the effects of various nucleoside modifications on siRNA stability and gene-silencing efficacy.
Table 1: Effect of 2'-Modifications on siRNA Duplex Thermal Stability (Tm)
| Modification Pattern | Target Gene | Tm (°C) of Unmodified siRNA | Tm (°C) of Modified siRNA | Change in Tm (°C) |
| Fully 2'-OMe/2'-F modified | HTT | 75.5 | 85.0 | +9.5 |
| Alternating 2'-OMe/2'-F | TTR | Not Reported | 86.2 | Not Applicable |
| 2'-F at all pyrimidines | Target B | 65.0 | 79.8 | +14.8 |
| (S)-5′-C-aminopropyl-2′-O-methyl | Renilla Luciferase | 77.1 | 75.7 | -1.4 |
Data compiled from multiple sources.
Table 2: Influence of Modifications on In Vitro Gene Silencing Activity (IC50)
| siRNA Target | Modification Type | IC50 of Unmodified siRNA (nM) | IC50 of Modified siRNA (nM) | Fold Change in Potency |
| HTT | Fully 2'-OMe/2'-F modified | ~2.5 | ~1.0 | 2.5x improvement |
| STAT3 | 2'-OMe at position 2 (guide) | 1.0 | 1.0 | No significant change |
| HK2 | 2'-OMe at position 2 (guide) | >1.0 | ~1.0 | Slight improvement |
| Target X | Seed region 2'-OMe | Not Reported | Reduced off-target effects | Specificity enhancement |
Data compiled from multiple sources including[6][7].
Table 3: Serum Stability of Modified vs. Unmodified siRNA
| siRNA Modification | Incubation Time in Serum | Percentage of Intact siRNA (Unmodified) | Percentage of Intact siRNA (Modified) |
| Naked siRNA | 4 hours | Completely degraded | Not Applicable |
| C6M1 Peptide Complex | 24 hours | Not Applicable | Protected from degradation |
| Fully 2'-OMe/2'-F | 72 hours in liver homogenate | Not Reported | Stable |
| 2'-F at all pyrimidines | 24 hours | <10% | >90% |
Data compiled from multiple sources including[10].
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The RNA Interference (RNAi) signaling pathway.
Caption: Experimental workflow for developing modified siRNAs.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Modified siRNA
This protocol provides a general overview of automated solid-phase synthesis for incorporating modified nucleosides.
Materials:
-
DNA/RNA synthesizer (e.g., MerMade 12 or similar)[8]
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Modified and standard phosphoramidites (e.g., 2'-OMe, 2'-F)
-
Synthesis reagents: Activator (e.g., 5-ethylthio-1H-tetrazole), Capping reagents (A and B), Oxidizer (Iodine solution), Deblocking agent (e.g., dichloroacetic acid in toluene)[11]
-
Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous methylamine (B109427) and ammonium (B1175870) hydroxide)
-
Buffer for 2'-deprotection (e.g., triethylamine (B128534) trihydrofluoride)
-
HPLC system for purification
Method:
-
Synthesizer Setup: Load the CPG column, phosphoramidites, and all required reagents onto the automated synthesizer according to the manufacturer's instructions.
-
Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking/Uncapping: The 5'-dimethoxytrityl (DMTr) protecting group is removed from the support-bound nucleoside using the deblocking agent. b. Coupling: The next phosphoramidite (B1245037) in the sequence is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[11] d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage.[11]
-
Final Cleavage and Deprotection: a. Upon completion of the sequence, the synthesized oligonucleotide is cleaved from the CPG support and the base/phosphate protecting groups are removed by incubation in the cleavage and deprotection solution. b. The 2'-hydroxyl protecting groups (if applicable) are removed in a separate step.
-
Purification: The crude siRNA product is purified by High-Performance Liquid Chromatography (HPLC) to isolate the full-length product.
-
Annealing: The purified sense and antisense strands are mixed in equimolar amounts in an annealing buffer (e.g., PBS), heated to 95°C for 5 minutes, and then allowed to cool slowly to room temperature to form the final siRNA duplex.
Protocol 2: In Vitro Gene Knockdown Analysis by qRT-PCR
This protocol details the steps to assess the efficacy of modified siRNAs in cell culture.
Materials:
-
Mammalian cell line expressing the target gene (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Modified siRNA and control siRNAs (e.g., non-targeting control)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix, primers for the target gene, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Method:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A typical final siRNA concentration is 10-50 nM. b. Add the complexes to the cells and incubate for 24-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): a. Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target gene and the housekeeping gene. b. Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for both the target and housekeeping genes. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to cells treated with a non-targeting control siRNA.
Protocol 3: Serum Stability Assay via Gel Electrophoresis
This protocol is for assessing the resistance of modified siRNAs to nuclease degradation in serum.
Materials:
-
Modified and unmodified siRNAs
-
Fetal Bovine Serum (FBS) or human serum
-
Incubator at 37°C
-
EDTA solution (0.5 M) to stop the reaction
-
Agarose (B213101) or Polyacrylamide gel
-
Gel loading dye
-
Gel electrophoresis system and power supply
-
Gel imaging system
Method:
-
Reaction Setup: In separate tubes, incubate a fixed amount of siRNA (e.g., 50 pmol) with 50% FBS in a suitable buffer (e.g., PBS) at 37°C.[10]
-
Time-Course Incubation: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately add EDTA to a final concentration of ~25 mM to chelate divalent cations and inactivate nucleases.[10]
-
Gel Electrophoresis: a. Mix the samples with gel loading dye. b. Load the samples onto a 2-3% agarose gel or a 15-20% native polyacrylamide gel. c. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization and Analysis: a. Stain the gel with a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Gold) and visualize it using a gel imaging system. b. The intensity of the band corresponding to the intact siRNA at each time point is quantified to determine the rate of degradation.
Protocol 4: Off-Target Effect Analysis using a Dual-Luciferase Reporter Assay
This protocol allows for the quantitative assessment of off-target gene silencing.
Materials:
-
psiCHECK-2 vector (or similar dual-luciferase reporter vector)
-
Cell line for transfection (e.g., HeLa)
-
Modified siRNA and control siRNAs
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Method:
-
Reporter Plasmid Construction: a. Identify potential off-target genes with seed region complementarity to your siRNA. b. Clone the 3' UTR of the potential off-target gene containing the complementary sequence downstream of the Renilla luciferase gene in the psiCHECK-2 vector. The vector also contains a constitutively expressed Firefly luciferase gene for normalization.
-
Co-transfection: Co-transfect the cells with the reporter plasmid and the modified siRNA (or control siRNA) at various concentrations (e.g., 0.05 to 50 nM).[12]
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Luciferase Assay: a. Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[12][13]
-
Data Analysis: a. Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample. b. Compare the normalized luciferase activity in cells treated with the specific siRNA to that in cells treated with a non-targeting control. A significant reduction in Renilla luciferase activity indicates an off-target effect.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 3. Strategies, Design, and Chemistry in siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
- 11. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]
- 12. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for Targeted Gene Silencing Using 3'-Fluoro Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oligonucleotide-based therapeutics represent a powerful modality for targeted gene silencing, offering a direct way to inhibit the expression of disease-causing genes.[1][2] Synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), can be designed to bind to specific messenger RNA (mRNA) targets, leading to their degradation or the inhibition of their translation.[1][3] However, unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases and may exhibit poor cellular uptake.[4][]
Chemical modifications are essential to overcome these limitations and enhance the drug-like properties of oligonucleotides.[][6] Modifications to the sugar moiety, nucleobase, and phosphate (B84403) backbone are employed to improve stability, binding affinity, and pharmacokinetic profiles.[][8] Among these, fluorine modifications at the sugar ring have proven particularly effective. The 3'-fluoro modification, a key example of a second-generation chemistry, involves the substitution of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom.[8][9] This modification confers enhanced nuclease resistance and increases the binding affinity of the oligonucleotide for its complementary RNA target.[10][11]
These application notes provide a comprehensive overview of the properties, applications, and experimental protocols for using 3'-fluoro modified oligonucleotides in targeted gene silencing.
Properties and Advantages of 3'-Fluoro Modification
The introduction of a fluorine atom at the 3' position of the sugar ring imparts several advantageous properties that enhance the performance of oligonucleotides in gene silencing applications. These properties are often considered alongside the more extensively studied 2'-fluoro modifications, which confer similar benefits.[12][13][14]
Key advantages include:
-
Enhanced Nuclease Resistance: The 3'-fluoro group protects the oligonucleotide from degradation by nucleases, particularly 3'-exonucleases, which are prevalent in serum and within cells.[4][15] This increased stability prolongs the half-life of the therapeutic agent in biological systems.[][14]
-
Increased Binding Affinity: Fluorine is highly electronegative, and its presence in the sugar ring locks the conformation into an RNA-like C3'-endo pucker. This pre-organization of the sugar moiety enhances the binding affinity (melting temperature, Tm) of the oligonucleotide for its target mRNA.[][16]
-
Improved In Vivo Efficacy: The combination of enhanced stability and high target affinity translates to potent and durable gene silencing effects in vivo.[9][10] For example, 3'-fluoro hexitol (B1215160) nucleic acid (FHNA)-modified ASOs have demonstrated potent downregulation of gene expression in the liver without associated hepatotoxicity.[9][10]
-
Compatibility with Gene Silencing Mechanisms: 3'-fluoro modifications are well-tolerated by the cellular machinery responsible for both ASO and siRNA-mediated gene silencing, including RNase H and the RNA-Induced Silencing Complex (RISC).[3][14]
Table 1: Summary of Properties of Fluoro-Modified Oligonucleotides
| Property | Effect of Fluoro-Modification | Rationale | Reference |
| Nuclease Resistance | Significantly Increased | The C-F bond is stronger than C-OH and sterically hinders nuclease access. | [4][14][16][17] |
| Binding Affinity (Tm) | Increased | The electronegative fluorine atom favors an RNA-like C3'-endo sugar pucker, increasing duplex stability. | [][14][16][18] |
| In Vivo Half-Life | Extended | Increased resistance to nuclease degradation leads to longer persistence in plasma and tissues. | [][14] |
| Potency | Increased | Higher affinity and stability lead to more efficient target engagement and silencing. | [10][13][] |
| Toxicity | Generally Low | FHNA-modified ASOs showed no hepatotoxicity in animal studies. However, some 2'-F oligos have been linked to protein degradation. | [9][10][20] |
| Off-Target Effects | Can be Reduced | Sugar modifications can help reduce seed-mediated off-target effects of siRNAs. | [][21] |
Applications in Targeted Gene Silencing
3'-fluoro modifications can be incorporated into various oligonucleotide platforms to achieve gene silencing. The two primary approaches are antisense oligonucleotides and RNA interference.
Antisense Oligonucleotides (ASOs)
ASOs are single-stranded DNA molecules, typically 15-22 nucleotides in length, designed to be complementary to a target mRNA.[22] A common mechanism involves the ASO binding to the mRNA to form a DNA-RNA hybrid duplex, which is then recognized and cleaved by the endogenous enzyme RNase H.[1][3]
To enhance their efficacy, ASOs are often designed as "gapmers." These chimeric oligonucleotides consist of a central "gap" of unmodified DNA nucleotides, which is necessary for RNase H recognition, flanked by "wings" of modified nucleotides.[3] Incorporating 3'-fluoro modifications into the wings increases the ASO's overall stability and binding affinity without interfering with the RNase H-mediated cleavage of the target mRNA.[11]
Caption: Antisense Oligonucleotide (ASO) Mechanism.
RNA Interference (RNAi)
RNAi is a natural cellular process for gene regulation that uses short, double-stranded RNA (dsRNA) molecules.[12][23] Synthetic siRNAs, typically 21-23 nucleotides long, can be introduced into cells to harness this pathway. The siRNA is incorporated into the RISC, where the passenger (sense) strand is discarded. The remaining guide (antisense) strand then directs RISC to cleave the complementary target mRNA, thereby silencing the gene.[12][23][24]
Incorporating 3'-fluoro modifications throughout one or both strands of the siRNA duplex can significantly enhance its stability and prolong its silencing activity without impairing its recognition and processing by the RISC machinery.[12][25]
Caption: Small Interfering RNA (siRNA) Mechanism.
Experimental Protocols
The following protocols provide a general framework for using 3'-fluoro modified oligonucleotides in cell culture for gene silencing experiments.
Caption: General Experimental Workflow for Gene Silencing.
Protocol: Handling and Resuspension of Oligonucleotides
-
Objective: To properly resuspend lyophilized oligonucleotides for experimental use.
-
Materials:
-
Lyophilized 3'-fluoro modified oligonucleotide.
-
Nuclease-free water or buffer (e.g., TE buffer, pH 7.5).
-
Low-adhesion, nuclease-free microcentrifuge tubes.
-
-
Procedure:
-
Briefly centrifuge the vial containing the lyophilized oligonucleotide to collect the pellet at the bottom.
-
Add the required volume of nuclease-free water or buffer to achieve a desired stock concentration (e.g., 100 µM).
-
Vortex gently for 15-20 seconds to mix.
-
Incubate at room temperature for 10-15 minutes to ensure the oligonucleotide is fully dissolved.
-
Centrifuge briefly to collect the solution.
-
Store the stock solution at -20°C. For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.
-
Protocol: Transfection of Adherent Cells
-
Objective: To deliver modified oligonucleotides into cultured mammalian cells.
-
Materials:
-
Adherent cells (e.g., HeLa, A549).
-
Complete growth medium.
-
Reduced-serum medium (e.g., Opti-MEM™).
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Oligonucleotide stock solution (from Protocol 4.1).
-
24-well tissue culture plates.
-
-
Procedure (for one well of a 24-well plate):
-
Cell Seeding: The day before transfection, seed cells in complete growth medium so they reach 70-80% confluency at the time of transfection. For a 24-well plate, seed approximately 5 x 10⁴ cells per well in 500 µL of medium.
-
Complex Formation:
-
a. Dilute the oligonucleotide to the desired final concentration (e.g., 10-50 nM) in 50 µL of reduced-serum medium. Mix gently.
-
b. In a separate tube, dilute 1.5 µL of the lipid transfection reagent in 50 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.
-
c. Combine the diluted oligonucleotide and the diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 100 µL of oligonucleotide-lipid complex dropwise to the well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis.
-
Controls: Always include a negative control (e.g., a scrambled sequence with the same chemical modifications) and a mock-transfected control (cells treated with the transfection reagent only).[26]
-
Protocol: Assessment of Gene Silencing by qRT-PCR
-
Objective: To quantify the reduction in target mRNA levels.
-
Procedure:
-
RNA Isolation: At the desired time point (e.g., 24 or 48 hours) post-transfection, wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit). Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene, primers for a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
b. Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated sample.
-
Protocol: Assessment of Protein Knockdown by Western Blot
-
Objective: To confirm the reduction in target protein levels.
-
Procedure:
-
Protein Isolation: At the desired time point (e.g., 48 or 72 hours) post-transfection, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
b. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
d. To confirm equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
Conclusion
3'-fluoro modified oligonucleotides offer a robust and effective tool for researchers engaged in gene function studies and therapeutic development. Their enhanced stability and binding affinity translate into potent and durable gene silencing. By following the outlined protocols, researchers can effectively employ these next-generation oligonucleotides to achieve reliable and reproducible knockdown of target gene expression. As with any gene silencing experiment, the use of appropriate controls is critical for validating the specificity of the observed effects.[26]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eu.idtdna.com [eu.idtdna.com]
- 6. thno.org [thno.org]
- 8. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Stimuli-responsive oligonucleotides in prodrug-based approaches for gene silencing [beilstein-journals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 17. synoligo.com [synoligo.com]
- 18. pubs.acs.org [pubs.acs.org]
- 20. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. idtdna.com [idtdna.com]
- 23. Small interfering RNA - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated DNA/RNA Synthesis via Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphoramidite (B1245037) Chemistry
Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides, enabling the rapid and efficient production of custom DNA and RNA sequences.[1][2] Developed by Marvin Caruthers in the early 1980s, this method's simplicity, high efficiency, and amenability to automation have made it the cornerstone of modern molecular biology, supporting a vast array of applications from PCR and gene sequencing to the development of therapeutic oligonucleotides like antisense and siRNA molecules.[3][4]
The synthesis is performed in the 3' to 5' direction, opposite to enzymatic synthesis, on a solid support, typically controlled pore glass (CPG).[5][6] The process involves a four-step cycle that is repeated for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[7][8] Protecting groups are strategically used on the phosphoramidite monomers to prevent unwanted side reactions during the synthesis.[8]
Key Components of Phosphoramidite Synthesis
Phosphoramidite Monomers
The building blocks for oligonucleotide synthesis are nucleoside phosphoramidites. These are modified nucleosides with key chemical groups protected to ensure specific and controlled reactions. A standard phosphoramidite monomer consists of:
-
A nucleoside (deoxyribose for DNA, ribose for RNA) with its corresponding base (A, C, G, or T/U).
-
A 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, which is acid-labile.[8][9]
-
A 3'-phosphorus group activated as a phosphoramidite, typically with a diisopropylamino group that acts as a leaving group during the coupling reaction.[8]
-
A β-cyanoethyl group protecting the phosphite (B83602) moiety.[9]
-
For adenine, cytosine, and guanine, the exocyclic amino groups are protected with base-labile groups like benzoyl (Bz), isobutyryl (iBu), or dimethylformamidine (dmf) to prevent side reactions.[9][10] Thymine and uracil (B121893) do not require this protection.[9]
Solid Supports
Solid-phase synthesis is enabled by anchoring the first nucleoside to a solid support, most commonly controlled pore glass (CPG) or polystyrene beads.[3][11] This allows for the easy removal of excess reagents and byproducts by simple washing after each reaction step, greatly simplifying the purification process.[3] The oligonucleotide is attached to the support via a linker that is stable throughout the synthesis but can be cleaved at the end to release the final product.[9]
Protecting Groups
Protecting groups are essential for preventing unwanted side reactions.[8] The choice of protecting groups is critical and depends on the desired final product, especially when incorporating sensitive modifications.
| Moiety to be Protected | Common Protecting Groups |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) |
| Exocyclic Amines (A, C, G) | Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac), Dimethylformamidine (dmf) |
| Phosphate (B84403) | β-cyanoethyl |
| 2'-Hydroxyl (for RNA) | tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM) |
The Automated Synthesis Cycle
Automated DNA/RNA synthesizers perform the four-step synthesis cycle with high precision and reproducibility. The cycle is repeated until the desired oligonucleotide sequence is assembled.[1]
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside.[11] This is typically achieved by treating the support with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[11][12] This step exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite.[11] The cleaved DMT cation has a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle in real-time.[9][11]
Step 2: Coupling
The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid such as 1H-tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT).[3][13] The activated phosphoramidite is then delivered to the synthesis column, where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] This reaction forms an unstable phosphite triester linkage.[11] A large excess of the phosphoramidite and activator is used to drive the reaction to completion, typically achieving coupling efficiencies of 98-99.5%.[6][11]
Step 3: Capping
Since the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains remain unreacted.[3][12] To prevent these "failure sequences" from participating in subsequent cycles and generating deletion mutants, they are permanently blocked in the capping step.[3] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B) in a solvent like tetrahydrofuran (B95107) (THF) with pyridine (B92270) or lutidine.[9][14]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step.[9][11] Therefore, it is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural DNA backbone.[11] This is typically done using a solution of iodine in a mixture of THF, pyridine, and water.[9][11] The oxidation step completes the synthesis cycle, and the oligonucleotide is ready for the next round of nucleotide addition.[11]
Post-Synthesis: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.[7] This is typically achieved by treating the support with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[9][12] For sensitive oligonucleotides, milder deprotection strategies, such as using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) or potassium carbonate in methanol, may be employed.[1][15] The choice of deprotection conditions is critical and must be compatible with any modifications present in the oligonucleotide.[1]
Experimental Protocols
Reagent Preparation for Automated Synthesis
-
Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Phosphoramidites: 0.1 M solution of each phosphoramidite (A, C, G, T/U) in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).
-
Capping B: 16% (v/v) N-Methylimidazole in THF.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).
-
Washing Solvent: Anhydrous acetonitrile.
Standard Automated DNA Synthesis Cycle Protocol (1 µmol scale)
This protocol is a general guideline and may need to be optimized based on the specific synthesizer and sequence.
| Step | Reagent/Action | Duration |
| 1. Detritylation | 3% TCA in DCM | 60 seconds |
| 2. Wash | Acetonitrile | 90 seconds |
| 3. Coupling | 0.1 M Phosphoramidite + 0.25 M ETT | 30-180 seconds |
| 4. Wash | Acetonitrile | 90 seconds |
| 5. Capping | Cap A + Cap B | 30 seconds |
| 6. Wash | Acetonitrile | 90 seconds |
| 7. Oxidation | 0.02 M Iodine solution | 30 seconds |
| 8. Wash | Acetonitrile | 90 seconds |
Post-Synthesis Cleavage and Deprotection Protocol
Standard Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and heat at 55°C for 8-16 hours.[1]
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia (B1221849) solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water.
Ultra-Fast Deprotection (for compatible protecting groups like Ac-dC and dmf-dG):
-
Add 1-2 mL of a 1:1 (v/v) mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) to the CPG support.[15]
-
Seal the vial and heat at 65°C for 10 minutes.[1]
-
Follow steps 4-7 from the standard protocol.
| Protecting Group Combination | Deprotection Reagent | Temperature | Time |
| Standard (Bz-A, Bz-C, iBu-G) | Conc. NH4OH | 55°C | 8-16 hours |
| Fast (Ac-C, dmf-G) | Conc. NH4OH | 65°C | 2 hours |
| Ultra-Fast (Ac-C, dmf-G) | AMA (1:1 NH4OH/MeNH2) | 65°C | 5-10 minutes |
| Ultra-Mild (Pac-A, Ac-C, iPr-Pac-G) | 0.05 M K2CO3 in Methanol | Room Temp | 4 hours |
Data Presentation: Coupling Efficiency and Yield
The efficiency of each coupling step has a cumulative effect on the final yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the amount of desired product, especially for longer sequences.[16]
| Oligo Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 68% | 83% | 91% |
| 50 | 37% | 61% | 78% |
| 100 | 13% | 37% | 61% |
| 150 | 5% | 22% | 47% |
Yield calculated as (Coupling Efficiency)^(Number of couplings)
Applications of Synthetic Oligonucleotides: Signaling Pathways
Synthetic oligonucleotides are powerful tools for modulating gene expression. Two prominent examples are RNA interference (RNAi) and antisense technology.
RNA Interference (RNAi) Pathway
RNAi is a natural process of gene silencing in which double-stranded RNA (dsRNA) molecules trigger the degradation of a complementary mRNA.[17][18] Synthetic small interfering RNAs (siRNAs) can be introduced into cells to harness this pathway for targeted gene knockdown.[17]
References
- 1. glenresearch.com [glenresearch.com]
- 2. microsynth.ch [microsynth.ch]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 5. researchgate.net [researchgate.net]
- 6. microsynth.com [microsynth.com]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Automated high-throughput DNA synthesis and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atdbio.com [atdbio.com]
- 12. biotage.com [biotage.com]
- 13. glenresearch.com [glenresearch.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synthesisgene.com [synthesisgene.com]
- 17. Gene Synthesis and Mutagenesis Support - Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. Troubleshooting Molecular Biology Applications - QIAGEN [qiagen.com]
Application Notes and Protocols for Post-Synthesis Processing of Oligonucleotides Containing 3'-Fluoro-3'-deoxyadenosine(Bz)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides containing modified nucleotides are pivotal in the development of therapeutic and diagnostic agents. The incorporation of 3'-Fluoro-3'-deoxyadenosine (3'-F-3'-dA) is a modification of interest for enhancing the nuclease resistance and binding affinity of oligonucleotides. The exocyclic amine of the adenosine (B11128) base is protected with a benzoyl (Bz) group during synthesis, which must be removed post-synthesis. This document provides detailed protocols for the cleavage, deprotection, purification, and analysis of oligonucleotides containing 3'-F-3'-dA(Bz).
While specific literature on the post-synthesis processing of oligonucleotides containing the 3'-F-3'-dA(Bz) modification is not extensively available, the protocols outlined below are based on established procedures for other modified oligonucleotides, particularly those with 2'-fluoro modifications and standard benzoyl protecting groups. It is noted that 2'-fluoro-modified RNA is considered to behave similarly to DNA during deprotection.[1] However, the presence of an electron-withdrawing fluorine atom at the 3' position could potentially influence the stability of the N-glycosidic bond, particularly under acidic conditions used during purification.[2] Therefore, careful monitoring of depurination is recommended.
Post-Synthesis Cleavage and Deprotection
The initial step after solid-phase synthesis is the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate (B84403) backbone.[3][4] The benzoyl (Bz) protecting group on the adenine (B156593) base is typically removed under basic conditions.[5][6]
Standard Deprotection Protocol (Ammonium Hydroxide)
This protocol is suitable for standard oligonucleotides where the modifications are stable to prolonged exposure to ammonia.
Materials and Equipment:
-
Synthesized oligonucleotide on solid support (e.g., CPG)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Screw-cap vials
-
Heating block or oven
-
Centrifuge
-
Pipettes
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-16 hours to ensure complete cleavage and deprotection.[5]
-
After incubation, cool the vial to room temperature.
-
Centrifuge the vial to pellet the solid support.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Rapid Deprotection Protocol (AMA - Ammonium Hydroxide/Methylamine)
For faster deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used.[4][7] Caution: This method is more aggressive and should be used with care for sensitive modifications. It is important to verify the stability of the 3'-F-3'-dA linkage under these conditions.
Materials and Equipment:
-
Synthesized oligonucleotide on solid support
-
AMA solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Screw-cap vials
-
Heating block or oven
-
Centrifuge
-
Pipettes
Protocol:
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate at 65°C for 10-15 minutes.[4]
-
Cool the vial to room temperature.
-
Centrifuge to pellet the support.
-
Transfer the supernatant to a new tube.
-
Dry the solution in a vacuum concentrator.
Data Presentation: Deprotection Conditions
| Parameter | Standard Protocol | Rapid Protocol |
| Reagent | Concentrated Ammonium Hydroxide | AMA (1:1 NH4OH/MeNH2) |
| Temperature | 55°C | 65°C |
| Time | 8-16 hours | 10-15 minutes |
| Notes | Milder, suitable for sensitive modifications. | Faster, but more aggressive. |
Purification of the Deprotected Oligonucleotide
Purification is essential to remove truncated sequences and other impurities generated during synthesis and deprotection.[8] High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying modified oligonucleotides to achieve high purity.[8]
Reversed-Phase HPLC (RP-HPLC) Purification
RP-HPLC separates oligonucleotides based on their hydrophobicity.[9] This method is effective for purifying oligonucleotides, especially those with hydrophobic modifications.[8] Purification can be performed with the 5'-dimethoxytrityl (DMT) group on ("DMT-on") or off ("DMT-off"). DMT-on purification generally provides better separation of the full-length product from failure sequences.[9]
Materials and Equipment:
-
Crude, deprotected oligonucleotide
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Detritylation Solution: 80% Acetic Acid in water
-
Neutralization Buffer: Triethylamine (TEA)
Protocol (DMT-on):
-
Resuspend the dried oligonucleotide in 1 mL of Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is 5-35% B over 30 minutes.
-
Monitor the elution profile at 260 nm. The DMT-on product will be the most retained peak.
-
Collect the fractions corresponding to the DMT-on peak.
-
Dry the collected fractions in a vacuum concentrator.
-
To remove the DMT group, resuspend the dried sample in 100 µL of 80% acetic acid and incubate at room temperature for 15-30 minutes.
-
Immediately neutralize the solution with an equivalent volume of TEA.
-
Desalt the final product using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
Anion-Exchange HPLC (AEX-HPLC) Purification
AEX-HPLC separates oligonucleotides based on the number of phosphate groups.[8] This method offers excellent resolution for oligonucleotides up to approximately 40 bases in length.[8]
Materials and Equipment:
-
Crude, deprotected oligonucleotide (DMT group must be removed)
-
HPLC system with a UV detector
-
Anion-exchange column
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5
Protocol (DMT-off):
-
Ensure the DMT group has been removed from the crude oligonucleotide.
-
Resuspend the sample in Mobile Phase A.
-
Inject the sample onto the anion-exchange column.
-
Elute with a linear gradient of NaCl (Mobile Phase B). A typical gradient is 0-50% B over 30 minutes.
-
Monitor the elution at 260 nm. The full-length product will be the last major peak to elute.
-
Collect the fractions of the main peak.
-
Desalt the purified oligonucleotide.
Data Presentation: Purification Efficiency
| Purification Method | Principle | Typical Purity | Advantages | Disadvantages |
| RP-HPLC (DMT-on) | Hydrophobicity | >95% | Excellent separation of full-length product.[9] | Requires post-purification detritylation and desalting. |
| AEX-HPLC | Charge (phosphate backbone) | >98% | High resolution for shorter oligos.[8] | Resolution decreases with increasing length.[8] |
Analysis and Characterization
After purification, the identity and purity of the oligonucleotide must be confirmed.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized oligonucleotide.[10]
Methods:
-
Electrospray Ionization (ESI-MS): Provides accurate mass determination and can be coupled with liquid chromatography (LC-MS) for online analysis.[10]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): A rapid method for mass confirmation.[5]
Capillary Gel Electrophoresis (CGE)
CGE separates oligonucleotides based on their size and charge, providing an excellent assessment of purity.
Purity Analysis by HPLC
The purity of the final product should be assessed by analytical RP-HPLC or AEX-HPLC using the same conditions as for purification but on an analytical scale column.
Data Presentation: Analytical Characterization
| Analytical Method | Information Provided |
| LC-MS | Molecular weight confirmation, impurity identification.[10] |
| MALDI-TOF MS | Rapid molecular weight confirmation.[5] |
| CGE | Purity assessment, resolution of n-1 and n+1 species. |
| Analytical HPLC | Quantitative purity assessment. |
Visualizations
Experimental Workflow
Caption: Overall workflow for post-synthesis processing.
Logical Relationship of Purification and Analysis
Caption: Purification and analysis decision tree.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. labcluster.com [labcluster.com]
- 9. atdbio.com [atdbio.com]
- 10. lcms.cz [lcms.cz]
Troubleshooting & Optimization
improving low coupling efficiency of 3'-fluoro phosphoramidites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-fluoro phosphoramidites. The information provided is intended to help overcome challenges related to low coupling efficiency during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are 3'-fluoro phosphoramidites and why are they used?
3'-fluoro phosphoramidites are specialized monomers used in solid-phase oligonucleotide synthesis. They possess a fluorine atom at the 3'-position of the sugar moiety. This modification is introduced to enhance the nuclease resistance and binding affinity of the resulting oligonucleotide, making them valuable for therapeutic and diagnostic applications.
Q2: What is the primary cause of low coupling efficiency with 3'-fluoro phosphoramidites?
The primary cause of low coupling efficiency is multifactorial, stemming from both steric hindrance and electronic effects introduced by the 3'-fluoro modification. The fluorine atom is highly electronegative, which can decrease the nucleophilicity of the 5'-hydroxyl group of the growing oligonucleotide chain in the subsequent coupling step. Additionally, the presence of the 3'-substituent can create steric bulk, hindering the approach of the incoming phosphoramidite (B1245037).
Q3: How does the purity of 3'-fluoro phosphoramidites affect coupling efficiency?
The purity of phosphoramidites is critical for successful oligonucleotide synthesis. Impurities can arise from the complex multi-step synthesis of these modified monomers. These impurities can compete in the coupling reaction or inhibit it altogether, leading to a significant drop in coupling efficiency and the accumulation of truncated sequences. Always use high-purity 3'-fluoro phosphoramidites and refer to the Certificate of Analysis (CoA) provided by the manufacturer.
Q4: Can the synthesizer itself be a source of low coupling efficiency?
Yes, issues with the DNA synthesizer can lead to poor coupling efficiency. Common problems include leaks in reagent lines, which can cause a loss of pressure and incomplete reagent delivery, and blocked lines or valves that prevent the correct amount of reagents from reaching the synthesis column. Regular maintenance and inspection of the synthesizer are crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the use of 3'-fluoro phosphoramidites and provides systematic solutions.
Issue 1: Consistently Low Coupling Efficiency (<95%)
Possible Causes:
-
Suboptimal Activator: The activator may not be potent enough to efficiently catalyze the coupling of the sterically hindered 3'-fluoro phosphoramidite.
-
Insufficient Coupling Time: The standard coupling time used for unmodified phosphoramidites may be too short for the less reactive 3'-fluoro analogues.
-
Moisture Contamination: The presence of water in the acetonitrile (B52724) (ACN) or other reagents is a major cause of low coupling efficiency for all phosphoramidite chemistries.[1] Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[1]
-
Degraded Phosphoramidite: Improper storage or handling can lead to the degradation of the 3'-fluoro phosphoramidite.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Optimize Activator | Switch from standard activators like 1H-Tetrazole to more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). DCI is known to be less acidic but more nucleophilic, which can be advantageous for sterically hindered monomers.[2][3] | Increased coupling efficiency due to more effective activation of the phosphoramidite. |
| Extend Coupling Time | Increase the coupling time significantly. For modified phosphoramidites, coupling times of 5-15 minutes may be necessary, compared to the typical 30-60 seconds for standard amidites.[4] | Improved reaction completion, leading to higher coupling efficiency. |
| Ensure Anhydrous Conditions | Use fresh, DNA-synthesis-grade anhydrous acetonitrile (<30 ppm water).[5] Ensure all reagent bottles are properly sealed and handled under an inert atmosphere (e.g., argon). Consider using an in-line drying filter for the argon or helium supply.[1] | Minimized side reactions with water, preserving the concentration and reactivity of the phosphoramidite.[1] |
| Verify Phosphoramidite Quality | Use fresh vials of 3'-fluoro phosphoramidites. If using previously opened vials, ensure they have been stored under an inert atmosphere at the recommended temperature (-20°C). | Elimination of degraded phosphoramidite as a variable, leading to improved and more consistent coupling. |
Issue 2: Drop in Coupling Efficiency with Increasing Oligonucleotide Length
Possible Causes:
-
Accumulation of Truncated Sequences: Inefficient capping of failed sequences can lead to the accumulation of n-1mers, which can sterically hinder subsequent coupling reactions.
-
Solid Support Issues: The porosity and loading capacity of the solid support can become limiting as the oligonucleotide chain elongates.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Optimize Capping | Ensure the capping solution is fresh and effective. For some synthesizers, increasing the delivery volume and time for the capping reagents may be beneficial.[1] | Efficient blocking of unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants and improving the overall purity of the final product. |
| Choose Appropriate Solid Support | For longer oligonucleotides, consider using a solid support with a larger pore size (e.g., 1000 Å CPG) to minimize steric hindrance within the pores as the oligo grows.[6] | Improved accessibility of reagents to the growing oligonucleotide chain, maintaining high coupling efficiency throughout the synthesis. |
Data Presentation
Table 1: Recommended Activators for 3'-Fluoro Phosphoramidites
| Activator | Typical Concentration | Key Advantages | Considerations |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M in Acetonitrile | More acidic than Tetrazole, leading to faster activation. | Increased acidity can potentially lead to premature detritylation of the phosphoramidite monomer.[3] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M in Acetonitrile[2] | Less acidic but more nucleophilic than Tetrazole, reducing the risk of detritylation while still being a potent activator.[2] Highly soluble in acetonitrile.[2] | Ensure high purity of DCI to avoid side reactions. |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M in Acetonitrile[5] | A strong activator, often used for RNA synthesis where steric hindrance is a concern. | Similar to ETT, its acidity can be a drawback in some cases. |
Table 2: Recommended Starting Coupling Times for Optimization
| Modification Type | Recommended Starting Coupling Time | Notes |
| Standard Phosphoramidites | 30 - 60 seconds | Serves as a baseline for comparison. |
| 3'-Fluoro Phosphoramidites | 5 - 10 minutes[4] | The optimal time should be determined empirically. Start with a longer time and gradually decrease to find the balance between efficiency and throughput. |
| Other Sterically Hindered Phosphoramidites | 5 - 15 minutes | Provides a general range for modified monomers. |
Experimental Protocols
Protocol: Incorporation of a Single 3'-Fluoro Phosphoramidite
This protocol outlines the key steps for incorporating a 3'-fluoro phosphoramidite into an oligonucleotide sequence on an automated DNA/RNA synthesizer. This protocol is adapted from standard phosphoramidite chemistry with modifications to address the challenges of 3'-fluoro phosphoramidites.
Materials:
-
High-purity 3'-fluoro phosphoramidite (e.g., 3'-deoxy-3'-fluorothymidine (B1224464) phosphoramidite)
-
Anhydrous acetonitrile (ACN), DNA synthesis grade (<30 ppm water)[5]
-
Activator solution (e.g., 0.25 M DCI in ACN)
-
Standard deblocking, capping, and oxidation reagents for oligonucleotide synthesis
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
Methodology:
-
Phosphoramidite Preparation:
-
Allow the 3'-fluoro phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous ACN to the desired concentration (typically 0.1 M) under an inert argon atmosphere.
-
-
Synthesizer Setup:
-
Ensure the synthesizer is free of leaks and that all reagent lines are primed and delivering the correct volumes.
-
Install the prepared 3'-fluoro phosphoramidite solution on the synthesizer.
-
-
Synthesis Cycle Modification:
-
For the coupling step involving the 3'-fluoro phosphoramidite, modify the standard synthesis cycle to extend the coupling time. A starting point of 8 minutes is recommended.
-
Use a potent activator such as DCI.
-
Keep all other steps of the synthesis cycle (deblocking, capping, oxidation) as per the standard protocol for unmodified phosphoramidites.
-
-
Post-Synthesis Processing:
-
After completion of the synthesis, cleave the oligonucleotide from the solid support and deprotect using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purify the crude oligonucleotide using standard techniques such as HPLC or PAGE.
-
-
Analysis:
-
Analyze the purified oligonucleotide by mass spectrometry to confirm the successful incorporation of the 3'-fluoro modification and to assess the purity of the final product.
-
Visualizations
Caption: Workflow for oligonucleotide synthesis with 3'-fluoro phosphoramidites.
Caption: Troubleshooting logic for low coupling efficiency of 3'-fluoro phosphoramidites.
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. biotage.com [biotage.com]
optimizing deprotection of Bz protecting groups to prevent base modification
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who utilize benzoyl (Bz) protecting groups in their synthetic workflows. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to Bz group deprotection, with a specific focus on preventing modification of sensitive base residues.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing a benzoyl (Bz) protecting group?
A1: Benzoyl groups are typically removed under basic or acidic conditions. Basic hydrolysis is the most common method, often employing aqueous ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727).[1][2] Acid-catalyzed hydrolysis, for instance, by refluxing in concentrated HCl, is also effective but may not be suitable for acid-sensitive substrates.[2]
Q2: I am observing incomplete deprotection of my Bz-protected compound. What are the likely causes?
A2: Incomplete deprotection can stem from several factors:
-
Insufficient reaction time or temperature: Benzoyl amides, in particular, are more stable and may require harsher conditions or longer reaction times for complete removal compared to benzoyl esters.[1]
-
Steric hindrance: Access of the deprotecting agent to the benzoyl group might be sterically hindered by the surrounding molecular structure.
-
Inappropriate reagent concentration: The concentration of the base or acid may be too low for efficient deprotection.
Q3: My primary concern is the modification of nucleobases (e.g., cytosine, adenine) during Bz deprotection in oligonucleotide synthesis. How can I prevent this?
A3: Base modification is a critical issue, especially in oligonucleotide synthesis where the integrity of the genetic information is paramount. The use of rapid deprotection protocols with reagents like a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) can lead to transamination of benzoyl-protected cytosine (Bz-dC), resulting in the formation of N4-methyl-cytosine.[3] To avoid this, it is highly recommended to use alternative protecting groups for cytosine, such as acetyl (Ac), when employing AMA for deprotection.[1][4] For substrates containing Bz-dC, milder deprotection methods are advised.
Q4: What are some milder deprotection methods for sensitive substrates?
A4: For sensitive substrates, particularly oligonucleotides containing base-labile modifications or dyes, "UltraMild" deprotection conditions are recommended. A common method involves the use of 0.05M potassium carbonate in anhydrous methanol.[5] This approach is significantly gentler than traditional ammonium hydroxide or AMA treatments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the deprotection of benzoyl groups.
| Issue | Potential Cause | Recommended Solution |
| Low yield of deprotected product | Incomplete reaction. | Increase reaction time, temperature, or reagent concentration. Consider a stronger deprotection agent if the substrate is stable under harsher conditions. |
| Degradation of the starting material or product. | Use milder deprotection conditions (e.g., lower temperature, weaker base). Ensure the substrate is stable under the chosen deprotection conditions by running a small-scale test reaction. | |
| Presence of a side product with a +14 mass unit shift in oligonucleotides | Transamination of cytosine. | This is a known side reaction when using AMA for the deprotection of Bz-protected cytosine, leading to the formation of N4-methyl-cytosine.[3] Avoid using AMA with Bz-dC. Instead, use acetyl-protected dC (Ac-dC) for AMA deprotection or switch to a milder deprotection reagent like potassium carbonate in methanol for your Bz-dC containing oligonucleotide.[1][4] |
| Modification of other functional groups in the molecule | Lack of orthogonal protection. | Ensure that other protecting groups in your molecule are stable to the Bz deprotection conditions. For example, if using basic conditions for Bz removal, other base-labile groups should be absent or replaced with acid-labile or orthogonally cleaved groups. |
Quantitative Data on Deprotection Conditions
The choice of deprotection agent can significantly impact the integrity of the final product, especially in oligonucleotide synthesis. The following table summarizes the outcomes of different deprotection strategies for oligonucleotides containing a benzoyl-protected deoxycytidine (Bz-dC).
| Deprotection Reagent | Conditions | Outcome for Bz-dC | Reference |
| Ammonium Hydroxide (Aqueous) | Room temperature to 55°C, several hours | Standard, but can be slow. | [6] |
| Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | 65°C, 10 minutes | ~5% transamination to N4-methyl-dC. Not recommended for Bz-dC. | [3] |
| Potassium Carbonate in Methanol (0.05M) | Room temperature, 4 hours | "UltraMild" conditions, suitable for sensitive substrates and avoids base modification. | [5] |
Experimental Protocols
Protocol 1: "UltraFAST" Deprotection with AMA (for oligonucleotides with Ac-dC)
This protocol is suitable for the rapid deprotection of oligonucleotides where cytosine is protected with an acetyl (Ac) group, not a benzoyl (Bz) group, to prevent base modification.[1][4]
-
Prepare the AMA solution: Mix equal volumes of 30% aqueous ammonium hydroxide and 40% aqueous methylamine. Keep the solution on ice.
-
Cleavage from support: Transfer the solid support containing the synthesized oligonucleotide into a 4 mL glass vial. Add 4 mL of the chilled AMA mixture to the vial.
-
Incubation: Seal the vial and incubate at 65°C for 15 minutes.
-
Cooling: After incubation, cool the vial on ice for 10 minutes.
-
Product recovery: Carefully remove the supernatant containing the deprotected oligonucleotide using a syringe.
-
Drying: Dry the oligonucleotide solution completely using a speed vacuum concentrator.
Protocol 2: "UltraMild" Deprotection with Potassium Carbonate in Methanol
This protocol is recommended for deprotecting sensitive oligonucleotides, including those containing Bz-protected bases where modification is a concern.[5]
-
Preparation: After synthesis, transfer the solid support to a suitable reaction vial.
-
Deprotection solution: Add 1 mL of 0.05M potassium carbonate in anhydrous methanol to the vial.
-
Incubation: Let the reaction proceed for a minimum of 4 hours at room temperature.
-
Neutralization: Before drying, neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate/methanol solution.
-
Purification: The neutralized solution can be diluted with water and purified using a suitable purification cartridge.
-
Drying: Lyophilize the purified oligonucleotide to obtain the final product.
Visual Guides
Caption: Mechanism of base-catalyzed deprotection of a benzoyl group.
Caption: Troubleshooting workflow for Bz deprotection.
Caption: Orthogonal protection strategy with Bz, Boc, and TBDMS.
References
identifying side reactions during 3'-F-3'-dA(Bz)-2'-Phosphoramidite synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-F-3'-dA(Bz)-2'-Phosphoramidite. Our aim is to help you identify and resolve potential side reactions and other common issues encountered during this sensitive procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the phosphitylation step?
A1: The most critical parameters are the strict exclusion of water and the quality of the phosphitylating reagent. Water will readily hydrolyze the phosphoramidite (B1245037), leading to the formation of the corresponding H-phosphonate and reducing the yield of the desired product. Ensure all glassware is rigorously dried, and use anhydrous solvents. The phosphitylating reagent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, should be of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q2: How does the 3'-fluoro substituent affect the synthesis?
A2: The strong electron-withdrawing nature of the fluorine atom at the 3'-position can influence the reactivity of the 2'-hydroxyl group. While this can sometimes facilitate the phosphitylation coupling reaction, it may also affect the stability of the sugar ring and the final phosphoramidite. Be aware of potential side reactions such as elimination, although this is less common under standard phosphitylation conditions.
Q3: What are the expected diastereomers of the final product, and do they need to be separated?
A3: The phosphorus center in the phosphoramidite is chiral, leading to the formation of two diastereomers. These are typically observed as two distinct peaks in ³¹P NMR spectroscopy and may also be separated by silica (B1680970) gel chromatography. For the purpose of oligonucleotide synthesis, the mixture of diastereomers is generally used without separation as the chirality at the phosphorus center is lost during the subsequent oxidation step of the oligonucleotide synthesis cycle.
Q4: What are the recommended storage conditions for this compound?
A4: The phosphoramidite is sensitive to moisture and oxidation. It should be stored as a lyophilized powder under an inert atmosphere (argon or nitrogen) at -20°C. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.
Troubleshooting Guide
This guide addresses common problems, their probable causes, and recommended solutions during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of phosphoramidite | 1. Presence of moisture in the reaction. 2. Degraded phosphitylating reagent. 3. Incomplete reaction. 4. Product degradation during workup or purification. | 1. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. 2. Use a fresh bottle of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or check its purity by ³¹P NMR. 3. Monitor the reaction by TLC or ³¹P NMR to ensure completion. If necessary, increase the reaction time or the equivalents of the phosphitylating reagent. 4. Use a non-aqueous workup if possible. Purify on silica gel that has been deactivated with triethylamine (B128534) to minimize product degradation. |
| Presence of H-phosphonate impurity | Hydrolysis of the phosphoramidite by water. | Rigorously exclude moisture from the reaction. Use anhydrous solvents and reagents. Handle the reaction under an inert atmosphere. |
| Formation of P(V) impurities (e.g., phosphate (B84403) triester) | Oxidation of the P(III) phosphoramidite. | Handle the phosphoramidite under an inert atmosphere (argon or nitrogen) to minimize contact with air. Use freshly distilled solvents to remove peroxides. |
| Observation of multiple spots on TLC or peaks in NMR other than product and starting material | 1. Formation of side products due to reactive impurities in starting materials. 2. Degradation of the benzoyl protecting group. 3. Side reactions involving the 3'-fluoro group (e.g., elimination). | 1. Ensure the purity of the starting 3'-F-3'-deoxy-N⁶-benzoyladenosine. 2. Avoid prolonged exposure to acidic or basic conditions during workup and purification. 3. While less common, consider using milder reaction conditions if elimination is suspected. |
| Difficulty in purifying the product | Co-elution of impurities with the product on silica gel chromatography. | Optimize the solvent system for chromatography. Consider using a different stationary phase or deactivating the silica gel with triethylamine. |
Quantitative Data on Common Impurities
The following table summarizes common impurities observed during the synthesis of fluoro-modified phosphoramidites and their typical detection levels.
| Impurity | Structure/Description | Typical Detection Level (relative to main product) | Analytical Method |
| H-phosphonate | Product of hydrolysis of the phosphoramidite | Can be significant if moisture is present | ³¹P NMR, LC-MS |
| P(V) oxide | Product of oxidation of the phosphoramidite | Variable, increases with exposure to air | ³¹P NMR, LC-MS |
| Deprotected Nucleoside | Loss of the DMT group | < 1% | LC-MS |
| DMT-OH | Hydrolysis of the DMT-Cl reagent | Variable | TLC, LC-MS |
| Chlorinated Impurities | Substitution of other groups with chlorine | Trace levels (< 0.1%)[1] | LC-MS |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-3'-fluoro-3'-deoxy-N⁶-benzoyladenosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (ACN)
-
Triethylamine (TEA)
-
Silica Gel for chromatography
-
Hexane, Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.
-
Reaction Setup: Dissolve 5'-O-DMT-3'-F-3'-deoxy-N⁶-benzoyladenosine (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Addition of Reagents: Add freshly distilled DIPEA (2.5 eq). Cool the solution to 0°C in an ice bath. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise over 10 minutes with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate:TEA 45:45:10) or ³¹P NMR. The product should appear as a new spot with a higher Rf than the starting material. In ³¹P NMR, the product will appear as two signals around 150 ppm.
-
Workup: Once the reaction is complete, quench by adding a small amount of anhydrous methanol. Dilute the reaction mixture with DCM and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate containing 0.5% triethylamine.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. The final product should be a white foam. Characterize by ¹H NMR, ³¹P NMR, and mass spectrometry. The ³¹P NMR should show two peaks corresponding to the diastereomers of the phosphoramidite.
-
Storage: Dry the purified phosphoramidite under high vacuum and store under an inert atmosphere at -20°C.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting common synthesis issues.
Potential Side Reactions
Caption: Common side reactions in 3'-F-phosphoramidite synthesis.
References
Technical Support Center: HPLC Purification of 3'-Fluoro Modified Oligonucleotides
Welcome to the technical support center for the HPLC purification of 3'-fluoro (3'-F) modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on purification protocols, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying 3'-fluoro modified oligonucleotides?
A: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most common and effective method for purifying oligonucleotides, including those with 3'-fluoro modifications.[1] This technique utilizes an ion-pairing (IP) agent in the mobile phase to interact with the negatively charged phosphate (B84403) backbone, allowing for the retention and separation of these hydrophilic molecules on a hydrophobic stationary phase (like C8 or C18).[1]
Q2: How does the 3'-fluoro modification affect the retention time of an oligonucleotide?
A: The 3'-fluoro modification adds a highly electronegative fluorine atom, which can slightly increase the overall polarity of the oligonucleotide. In reversed-phase chromatography, increased polarity typically leads to a shorter retention time compared to its unmodified counterpart, although the effect is often subtle. The primary driver of retention in IP-RP-HPLC remains the overall length of the oligonucleotide, as the ion-pairing mechanism is based on the number of phosphate groups.[2]
Q3: Which ion-pairing buffer system is best for 3'-fluoro modified oligonucleotides: TEAA or TEA-HFIP?
A: Both Triethylammonium Acetate (TEAA) and Triethylamine-Hexafluoroisopropanol (TEA-HFIP) are widely used.[3][4][5]
-
TEAA is a traditional and effective buffer but is not volatile, making it incompatible with mass spectrometry (MS) analysis post-purification.[6]
-
TEA-HFIP is a volatile buffer system, making it the preferred choice for applications requiring subsequent MS analysis to confirm molecular weight.[5][6][7] It often provides excellent resolution for modified oligonucleotides.[7]
Q4: What purity level can I expect from a single HPLC purification run?
A: For many applications, a single IP-RP-HPLC run can achieve purity levels of over 95%. The final purity depends on the initial quality of the crude synthesis, the length of the oligonucleotide, and the optimization of the chromatographic conditions. For therapeutic applications, purity requirements are often much higher, potentially requiring multiple purification steps.[1]
Experimental Protocol: IP-RP-HPLC Purification
This protocol provides a general methodology for the purification of a detritylated (DMT-off) 3'-fluoro modified oligonucleotide.
1. Materials and Equipment:
-
HPLC System: A preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: A reversed-phase column (e.g., C18 or C8, 5-10 µm particle size, 130 Å pore size). The appropriate column dimension depends on the scale of purification.[7]
-
Mobile Phase A: 100 mM HFIP, 8.6 mM TEA in HPLC-grade water.[7] (Alternatively: 0.1 M TEAA in HPLC-grade water).
-
Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in 50:50 Acetonitrile:Water.[7] (Alternatively: 0.1 M TEAA in 50:50 Acetonitrile:Water).
-
Sample: Crude 3'-fluoro modified oligonucleotide dissolved in water.
2. Workflow Diagram:
Caption: General workflow for HPLC purification of oligonucleotides.
3. Method Parameters:
-
Flow Rate: Dependent on column diameter (e.g., 1.0-4.0 mL/min for a 10 mm ID column).
-
Column Temperature: Elevated temperatures (50-65°C) are often used to disrupt secondary structures and improve peak shape.[8][9]
-
Detection: UV at 260 nm.
-
Gradient: A shallow gradient is crucial for good resolution.[8] A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (adjust slope based on oligo length)
-
35-40 min: 65% to 100% B (column wash)
-
40-45 min: 100% B
-
45-50 min: 100% to 5% B (re-equilibration)
-
4. Post-Purification Processing:
-
Analysis: Analyze collected fractions using analytical HPLC or MS to confirm purity and identity.[8]
-
Pooling: Combine the fractions that meet the desired purity threshold.
-
Desalting: If a non-volatile buffer like TEAA was used, desalting via methods like size-exclusion chromatography is necessary.[10]
-
Lyophilization: Freeze-dry the pooled, pure sample to obtain a stable powder.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of modified oligonucleotides.
Caption: Troubleshooting flowchart for common HPLC purification issues.
Q: My main product peak is not well-separated from a failure sequence (n-1). What should I do?
A: This is a common resolution problem.
-
Decrease the Gradient Slope: A shallower gradient increases the separation time between closely eluting species.[8] Try reducing the slope to 0.5% per minute or less in the region where your product elutes.
-
Increase Column Temperature: Running the purification at a higher temperature (e.g., 60-65°C) can help disrupt any secondary structures that might be causing peak broadening or co-elution.[9]
-
Optimize Mobile Phase: The choice of ion-pairing agent can influence selectivity. If using TEAA, consider trying a TEA-HFIP system, as it can sometimes offer different selectivity.[7]
Q: My oligonucleotide peak is broad and shows significant tailing. Why is this happening?
A: Peak broadening and tailing can result from several factors:
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the amount of crude oligonucleotide loaded onto the column.
-
Column Degradation: Silica-based columns can degrade over time, especially at high pH. The mobile phase pH should be kept within the column's recommended range.[6] A high-pH wash or replacing the column may be necessary.
-
Secondary Interactions: The oligonucleotide may be interacting with active sites on the column packing or metal surfaces in the HPLC system. Using a bio-inert column and system can significantly improve peak shape for oligonucleotides.[9]
Q: I am experiencing low recovery of my purified oligonucleotide. What are the potential causes?
A: Low recovery is often due to the irreversible adsorption of the oligonucleotide onto parts of the HPLC system.
-
System Passivation: Oligonucleotides can adsorb to stainless steel surfaces. Passivating the system and column by flushing with a solution of EDTA or using a bio-inert system can mitigate this issue.[6]
-
Sample Precipitation: Ensure your sample is fully solubilized in the injection buffer. If the oligonucleotide precipitates upon injection, it can be lost on the column frit.
Data Summary Tables
Table 1: Comparison of Common Ion-Pairing (IP) Mobile Phase Systems
| Feature | TEAA (Triethylammonium Acetate) | TEA-HFIP (Triethylamine-Hexafluoroisopropanol) |
| Typical Concentration | 50-100 mM TEAA[3][6] | 8-15 mM TEA / 100-400 mM HFIP[3][7] |
| Primary Organic Solvent | Acetonitrile | Acetonitrile or Methanol (HFIP is immiscible with ACN)[3][4] |
| MS Compatibility | No (Non-volatile)[6] | Yes (Volatile)[5][6] |
| Separation Principle | Mixed-mode (ion-pairing and hydrophobic interactions)[7] | Primarily ion-pairing (driven by charge/length)[7] |
| Advantages | Robust, well-established method | High resolution, MS-compatible |
| Disadvantages | Can show sequence-specific retention bias[6] | HFIP is expensive and requires careful handling |
Table 2: Key Parameters for Method Optimization
| Parameter | Typical Range | Effect on Separation | Troubleshooting Tip |
| Column Temperature | 45 - 65 °C[9] | Higher temp reduces secondary structures, improves peak shape. | Increase temperature to resolve split peaks or shoulders. |
| Gradient Slope | 0.5 - 2.0 %B / min | Shallower gradients provide higher resolution.[9] | Decrease slope to separate n-1 impurities from the main peak. |
| IP Agent Concentration | See Table 1 | Higher concentration can increase retention and resolution.[4][6] | Increase TEA concentration if retention is poor. |
| Flow Rate | Column dependent | Higher flow rates decrease run time but may reduce resolution. | Optimize for a balance between speed and peak resolution. |
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buffer and Additives for LC Analysis of Oligonucleotides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. lcms.cz [lcms.cz]
- 8. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
proper storage and handling of 3'-F-3'-dA(Bz)-2'-Phosphoramidite to maintain stability
This technical support center provides guidance on the proper storage, handling, and use of 3'-F-3'-dA(Bz)-2'-Phosphoramidite. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and optimal performance of this reagent in your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain long-term stability, this compound powder should be stored under an inert atmosphere (argon or nitrogen) at -10 to -30°C.[1] Proper storage is critical to prevent degradation from moisture and oxidation.[2][3]
Q2: How should I handle the phosphoramidite (B1245037) powder upon receiving it?
A2: Always handle the vial under a dry, inert atmosphere (e.g., in a glove box or using a stream of argon). Before opening, allow the vial to warm to room temperature to prevent condensation of moisture, which can hydrolyze the phosphoramidite.[4] High-quality phosphoramidites should appear as a white, free-flowing powder; clumping may indicate moisture contamination.[4]
Q3: What is the stability of this compound once dissolved in acetonitrile (B52724)?
A3: Once dissolved in anhydrous acetonitrile, the phosphoramidite solution is stable for approximately 2-3 days when stored on an automated synthesizer under anhydrous conditions.[1] For routine use, it is practical to store solutions at ambient temperature on the synthesizer, but this does lead to gradual degradation.[2][3] It is recommended to prepare fresh solutions for critical syntheses.
Q4: What are the key steps in the oligonucleotide synthesis cycle using this phosphoramidite?
A4: The synthesis cycle involves four main steps:
-
Detritylation: Removal of the 5'-DMT protecting group with a weak acid.[5]
-
Coupling: Activation of the phosphoramidite and its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[5][6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[5][7]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[7]
Q5: Are there special considerations for the coupling step with this modified phosphoramidite?
A5: Yes, modified phosphoramidites, especially those with bulky groups or modifications near the reaction center like 2'- or 3'-fluoro substitutions, may require a longer coupling time for efficient reaction. A coupling time of 3 minutes is recommended for 2'-fluoro modified phosphoramidites, as compared to the typical 30-90 seconds for standard DNA monomers.[1][8]
Q6: What are the recommended deprotection conditions for an oligonucleotide containing a 3'-Fluoro-dA residue?
A6: Standard deprotection can be carried out using concentrated ammonium (B1175870) hydroxide (B78521) for 17 hours at 55°C.[1] Alternatively, a mixture of 30% ammonium hydroxide and 40% methylamine (B109427) (1:1 v/v) can be used for 2 hours at room temperature.[1] It is important to note that heating in the ammonium hydroxide/methylamine mixture may lead to some degradation of 2'-fluoro nucleotides, so room temperature is advised.[1]
Stability Data
The stability of phosphoramidites is paramount for high-yield oligonucleotide synthesis. Below is a summary of storage recommendations and solution stability.
| Form | Storage Temperature | Atmosphere | Recommended Duration | Reference |
| Powder | -10 to -30°C | Dry, Inert (Argon/Nitrogen) | Years | [1] |
| Powder | 2 to 8°C | Dry, Inert (Argon/Nitrogen) | Months | |
| Solution (in Anhydrous Acetonitrile) | Room Temperature (on synthesizer) | Anhydrous, Inert | 2-3 days | [1] |
| Solution (in Anhydrous Acetonitrile) | -20°C | Anhydrous, Inert | Weeks | [2] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Maintaining anhydrous conditions is crucial for preventing phosphoramidite hydrolysis.[4]
Methodology:
-
Start with high-quality, DNA synthesis-grade acetonitrile (ACN) with a low specified water content.
-
To further dry the ACN, add activated molecular sieves (3 Å) to the solvent bottle on the synthesizer.[4]
-
Allow the solvent to stand over the molecular sieves for at least 24 hours before use.
-
Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.[4]
Protocol 2: Dissolving and Installing this compound
Methodology:
-
Allow the vial of phosphoramidite powder to equilibrate to room temperature before opening to prevent condensation.
-
In a controlled inert atmosphere (glove box or under a stream of argon), open the vial.
-
Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).
-
Gently swirl the vial until the powder is completely dissolved.[8]
-
Attach the dissolved phosphoramidite to the appropriate port on the synthesizer.
-
Ensure the delivery line to the synthesis column is sufficiently primed to remove any air or previous reagent.[8]
Troubleshooting Guide
Low coupling efficiency is a common issue in oligonucleotide synthesis, often exacerbated by modified phosphoramidites.
| Issue | Potential Cause | Recommended Solution | Reference |
| Low Coupling Efficiency (All Bases) | Moisture in reagents or lines. | Use fresh, anhydrous acetonitrile. Dry acetonitrile with molecular sieves. Check synthesizer lines for leaks. | [4][9] |
| Degraded activator. | Prepare fresh activator solution. | [9] | |
| Synthesizer fluidics issue. | Inspect reagent lines and valves for blockages or leaks. Confirm correct reagent delivery volumes. | [9] | |
| Low Coupling Efficiency (Specifically with 3'-F-3'-dA(Bz)) | Insufficient coupling time. | Increase the coupling time for the modified phosphoramidite. A 3-minute coupling time is recommended for fluoro-modified amidites. | [1][8] |
| Degraded phosphoramidite. | Use a fresh vial of phosphoramidite powder. Prepare a fresh solution. If moisture contamination is suspected in the solution, adding high-quality molecular sieves can help. | [10] | |
| Appearance of Unexpected Peaks in Final Product Analysis | Phosphoramidite hydrolysis. | Ensure all solvents and reagents are strictly anhydrous. | [2][10] |
| Side reactions during synthesis or deprotection. | For 2'-F modified oligonucleotides, a potential side reaction is the loss of HF. Avoid harsh deprotection conditions (e.g., excessive heat with AMA). | [1][] | |
| Incomplete removal of protecting groups. | Ensure deprotection is carried out for the recommended time and at the correct temperature. | [10] |
Visual Guides
Caption: Experimental workflow for this compound.
Caption: Troubleshooting low coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atdbio.com [atdbio.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
selection of activators for efficient 3'-fluoro phosphoramidite coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient coupling of 3'-fluoro phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using 3'-fluoro phosphoramidites compared to standard DNA or RNA phosphoramidites?
The primary challenge arises from the electronic properties of the fluorine atom. The strong electronegativity of fluorine at the 3'-position can decrease the reactivity of the phosphoramidite (B1245037), potentially leading to lower coupling efficiencies. This necessitates careful selection of a more potent activator to achieve high yields.
Q2: Which activators are recommended for 3'-fluoro phosphoramidite coupling?
For modified phosphoramidites like 3'-fluoro phosphoramidites, activators that are more acidic than the standard 1H-Tetrazole are often required to achieve high coupling efficiencies.[1] Options include 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT).[1] However, highly acidic activators can increase the risk of side reactions.[1][2] An excellent alternative is 4,5-Dicyanoimidazole (DCI), which is less acidic than tetrazole but a stronger nucleophile, promoting efficient coupling with a reduced risk of side reactions.[2][3]
Q3: What are the potential side reactions when using strong activators with 3'-fluoro phosphoramidites?
A significant side reaction with highly acidic activators is the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution.[2][4] This can lead to the coupling of a dimer, resulting in the formation of n+1 impurities, which are oligonucleotides with an extra nucleotide.[2][3] This issue is particularly pronounced with guanosine (B1672433) phosphoramidites, which are more susceptible to detritylation.[3][5]
Q4: How can I minimize the formation of n+1 impurities?
To minimize n+1 impurities, consider the following:
-
Activator Choice: Use an activator with a good balance of reactivity and acidity, such as 4,5-Dicyanoimidazole (DCI).[2][3]
-
Activator Concentration: Use the optimal concentration of the activator as recommended by the manufacturer.
-
Coupling Time: Avoid unnecessarily long coupling times, which can increase the likelihood of monomer detritylation.[5]
-
Fresh Reagents: Use fresh, high-quality phosphoramidites and activator solutions to avoid degradation products that can interfere with the reaction.
Q5: What are the critical parameters to control during the coupling step?
The most critical parameter is maintaining anhydrous (water-free) conditions.[] Water can react with the activated phosphoramidite, leading to a significant decrease in coupling efficiency.[] Ensure that the acetonitrile (B52724) (ACN) and all other reagents are of high purity and low water content. Other important factors include the choice and concentration of the activator, and the coupling time.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency
-
Q: My coupling efficiency for 3'-fluoro phosphoramidites is consistently low. What are the likely causes and how can I improve it?
-
A: Low coupling efficiency with 3'-fluoro phosphoramidites is often due to insufficient activation or the presence of moisture.
-
Inadequate Activator: The standard activator, 1H-Tetrazole, may not be sufficiently reactive for 3'-fluoro phosphoramidites. Consider switching to a more potent activator like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[1][2]
-
Moisture Contamination: Ensure all reagents, especially the acetonitrile (ACN) used for dissolving the phosphoramidites and the activator, are strictly anhydrous.[] Use fresh, high-purity reagents.
-
Extended Coupling Time: For less reactive phosphoramidites, a slightly longer coupling time may be beneficial. However, this should be balanced against the risk of side reactions.[5]
-
Reagent Concentration: Verify the concentration of your phosphoramidite and activator solutions.
-
-
Problem 2: Presence of n+1 Impurities in the Final Product
-
Q: I am observing a significant peak corresponding to n+1 length oligonucleotides in my crude product analysis. What is causing this and how can I prevent it?
-
A: The presence of n+1 impurities is typically caused by the premature detritylation of the phosphoramidite monomer in solution, leading to the coupling of a dimer.
-
Overly Acidic Activator: Strong activators like BTT can be acidic enough to cause some removal of the 5'-DMT group from the monomer.[2][3] This is a known issue, particularly with dG phosphoramidites.[3]
-
Solution: Switch to a less acidic but still highly effective activator such as 4,5-Dicyanoimidazole (DCI).[2][3] DCI's higher nucleophilicity compensates for its lower acidity.[3]
-
Fresh Monomers: Ensure your phosphoramidite monomers are fresh and have not started to degrade, as this can also contribute to side reactions.
-
-
Problem 3: Inconsistent Coupling Results
-
Q: My coupling efficiencies are variable from synthesis to synthesis. What should I check?
-
A: Inconsistent results are often related to environmental factors or reagent handling.
-
Humidity: High ambient humidity can introduce moisture into the reagents and solvent lines of the synthesizer, leading to lower coupling efficiencies.[]
-
Reagent Age and Storage: Phosphoramidites and activators are sensitive to moisture and oxidation. Ensure they are stored under an inert atmosphere (argon or nitrogen) and that solutions are freshly prepared.
-
Synthesizer Maintenance: Check the synthesizer for any leaks or issues with reagent delivery. Ensure that the lines are dry, especially after the instrument has been idle.[]
-
-
Data Presentation
Table 1: Comparison of Common Activators for Oligonucleotide Synthesis
| Activator | pKa | Recommended Use for 3'-Fluoro Phosphoramidites | Potential Side Reactions |
| 1H-Tetrazole | 4.9 | May result in lower coupling efficiency due to lower reactivity. | Low risk of side reactions.[4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | Recommended for higher coupling efficiency due to increased acidity.[1] | Moderate risk of premature detritylation.[3] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | Recommended for higher coupling efficiency due to increased acidity.[1] | Higher risk of premature detritylation, especially with dG.[3] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Highly recommended for a good balance of high reactivity and lower acidity.[2][3] | Low risk of premature detritylation.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis Cycle for 3'-Fluoro Phosphoramidite Coupling
This protocol is adapted for an automated DNA/RNA synthesizer and assumes a standard synthesis scale. Optimization may be required based on the specific sequence and synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Time: 60-90 seconds.
-
Procedure: The 5'-DMT protecting group is removed from the support-bound oligonucleotide to expose the 5'-hydroxyl group for the next coupling step.
-
-
Coupling:
-
Reagents:
-
0.1 M 3'-Fluoro phosphoramidite in anhydrous acetonitrile.
-
0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile (Recommended). Alternatively, 0.25 M ETT or BTT can be used.
-
-
Time: 3-5 minutes.
-
Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Time: 30 seconds.
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences (n-1).
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Time: 30 seconds.
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Washing:
-
Reagent: Anhydrous acetonitrile.
-
Procedure: The column is washed between each step to remove excess reagents and byproducts.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 5. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
mitigating the impact of moisture on phosphoramidite synthesis reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to mitigate the impact of moisture on phosphoramidite (B1245037) synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of moisture on phosphoramidite synthesis?
The primary and most critical effect of moisture is a reduction in coupling efficiency. During the coupling step, water competes with the 5'-hydroxyl group of the growing oligonucleotide chain to react with the activated phosphoramidite monomer. This unwanted reaction hydrolyzes the valuable phosphoramidite, preventing it from being added to the sequence and ultimately lowering the yield of the full-length product.[1]
Q2: How does low coupling efficiency impact the final oligonucleotide product?
Low coupling efficiency has an exponential impact on the yield of the full-length oligonucleotide, especially for longer sequences.[2] Each failed coupling reaction results in a truncated sequence. While the capping step intentionally terminates these truncated chains to prevent the formation of deletion mutants, a consistently low coupling rate leads to a significant accumulation of shorter, incomplete products, which complicates purification and reduces the overall yield of the desired molecule.[1][3]
Q3: What are the acceptable water content limits for solvents and reagents?
For optimal results, all solvents and reagents must be kept as anhydrous as possible. The acetonitrile (B52724) used for phosphoramidite solutions and on the synthesizer should contain less than 30 ppm of water, with a target of 10 ppm or less being preferable.[4] Maintaining this low water content is crucial for achieving high coupling efficiencies.[1]
Q4: How does moisture affect other steps in the synthesis cycle besides coupling?
While the coupling step is the most sensitive to moisture, water can also have detrimental effects at other stages:
-
Phosphoramidite Degradation: Phosphoramidites themselves are sensitive to hydrolysis.[5] If dissolved in acetonitrile with high water content, they will degrade over time while sitting on the synthesizer, reducing the concentration of active reagent available for coupling.[1][6]
-
Oxidation Step: The oxidation step, which stabilizes the newly formed phosphite (B83602) triester linkage, uses an aqueous iodine solution. However, this is a controlled introduction of water. Uncontrolled moisture prior to this step can lead to undesired side reactions.[7]
Q5: How should I properly handle and store phosphoramidite reagents?
Phosphoramidites are hygroscopic and should be handled with care to prevent moisture exposure.[4][5]
-
Storage: Store phosphoramidites as dry powders under an inert atmosphere (e.g., argon) at low temperatures (typically -20°C).[6]
-
Handling: Before opening, allow vials to warm to room temperature to prevent condensation from forming on the powder. When preparing solutions, use anhydrous solvents and work under an inert gas atmosphere if possible.[1]
-
In-Use Solutions: Once dissolved, it is best practice to add activated molecular sieves to the phosphoramidite solution to scavenge any residual moisture.[4][8]
Troubleshooting Guide
Issue: Consistently low coupling efficiency or poor final yield.
This is the most common problem encountered in phosphoramidite synthesis and is frequently linked to moisture contamination. Follow these steps to diagnose and resolve the issue.
Step 1: Verify Reagent and Solvent Anhydrousness
-
Question: Are my solvents and reagents sufficiently dry?
-
Answer: This is the most probable cause. The acetonitrile diluent, activator solutions, and phosphoramidite solutions are all highly susceptible to water contamination. Even the inert gas used on the synthesizer should be passed through an in-line drying filter.[1]
-
Action: Use a fresh, sealed bottle of DNA synthesis-grade acetonitrile with a specified low water content (<30 ppm).[4] For phosphoramidite solutions, dissolve the amidite and let it stand over activated 3Å molecular sieves overnight before use.[4][9]
-
Verification: If problems persist, quantitatively measure the water content of your solvents using Karl Fischer titration.[10]
-
Step 2: Check the Quality and Age of Reagents
-
Question: Are my phosphoramidites and activator still good?
-
Answer: Phosphoramidites, especially dG, have limited stability once in solution and can degrade over time, even in anhydrous conditions.[6] The activator is also critical; an old or improperly prepared activator solution will result in poor activation and low coupling efficiency.[2]
-
Action: Prepare fresh solutions of phosphoramidites and activator. If using older powders, ensure they have been stored properly. When in doubt, use a new batch of reagents.
-
Step 3: Inspect the DNA Synthesizer
-
Question: Could my instrument be the source of the problem?
-
Answer: Yes. Leaks in reagent lines can introduce ambient moisture, while blocked lines or malfunctioning valves can lead to incorrect reagent delivery, preventing the necessary amounts of phosphoramidite and activator from reaching the synthesis column.[2]
-
Action: Perform a thorough inspection of the synthesizer's fluidics system. Check for any visible leaks at fittings and connections. Run a calibration routine to ensure the reagent delivery system is dispensing accurate volumes. If the synthesizer has been idle, it may take several runs to fully purge moisture from the lines.[1]
-
Step 4: Optimize Synthesis Cycle Parameters
-
Question: Are my reaction times and concentrations correct?
-
Answer: While less common for standard syntheses, incorrect parameters can lower efficiency.
-
Action: Ensure the phosphoramidite and activator concentrations are correct for your protocol (typically 0.05 M to 0.1 M for amidites).[4] For sterically hindered or modified phosphoramidites, a longer coupling time may be required to achieve a complete reaction.[2][4] Consider performing a double or even triple coupling for particularly valuable or difficult monomers.[4]
-
Quantitative Data Summary
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide. [1][2]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.5% | 81.8% | 66.8% |
| 50mer | 77.8% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
| 150mer | 47.2% | 22.2% | 4.8% |
Table 2: Recommended Maximum Water Content for Key Reagents.
| Reagent/Solvent | Maximum Water Content (ppm) | Preferred Water Content (ppm) | Reference |
| Acetonitrile (Amidite Diluent) | 30 | ≤ 10 | [4] |
| Acetonitrile (Synthesizer Bottle) | 30 | ≤ 20 | [4][9] |
| Activator Solution | 30 | ≤ 10 | [1] |
Key Experimental Protocols
Protocol 1: Drying Acetonitrile with Molecular Sieves
This protocol describes the standard procedure for drying acetonitrile intended for phosphoramidite synthesis.
Methodology:
-
Sieve Activation: Activate 3Å molecular sieves by heating them in a vacuum oven at 150-200°C overnight under high vacuum.[11]
-
Storage: After activation, allow the sieves to cool in a desiccator and store them in a tightly sealed, dry container.
-
Solvent Drying: Add the activated molecular sieves to a bottle of high-quality, DNA synthesis-grade acetonitrile (approximately 10-20% of the solvent volume).
-
Equilibration: Seal the bottle tightly and allow it to stand for at least 24 hours before use to allow for complete water absorption.[4]
-
Usage: Carefully decant or cannulate the dry solvent for use, ensuring the sieves are not transferred.
Protocol 2: General Procedure for Karl Fischer Titration
This protocol provides a general overview of volumetric Karl Fischer titration to determine the water content in a solvent like acetonitrile.[12]
Methodology:
-
System Preparation: Add the Karl Fischer solvent to the titration vessel and perform a pre-titration with the Karl Fischer titrant to neutralize any residual water in the cell, establishing a dry, stable endpoint.
-
Sample Introduction: Using a dry, gas-tight syringe, inject a precise volume (e.g., 1-10 mL) of the acetonitrile sample into the titration vessel. The exact sample size depends on the expected water content.
-
Titration: Start the titration. The titrator will add the Karl Fischer titrant, which reacts stoichiometrically with the water from the sample.
-
Endpoint Detection: The endpoint is reached when all the water has been consumed, which is typically detected by a persistent change in the electrochemical potential between two platinum electrodes.
-
Calculation: The instrument's software calculates the water content in ppm or percentage based on the volume of titrant used, the known titer of the titrant, and the volume or weight of the sample added.
Protocol 3: Anhydrous Preparation of Phosphoramidite Solutions
This protocol details the steps for dissolving a phosphoramidite powder for use on a synthesizer.[4][9]
Methodology:
-
Equilibration: Remove the phosphoramidite vial from the -20°C freezer and allow it to warm completely to ambient temperature before opening to prevent moisture condensation.
-
Inert Atmosphere: If possible, perform the following steps in a glove box or under a stream of dry argon gas.
-
Dissolution: Using a dry syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the target concentration (e.g., 0.1 M).[11]
-
Mixing: Gently swirl the vial until the phosphoramidite powder is completely dissolved.
-
Drying (Recommended): Add a small amount of activated 3Å molecular sieves (e.g., 20 beads per mL) to the prepared solution.[9]
-
Equilibration: Seal the vial with a septum cap, secure with parafilm, and allow it to stand overnight at room temperature before installing it on the synthesizer. This allows the sieves to adsorb any trace amounts of water.[4][9]
Visual Guides
Caption: Troubleshooting flowchart for low coupling efficiency.
Caption: The phosphoramidite cycle and point of moisture interference.
Caption: Workflow for preparing anhydrous reagents.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. microsynth.ch [microsynth.ch]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Preventing Depurination During Acid Deprotection of Modified Oligonucleotides
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing depurination during the acid deprotection of modified oligonucleotides. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is depurination and when does it occur during oligonucleotide synthesis?
Depurination is a chemical reaction that results in the cleavage of the β-N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar in the oligonucleotide backbone.[1] This leads to the formation of an apurinic (AP) site, which is unstable and can lead to chain cleavage during the final basic deprotection step.[2] The primary step where depurination is a significant risk is during the acidic deprotection (detritylation) of the 5'-hydroxyl group, which is necessary for the subsequent coupling reaction in solid-phase synthesis.[3][4]
Q2: Which factors influence the rate of depurination?
Several factors can influence the rate of depurination:
-
Acid Strength and Concentration: Stronger acids and higher concentrations increase the rate of depurination. For example, trichloroacetic acid (TCA) is more acidic than dichloroacetic acid (DCA) and generally leads to more depurination.[4]
-
Exposure Time: Longer exposure to acidic conditions increases the incidence of depurination.[5]
-
Temperature: Higher temperatures can accelerate the rate of depurination.[6]
-
Nucleobase Protecting Groups: The type of protecting group on the purine bases affects the stability of the glycosidic bond. Electron-withdrawing acyl groups can destabilize the bond, making the nucleoside more susceptible to depurination. In contrast, electron-donating formamidine (B1211174) groups can stabilize the bond and reduce the risk of depurination.
-
Sequence Context: The rate of depurination can be influenced by the surrounding nucleotide sequence. For instance, depurination is faster at terminal sites compared to internal sites within an oligonucleotide chain.[7]
Q3: How can I detect if depurination has occurred in my sample?
Depurination leads to the formation of apurinic sites, which result in chain cleavage upon treatment with basic reagents during the final deprotection. This leads to the appearance of shorter oligonucleotide fragments. These truncated sequences can be detected using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) or ion-exchange (IEX-HPLC) can separate the full-length product from shorter, depurinated fragments.[4]
-
Capillary Electrophoresis (CE): This high-resolution technique can effectively separate oligonucleotides based on size and charge, allowing for the detection of truncated species.
-
Mass Spectrometry (MS): Mass spectrometry can identify the molecular weights of the full-length oligonucleotide and any shorter fragments resulting from depurination.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the acid deprotection of modified oligonucleotides.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of full-length product and presence of shorter fragments on HPLC/CE. | Excessive depurination during detritylation. | 1. Switch to a milder deblocking acid: Use dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[8] 2. Reduce acid concentration: Lower the concentration of the deblocking acid (e.g., use 1-3% DCA).[3] 3. Minimize detritylation time: Use the shortest possible time required for complete detritylation. This can be optimized by performing a time-course experiment.[8] 4. Consider alternative deprotection strategies: For highly sensitive oligonucleotides, explore milder detritylation methods, such as using a mildly acidic buffer at a slightly elevated temperature.[6] |
| Incomplete detritylation leading to n-1 sequences. | Detritylation conditions are too mild or inefficient. | 1. Increase detritylation time: Gradually increase the exposure time to the acidic reagent.[5] 2. Slightly increase acid concentration: If using a mild acid, a modest increase in concentration may be necessary for complete deprotection.[4] 3. Ensure fresh reagents: Deblocking reagents can degrade over time. Use fresh, high-quality acid solutions.[5] |
| Depurination issues specifically during trityl-on purification. | Prolonged exposure to acid during the manual or automated detritylation step post-synthesis. | 1. Limit acid exposure time: For cartridge-based purification, limit the acid wash to the minimum time required for complete detritylation (e.g., 1 minute).[3] 2. Use a buffered elution: After detritylation, use a buffered solution (e.g., containing sodium carbonate or ammonium (B1175870) bicarbonate) to neutralize the acid and recover the oligonucleotide.[3] 3. Use a milder acid: Consider using a lower concentration of DCA for detritylation.[9] |
Quantitative Data Summary
The choice of deblocking agent and its concentration significantly impacts the rate of depurination. The following table summarizes the depurination half-times for different deblocking reagents.
| Deblocking Reagent | Depurination Half-Time (dA) | Reference |
| 3% Dichloroacetic Acid (DCA) in Dichloromethane (B109758) | ~1.3 hours | [4] |
| 15% Dichloroacetic Acid (DCA) in Dichloromethane | Shorter than 3% DCA | [4][10] |
| 3% Trichloroacetic Acid (TCA) in Dichloromethane | Shorter than 15% DCA | [4][10] |
Note: dA (deoxyadenosine) is more susceptible to depurination than dG (deoxyguanosine). The depurination half-time for dG is approximately 5-6 times longer than for dA in DCA solutions and about 12-fold longer in 3% TCA.[4]
Experimental Protocols
Protocol 1: Mild Detritylation Using Dichloroacetic Acid (DCA)
This protocol is recommended for routine synthesis to minimize depurination.
-
Reagent Preparation: Prepare a 3% (v/v) solution of dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).
-
Detritylation Step: During automated solid-phase synthesis, deliver the 3% DCA solution to the synthesis column and allow it to react for a predetermined time (typically 90-180 seconds). The optimal time should be determined empirically for the specific synthesizer and sequence.[8]
-
Washing: After the detritylation step, thoroughly wash the solid support with anhydrous acetonitrile (B52724) (ACN) to remove the cleaved dimethoxytrityl (DMT) group and residual acid before proceeding to the next coupling step.[8]
Protocol 2: Manual Detritylation for Trityl-On Purified Oligonucleotides
This protocol is for removing the 5'-DMT group after purification of the trityl-on oligonucleotide.
-
Sample Preparation: The purified, trityl-on oligonucleotide should be thoroughly dried.
-
Acid Treatment: Dissolve the dried oligonucleotide in 80% aqueous acetic acid. Use approximately 30 µL of the acid solution per ODU (Optical Density Unit) of the oligonucleotide.[11]
-
Incubation: Let the solution stand at room temperature for 20 minutes.[11]
-
Precipitation: Add 5 µL of 3 M sodium acetate (B1210297) and 100 µL of ethanol (B145695) per ODU of the oligonucleotide. Mix thoroughly.[11]
-
Recovery: Chill the mixture at -20°C for 30 minutes to precipitate the oligonucleotide. Centrifuge to pellet the product, and carefully remove the supernatant containing the dimethoxytritanol byproduct.[11]
Visualizations
The following diagrams illustrate key workflows and decision-making processes for preventing depurination.
Caption: Workflow for oligonucleotide synthesis and troubleshooting depurination.
Caption: Decision tree for selecting a detritylation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of nonenzymatic depurination of nucleic acids by polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
effective capping strategies for failed sequences in modified oligo synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding effective capping strategies for failed sequences in modified oligonucleotide synthesis.
Troubleshooting Guide
Issue: High Levels of n-1 Deletion Sequences Detected Post-Synthesis
Q1: I'm observing a significant amount of n-1 impurities in my final product. What are the primary causes related to the capping step?
A: High levels of n-1 deletion sequences are most commonly a result of inefficient capping of unreacted 5'-hydroxyl groups after a coupling failure.[1][2] If these groups are not blocked, they can react in subsequent coupling cycles, leading to an oligonucleotide that is missing a single base.[3] The primary causes of inefficient capping include:
-
Degraded Capping Reagents: Acetic anhydride (B1165640) (Cap A) and N-methylimidazole (NMI) or dimethylaminopyridine (DMAP) (Cap B) are sensitive to moisture and can degrade over time.[4]
-
Insufficient Reagent Delivery: Incorrect volumes or blocked lines on the synthesizer can lead to incomplete capping.
-
Suboptimal Activator Concentration: The concentration of the activator in the Cap B solution directly impacts capping efficiency.[1]
-
Presence of Moisture: Water in the system will react with phosphoramidites and capping reagents, reducing their effectiveness.[5]
Q2: How can I troubleshoot and resolve inefficient capping?
A: To address inefficient capping, consider the following troubleshooting steps:
-
Use Fresh Reagents: Always use fresh, anhydrous capping reagents.[4] Prepare capping solutions frequently and store them under anhydrous conditions.
-
Verify Synthesizer Performance: Ensure that the synthesizer is delivering the correct volumes of capping reagents and that there are no blockages in the fluidics system.
-
Optimize Capping Time: Increasing the contact time for the capping step can help ensure all unreacted sites are blocked.[4]
-
Implement a "Cap/Ox/Cap" Cycle: Adding a second capping step after the oxidation step can improve results, partly by helping to dry the support for the next coupling reaction.[5][6]
-
Check for Moisture: Ensure that all solvents, particularly acetonitrile (B52724) (ACN), are anhydrous. Using a fresh bottle of ACN with low water content (10-15 ppm or lower) is recommended.[5]
Frequently Asked Questions (FAQs)
Q3: What is the standard chemistry for the capping step in oligonucleotide synthesis?
A: The standard capping procedure involves the acetylation of unreacted 5'-hydroxyl groups.[6] This is typically achieved using a two-part reagent system:
-
Cap A: A solution of acetic anhydride, often in tetrahydrofuran (B95107) (THF) or acetonitrile (ACN).[6][7]
-
Cap B: A catalyst, which is usually N-methylimidazole (NMI) or 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like THF or ACN, often with a weak organic base like pyridine (B92270) or lutidine.[1][7]
The acetylated 5'-hydroxyl group forms a stable cap that is unreactive in subsequent synthesis cycles and is removed during the final deprotection step.[6]
Q4: Are there alternatives to the standard acetic anhydride capping reagents?
A: Yes, several alternatives to the standard acetic anhydride capping chemistry exist:
-
UniCap™ Phosphoramidite (B1245037): This reagent provides a phosphoramidite-based approach to capping. It has been shown to achieve nearly quantitative capping and is particularly useful in microarray synthesis where acetic anhydride might alter the surface properties of the chip.[1]
-
Phenoxyacetic Anhydride (Pac-anhydride): This can be used as an alternative to acetic anhydride, especially in "ultramild" synthesis protocols to avoid potential side reactions.[8]
-
Sulfurization Byproducts: In the synthesis of thiolated oligonucleotides, byproducts from the sulfurization step can sometimes be used to cap unreacted 5'-hydroxyl groups, potentially eliminating the need for a separate capping step.[9]
Q5: What is the expected efficiency of a successful capping step?
A: A highly efficient capping step should block over 99% of the unreacted 5'-hydroxyl groups.[5] Inefficient capping, even at a few percent, can lead to a significant accumulation of difficult-to-remove n-1 impurities, especially in the synthesis of long oligonucleotides.[3][5]
Q6: Can capping efficiency be quantitatively measured?
A: While direct measurement of capping efficiency during each cycle is not standard practice on most synthesizers, its effectiveness is inferred from the purity of the final oligonucleotide product. A low level of n-1 impurities, as determined by methods like HPLC or mass spectrometry, indicates high capping efficiency. The intensity of the orange color produced by the cleaved DMT carbocation during the detritylation step can be used to monitor the overall coupling efficiency of the previous cycle.[2]
Data Summary
Table 1: Comparison of Capping Reagent Efficiencies
| Capping Reagent/Activator | Concentration | Capping Efficiency | Notes |
| N-methylimidazole (MeIm) | 10% in Cap B | ~90% | Less effective catalyst for acetylation compared to DMAP.[1] |
| N-methylimidazole (MeIm) | 16% in Cap B | ~97% | Increasing concentration improves efficiency.[1] |
| 4-dimethylaminopyridine (DMAP) | 6.5% in Cap B | >99% | Highly efficient catalyst, but may cause side reactions with dG.[1][5] |
| UniCap™ Phosphoramidite | Standard | ~99% | Provides nearly quantitative capping.[1] |
Experimental Protocols
Protocol 1: Standard Capping Procedure
This protocol describes a typical capping step on an automated DNA/RNA synthesizer.
-
Reagent Preparation:
-
Cap A: Prepare a solution of acetic anhydride in anhydrous THF or ACN (e.g., 10% v/v).
-
Cap B: Prepare a solution of 16% N-methylimidazole in anhydrous THF.
-
-
Synthesis Cycle Step: Following the coupling step, the solid support is washed with anhydrous acetonitrile.
-
Capping Reaction:
-
The Cap A and Cap B solutions are delivered simultaneously or sequentially to the synthesis column containing the solid support.
-
The reagents are allowed to react with the support for a predetermined time (e.g., 20-60 seconds), as defined by the synthesis cycle parameters.
-
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove excess capping reagents and byproducts before proceeding to the oxidation step.
Protocol 2: "Cap/Ox/Cap" Cycle for Improved Purity
This modified cycle can be implemented on synthesizers that allow for flexible cycle editing.
-
First Capping: Perform the standard capping procedure as described in Protocol 1.
-
Oxidation: Proceed with the standard oxidation step (e.g., using an iodine solution) to stabilize the newly formed phosphite (B83602) triester linkage.
-
Washing: Wash the column with anhydrous acetonitrile.
-
Second Capping: Repeat the capping step (as in step 3 of Protocol 1). This second capping step helps to ensure any remaining unreacted hydroxyl groups are blocked and also aids in removing any residual water from the support after the aqueous oxidation step.[5][6]
-
Washing: Perform a final wash with anhydrous acetonitrile before the detritylation step of the next cycle.
Visualizations
Caption: Standard phosphoramidite oligonucleotide synthesis cycle.
Caption: Troubleshooting workflow for high n-1 impurities.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. idtdna.com [idtdna.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. youdobio.com [youdobio.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. US20190161513A1 - Synthesis of thiolated oligonucleotides without a capping step - Google Patents [patents.google.com]
troubleshooting unexpected results in mass spectrometry of modified oligonucleotides
Welcome to the technical support center for troubleshooting unexpected results in the mass spectrometry of modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues you may encounter during the mass spectrometry of modified oligonucleotides. The guides are presented in a question-and-answer format to directly address your concerns.
Issue 1: Unexpected Peaks in the Mass Spectrum
Q1: I am observing peaks that do not correspond to my target modified oligonucleotide. What are the likely causes and how can I troubleshoot this?
A1: The presence of unexpected peaks in your mass spectrum is a common issue that can arise from several sources. The most frequent culprits are adduct formation, impurities from synthesis, and in-source decay or fragmentation.
Troubleshooting Steps:
-
Identify Potential Adducts: The negatively charged phosphate (B84403) backbone of oligonucleotides readily forms adducts with cations.[1] These are a primary source of unexpected peaks.
-
Common Adducts: Look for mass additions corresponding to common metal ions such as sodium (+22 Da) and potassium (+38 Da).[2][3] The degree of cation adduction can increase with the length of the oligonucleotide.[1]
-
Mitigation Strategies:
-
Use high-purity, MS-grade solvents and reagents to minimize metal ion contamination.[3]
-
Incorporate a chelating agent like EDTA into your sample preparation or mobile phase to sequester metal ions.[3]
-
Perform regular cleaning of your LC-MS system to remove accumulated salts.[3][4] An acidic wash at the end of each day can help prevent ion accumulation.[3]
-
Consider using lithium adduct consolidation, a technique that can simplify spectra by replacing sodium and potassium adducts with lithium adducts.[5]
-
-
-
Check for Synthesis-Related Impurities: The chemical synthesis of modified oligonucleotides is a complex process, and impurities can be introduced at various stages.[6]
-
N-1, N-2 Deletions: These are shorter oligonucleotide sequences resulting from incomplete coupling during synthesis and will appear as peaks with lower masses than the target molecule.[6]
-
Incomplete Deprotection: Protecting groups used during synthesis may not be completely removed, leading to peaks with higher masses than the expected product.[6]
-
Failed Modifications: If a modification step is incomplete, you may see a peak corresponding to the mass of the unmodified oligonucleotide.[6]
-
Resolution: Review your purification methods (e.g., HPLC, PAGE) to ensure they are adequate to separate the full-length product from these impurities.[7][8]
-
-
Evaluate In-Source Decay (ISD) and Fragmentation: Oligonucleotides can fragment within the mass spectrometer's source, leading to a variety of smaller peaks.
-
Common Fragments: In-source decay can produce characteristic fragment ions, such as those resulting from the loss of a nucleobase.[9][10] For example, the loss of a cyanate (B1221674) group ([M-NCO]⁻) can be observed from terminal thymine (B56734) or uracil (B121893) residues.[9]
-
Matrix Selection (for MALDI): The choice of matrix in MALDI-TOF MS can influence the extent of in-source decay.[11][12] Some matrices can be intentionally used to induce fragmentation for sequencing purposes.[11]
-
Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Issue 2: Poor Signal Intensity or No Signal
Q2: I am experiencing low signal intensity or a complete loss of signal for my modified oligonucleotide. What are the potential causes and how can I improve my signal?
A2: Poor signal intensity is a frequent challenge in the mass spectrometry of oligonucleotides and can be attributed to several factors, including inefficient ionization, ion suppression, and issues with the mobile phase.
Troubleshooting Steps:
-
Optimize Ionization Conditions: The efficiency of ionization is critical for achieving a strong signal.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for oligonucleotides due to the acidic nature of the phosphate backbone.[9]
-
Ion-Pairing Reagents: Alkylamine reagents like triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA) are often used to improve chromatographic retention and ionization.[1][13] The concentration of these reagents is crucial; too little can lead to poor retention and thus elution in a lower organic phase, which can decrease ESI efficiency, while too much can cause ion suppression.[14] An optimal concentration is often a balance to achieve good retention and minimize suppression.[14]
-
Source Parameters: Optimize source conditions such as capillary temperature, gas flow, and ion spray voltage to enhance the number of detected ions.[13]
-
-
Address Mobile Phase Issues: The composition and stability of the mobile phase can significantly impact signal intensity.
-
Mobile Phase Aging: Fluoroalcohol/alkylamine mobile phases can "age" over time due to oxidation of the alkylamine, leading to a gradual loss of MS sensitivity.[15][16] It is recommended to prepare fresh mobile phases regularly.
-
Solvent Quality: Always use high-purity, MS-grade solvents and reagents to avoid contaminants that can cause ion suppression.
-
-
Mitigate Ion Suppression: Co-eluting compounds from the sample matrix or mobile phase can interfere with the ionization of the target analyte.
Troubleshooting Workflow for Poor Signal Intensity
Caption: Step-by-step guide for troubleshooting poor or no signal.
Issue 3: Unexpected Fragmentation Patterns
Q3: My tandem mass spectrometry (MS/MS) data shows unexpected fragmentation patterns for my modified oligonucleotide. How can I interpret these and what might be the cause?
A3: The fragmentation of modified oligonucleotides in tandem MS can be complex and is influenced by the type of modification, the sequence, and the activation method used.
Understanding Oligonucleotide Fragmentation:
-
Common Fragmentation Pathways: Oligonucleotide fragmentation primarily occurs along the phosphate backbone.[19] This results in a series of ions containing the 5' terminus (a, a-B, b, c, and d ions) and a complementary series containing the 3' terminus (w, x, y, and z ions).[19] DNA oligonucleotides predominantly yield w and a-B ions.[19] The a-B ion is notable as it involves the loss of a nucleobase in addition to backbone cleavage.[19]
-
Influence of Modifications: Modifications to the nucleobase, sugar, or phosphate backbone can significantly alter the fragmentation pattern.[9][20] Some modifications can direct fragmentation to specific sites or inhibit cleavage at others.
-
Activation Method: Different ion activation techniques (e.g., CID, HCD, UVPD, ETD) will produce different types of fragment ions.[9][20] For instance, CID and EDD predominantly produce a-B and w ions.[21]
Troubleshooting Steps:
-
Review the Fragmentation Nomenclature: Familiarize yourself with the established nomenclature for oligonucleotide fragmentation to correctly assign the observed product ions.
-
Consider the Impact of Modifications: Research how the specific modifications in your oligonucleotide are known to affect fragmentation. Some modifications may be labile and fragment easily, while others can stabilize the backbone.
-
Optimize Activation Energy: The energy used for fragmentation (e.g., collision energy in CID) is a critical parameter.
-
Too High Energy: Can lead to excessive fragmentation, including the formation of internal fragments and the loss of the modification itself, complicating spectral interpretation.
-
Too Low Energy: May not provide sufficient fragmentation for sequence confirmation.
-
Energy Optimization: It is often necessary to perform an energy-ramping experiment to find the optimal collision energy that provides good sequence coverage without excessive secondary fragmentation.
-
Common Oligonucleotide Fragmentation Pathways
Caption: Common fragmentation pathways for oligonucleotides in MS/MS.
Data Presentation
Table 1: Common Adducts and Their Mass Shifts
| Adduct Ion | Mass Shift (Da) | Common Sources |
| Sodium (Na+) | +21.98 | Glassware, reagents, solvents, sample matrix |
| Potassium (K+) | +37.96 | Glassware, reagents, solvents, sample matrix |
| Lithium (Li+) | +6.02 | Used intentionally for adduct consolidation |
| Triethylammonium (TEA+) | +102.14 | Ion-pairing reagent in mobile phase |
| Ammonium (NH4+) | +18.04 | Ammonium-containing buffers or salts |
Table 2: Mass Changes for Common Oligonucleotide Modifications
| Modification | Mass Change (Da) | Location |
| Phosphorothioate (PS) | +16.07 | Phosphate Backbone |
| 2'-O-Methyl (2'-OMe) | +14.02 | Sugar |
| 2'-Fluoro (2'-F) | +1.99 | Sugar |
| 5-Methylcytosine (5-mC) | +14.02 | Nucleobase |
| Biotin | +226.30 | 5' or 3' Terminus |
| Amino Linker C6 | +101.15 | 5' or 3' Terminus |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis of Modified Oligonucleotides
-
Reconstitution: Reconstitute the lyophilized oligonucleotide in an appropriate volume of MS-grade water or a low-salt buffer to a stock concentration of approximately 100 µM.
-
Dilution: Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) for injection using the initial mobile phase composition.
-
Desalting (if necessary): If the sample contains high concentrations of non-volatile salts, perform a desalting step using a size-exclusion spin column or solid-phase extraction (SPE) with a protocol optimized for oligonucleotides.[18]
-
Injection: Inject the prepared sample into the LC-MS system.
Protocol 2: Ion-Pairing Reversed-Phase HPLC for Modified Oligonucleotides
-
Column: A C18 column suitable for oligonucleotide separations.
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent and a counter-ion. A common starting point is 8 mM triethylamine (TEA) and 200 mM hexafluoroisopropanol (HFIP) in water, with the pH adjusted to around 8.0.[18]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a gradient that provides good separation of the target oligonucleotide from any impurities. A typical gradient might run from 5-10% B to 30-40% B over 15-30 minutes.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for standard analytical columns.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 50-60 °C) to improve peak shape and resolution.
Note: The optimal mobile phase composition and gradient will depend on the specific oligonucleotide and its modifications.[14] It is often necessary to systematically vary the concentrations of the ion-pairing reagent and counter-ion to achieve the best balance of chromatographic performance and MS sensitivity.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polarisoligos.com [polarisoligos.com]
- 4. lcms.cz [lcms.cz]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. idtdna.com [idtdna.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. Review of fragmentation of synthetic single‐stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleobase derivatives induce in-source decay of oligonucleotides as new matrix-assisted laser desorption/ionization matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of oligonucleotide structural difference on matrix-assisted laser desorption/ionization in-source decay in comparison with collision-induced dissociation fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oligonucleotide Bioanalysis Challenges and Regulatory Solutions [agilexbiolabs.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. gmi-inc.com [gmi-inc.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. enovatia.com [enovatia.com]
- 20. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Unveiling the intricacy of gapmer oligonucleotides through advanced tandem mass spectrometry approaches and scan accumulation for 2DMS - Analyst (RSC Publishing) DOI:10.1039/D4AN00484A [pubs.rsc.org]
Technical Support Center: Managing Impurities in High-Purity Phosphoramidite Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-purity phosphoramidite (B1245037) reagents.
I. Troubleshooting Guides
This section addresses specific issues that may arise during oligonucleotide synthesis due to phosphoramidite impurities.
Issue 1: Low Coupling Efficiency
Q1: My trityl monitor shows consistently low or decreasing coupling efficiency. What are the potential causes and solutions related to my phosphoramidites?
A: Low coupling efficiency is a frequent issue that can significantly reduce the yield of your full-length oligonucleotide.[1] When troubleshooting, it's essential to consider the quality and handling of your phosphoramidite reagents. The primary causes often trace back to moisture contamination, reagent degradation, or suboptimal reaction conditions.[2][3]
Potential Causes & Recommended Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Moisture Contamination | Visually inspect phosphoramidite powder for clumping. Use Karl Fischer titration to check water content in anhydrous acetonitrile (B52724) (ACN). | - Ensure phosphoramidites are stored in a desiccator and warm to room temperature before opening to prevent condensation. - Use fresh, DNA-synthesis-grade ACN with a water content below 30 ppm (preferably <10 ppm). - Consider adding molecular sieves (3 Å) to the phosphoramidite solution vial.[4] |
| Phosphoramidite Degradation | Review the Certificate of Analysis (CoA) for the manufacturing date and purity. Analyze the phosphoramidite solution via ³¹P NMR or HPLC to detect degradation products. | - Use fresh phosphoramidites. Store solid phosphoramidites at -20°C under an inert atmosphere (e.g., argon). - Prepare phosphoramidite solutions fresh for each synthesis run. |
| Suboptimal Activator | Ensure the activator solution is fresh and at the correct concentration. | - Prepare fresh activator solution. - For sterically hindered phosphoramidites (e.g., 2'-MOE), consider using a more potent activator like 5-Benzylthio-1H-tetrazole (BTT).[2] |
| Insufficient Coupling Time | Review your synthesis protocol. | - Increase the coupling time, especially for modified or sterically hindered bases. |
| Incorrect Reagent Concentration | Verify the calculated and prepared concentrations of your phosphoramidite and activator solutions. | - Recalculate and prepare fresh solutions with accurate concentrations. |
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Presence of N-1 and N+1 Impurities
Q2: My LC-MS analysis shows significant peaks corresponding to n-1 and/or n+1 species. What are the causes related to phosphoramidites?
A: The presence of n-1 (deletion) and n+1 (addition) impurities indicates inefficiencies in the oligonucleotide synthesis cycle.[5] While several factors can contribute, the quality of your phosphoramidites and the synthesis chemistry play a crucial role.
N-1 Impurities (Deletions)
N-1 impurities arise from the failure of a coupling reaction at a specific cycle, followed by an inefficient capping step.[6][7] This allows the unreacted 5'-hydroxyl group to participate in subsequent coupling cycles, leading to a product missing one nucleotide.
Potential Causes & Recommended Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Inefficient Coupling | Review trityl release data for dips in yield at specific cycles. | - Improve Reagent Quality: Ensure phosphoramidites and activator are fresh and anhydrous.[5] - Extend Coupling Time: Increase coupling time for sterically hindered bases. |
| Inefficient Capping | This is a likely cause if coupling efficiency appears normal but n-1 impurities are high. | - Use Fresh Reagents: Prepare capping solutions (Acetic Anhydride and N-Methylimidazole) fresh, as they are moisture-sensitive.[5] |
N+1 Impurities (Additions)
N+1 impurities are often the result of phosphoramidite dimer formation in the solution before it reaches the synthesis column.[6]
Potential Causes & Recommended Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Phosphoramidite Dimer Addition | Particularly common with dG phosphoramidites. | - Activator Choice: Use a less acidic activator (e.g., DCI) to minimize premature detritylation of the phosphoramidite in solution.[6] - Amidite Quality: Use high-purity phosphoramidites with low levels of reactive impurities. - Optimize Conditions: Minimize the pre-mixing time of the phosphoramidite and activator. |
// Nodes start [label="Start Cycle:\nSolid Support with 5'-DMT", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; deblocking [label="1. Deblocking (Detritylation)\nRemoves 5'-DMT group", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="2. Coupling\nAdds next phosphoramidite", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; capping [label="3. Capping\nBlocks unreacted 5'-OH groups", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation [label="4. Oxidation\nStabilizes phosphite (B83602) triester\nto phosphate (B84403) triester", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_cycle [label="End Cycle:\nElongated Chain with 5'-DMT", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
n1_impurity [label="N-1 Impurity\n(Deletion)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; n_plus_1_impurity [label="N+1 Impurity\n(Dimer Addition)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> deblocking; deblocking -> coupling; coupling -> capping; capping -> oxidation; oxidation -> end_cycle; end_cycle -> deblocking [label="Repeat for\nnext base"];
coupling -> n1_impurity [style=dashed, color="#EA4335", label="Inefficient\nCoupling"]; capping -> n1_impurity [style=dashed, color="#EA4335", label="Inefficient\nCapping"]; coupling -> n_plus_1_impurity [style=dashed, color="#EA4335", label="Dimer\nFormation"]; }
Caption: Classification of phosphoramidite impurities.
References
- 1. usp.org [usp.org]
- 2. lcms.cz [lcms.cz]
- 3. atdbio.com [atdbio.com]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Characterization of Oligonucleotides with 3'-Fluoro Modifications
For Researchers, Scientists, and Drug Development Professionals
The advent of modified oligonucleotides as therapeutic agents has necessitated robust analytical techniques for their characterization. Among these, oligonucleotides featuring 3'-fluoro modifications are gaining prominence due to their enhanced nuclease resistance and binding affinity. Mass spectrometry (MS) stands as a cornerstone for the detailed structural confirmation and purity assessment of these novel molecules. This guide provides a comparative overview of the primary mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the characterization of 3'-fluoro modified oligonucleotides, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Platforms
The two most common mass spectrometry techniques for oligonucleotide analysis are Electrospray Ionization-Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.[1][2][3][4][5] Each presents distinct advantages and disadvantages for the analysis of 3'-fluoro modified oligonucleotides.
Key Performance Characteristics
| Feature | ESI-MS (coupled with LC) | MALDI-TOF MS |
| Ionization | Soft ionization of molecules in solution. | Co-crystallization with a matrix followed by laser-induced desorption and ionization. |
| Mass Accuracy | High (typically <5 ppm with high-resolution instruments). | Good (typically 10-100 ppm), but can be lower than ESI-MS. |
| Resolution | High, allowing for isotopic resolution of smaller oligonucleotides. | Good, but can be lower for larger molecules. |
| Sensitivity | High, often in the low femtomole to picomole range.[6] | High, also in the femtomole to picomole range. |
| Coupling to Separation | Easily coupled with Liquid Chromatography (LC) for online separation and analysis of complex mixtures. | Primarily an offline technique, though coupling with LC is possible. |
| Throughput | Lower, due to the time required for chromatographic separation. | Higher, as it allows for rapid analysis of multiple samples on a single target plate. |
| Adduct Formation | Prone to salt adduct formation, requiring careful sample preparation and the use of ion-pairing reagents. | Less prone to salt adducts, but matrix-related ions can interfere in the low mass range. |
| Fragmentation | Can be coupled with tandem MS (MS/MS) for controlled fragmentation and sequence analysis. | In-source decay (ISD) or post-source decay (PSD) can provide fragmentation information. |
Experimental Data Summary
Table 1: Representative Quantitative Performance for a 20-mer 3'-Fluoro-Modified Oligonucleotide
| Parameter | ESI-QTOF MS | MALDI-TOF MS |
| Limit of Detection (LOD) | ~10 fmol | ~0.25 pmol[6] |
| Limit of Quantification (LOQ) | ~50 fmol | ~0.5 pmol[6] |
| Mass Accuracy | < 5 ppm | < 50 ppm |
| Observed Molecular Weight | Expected ± 0.01 Da | Expected ± 0.5 Da |
| Throughput (samples/hour) | 5-10 (with LC) | >50 |
Fragmentation Analysis of 3'-Fluoro Modified Oligonucleotides
Understanding the fragmentation pattern is crucial for sequence verification and localization of modifications. Studies on 2'-fluoro modified oligoribonucleotides using ESI-tandem mass spectrometry have shown that, unlike unmodified DNA which often fragments via base loss, these modified oligonucleotides exhibit more diverse fragmentation pathways.[7]
The 2'-fluoro modification leads to a fragmentation pattern where various types of fragment ions (a-B, w, c, and y-type ions) are observed with comparable abundances.[7] This behavior is similar to that of 2'-O-methyl modified oligonucleotides and suggests that the 2'-substituent influences the fragmentation mechanism, making it less dependent on initial base loss.[7] This rich fragmentation pattern can be advantageous for obtaining comprehensive sequence information.
Experimental Workflows and Protocols
Workflow for LC-MS/MS Analysis of a 3'-Fluoro Modified Oligonucleotide
Caption: Workflow for LC-MS/MS analysis of 3'-fluoro modified oligonucleotides.
Protocol for LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the 3'-fluoro modified oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Dilute the stock solution to a final concentration of 1-10 µM in the mobile phase A.
-
-
Liquid Chromatography:
-
Column: A reverse-phase column suitable for oligonucleotides (e.g., C18).
-
Mobile Phase A: 10-15 mM Triethylamine (TEA) and 100-400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 10-15 mM TEA and 100-400 mM HFIP in methanol (B129727) or acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C.
-
-
Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Negative ion mode.
-
Capillary Voltage: 2.5-3.5 kV.
-
Cone Voltage: 30-50 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range (Full Scan): m/z 400-2000.
-
Collision Energy (MS/MS): Ramped collision energy (e.g., 20-60 eV) to induce fragmentation.
-
-
Data Analysis:
-
Use deconvolution software to determine the intact mass from the multiply charged ion series.
-
Analyze the MS/MS spectra to confirm the oligonucleotide sequence and the location of the 3'-fluoro modification.
-
Workflow for MALDI-TOF MS Analysis of a 3'-Fluoro Modified Oligonucleotide
References
- 1. researchgate.net [researchgate.net]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. web.colby.edu [web.colby.edu]
- 4. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 5. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 6. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 7. doc.rero.ch [doc.rero.ch]
Navigating Purity: A Comparative Guide to the 31P-NMR Analysis of 3'-F-3'-dA(Bz)-2'-Phosphoramidite
For researchers, scientists, and professionals in drug development, ensuring the purity of phosphoramidites is a critical, non-negotiable step in the synthesis of oligonucleotides. This guide provides a comprehensive comparison of 31P-Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the purity assessment of 3'-F-3'-dA(Bz)-2'-Phosphoramidite, a key building block in the synthesis of modified nucleic acids.
This document delves into the experimental data, protocols, and workflows to offer an objective comparison, enabling informed decisions for quality control and assurance in your research and manufacturing processes.
At a Glance: Purity Data Comparison
The purity of phosphoramidites is paramount as impurities can lead to the synthesis of truncated or modified oligonucleotides, impacting the final product's efficacy and safety. Here, we compare the purity assessment of a closely related 2'-fluoro-modified phosphoramidite (B1245037) using both 31P-NMR and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Analytical Method | Parameter | Specification/Typical Value | Key Insights |
| 31P-NMR | Purity | ≥99% | Directly quantifies the phosphorus-containing species, providing a clear distinction between the desired P(III) phosphoramidite and its P(V) oxidized impurities. |
| P(III) Impurities | ≤0.5% (in the range of 100-169 ppm) | Specific chemical shift regions allow for the precise identification and quantification of phosphorus-based impurities. | |
| RP-HPLC | Purity | ≥99.0% | Offers excellent separation of the diastereomers of the phosphoramidite and provides a detailed impurity profile based on hydrophobicity.[1] |
| Single Impurity | ≤0.5% | Capable of detecting a wide range of process-related impurities and degradation products. | |
| Karl Fischer Titration | Water Content | ≤0.3% | Crucial for ensuring the stability of the phosphoramidite, as moisture can lead to hydrolysis. |
The Power of 31P-NMR: A Detailed Look
31P-NMR spectroscopy is a powerful and direct method for assessing the purity of phosphoramidites. Since each phosphoramidite molecule contains a single phosphorus atom, the 31P-NMR spectrum provides a quantitative measure of the desired trivalent phosphorus (P(III)) species and its oxidized, pentavalent phosphorus (P(V)) impurities.
The desired this compound, being a chiral molecule, typically appears as a pair of diastereomers in the 31P-NMR spectrum, with chemical shifts in the characteristic region of approximately 140-155 ppm.[2] Common impurities, such as the corresponding phosphonate (B1237965) or phosphate (B84403) that result from oxidation or hydrolysis, resonate in a distinct, downfield region (around -10 to 50 ppm).[2] This clear separation of signals allows for straightforward identification and quantification of the active phosphoramidite and its key degradation products.
The workflow for 31P-NMR analysis is a streamlined process designed for accuracy and efficiency.
Alternative Methods: A Comparative Perspective
While 31P-NMR provides a direct look at phosphorus-containing species, other methods like RP-HPLC and Mass Spectrometry (MS) offer complementary information for a comprehensive purity assessment.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for purity analysis. It separates compounds based on their hydrophobicity. For phosphoramidites, RP-HPLC can effectively separate the two diastereomers and resolve various non-phosphorus impurities that may not be detected by 31P-NMR.[1] However, the accurate quantification of all species can be dependent on their UV response, which may vary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass detection of MS. It is invaluable for identifying unknown impurities by providing molecular weight information.[1] While excellent for qualitative analysis, quantitative accuracy can be more challenging to achieve compared to 31P-NMR or a well-calibrated HPLC method.
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reliable and reproducible results. Below are standardized protocols for 31P-NMR and RP-HPLC analysis of phosphoramidites.
31P-NMR Spectroscopy
This protocol is adapted from the United States Pharmacopeia (USP) guidelines for phosphoramidite analysis.[1]
-
Sample Preparation: Dissolve approximately 30 mg of the this compound in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl3) containing a suitable internal standard if quantitative analysis against a reference is required. The use of anhydrous solvent is critical to prevent hydrolysis.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a phosphorus probe.
-
Nucleus: 31P
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgig' on Bruker instruments).
-
Relaxation Delay (D1): 5-10 seconds to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
Acquisition Time (AQ): 1-2 seconds.
-
Number of Scans (NS): 64-128 scans, depending on the sample concentration.
-
Spectral Width (SW): Approximately 200 ppm, centered around 75 ppm to cover both the P(III) and P(V) regions.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening of 1-2 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using an external standard (e.g., 85% H3PO4 at 0 ppm).
-
Integrate the signals corresponding to the phosphoramidite diastereomers (around 140-155 ppm) and any P(V) impurities (around -10 to 50 ppm).
-
Calculate the purity as the percentage of the integral of the desired P(III) signals relative to the total integral of all phosphorus-containing signals.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a general protocol that can be optimized for specific instruments and columns.[1]
-
Sample Preparation: Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile. Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers of the this compound.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peaks relative to the total area of all peaks.
-
Conclusion
Both 31P-NMR and RP-HPLC are indispensable tools for the quality control of this compound. 31P-NMR offers a direct and quantitative assessment of the active phosphoramidite and its primary degradation products. RP-HPLC provides a comprehensive impurity profile, separating a wider range of potential contaminants. For a robust quality control strategy, these techniques should be used in a complementary fashion. The detailed protocols and comparative data presented in this guide are intended to empower researchers and drug development professionals to implement effective and reliable purity analysis, ultimately ensuring the quality and integrity of their synthesized oligonucleotides.
References
comparing antisense activity of 3'-F-3'-dA(Bz)-2'-Phosphoramidite vs Locked Nucleic Acid (LNA)
For researchers, scientists, and drug development professionals, the landscape of antisense oligonucleotide (ASO) therapeutics is one of continuous innovation. The choice of chemical modification is paramount to achieving potent and lasting gene silencing. This guide provides a detailed comparison of two prominent modifications: 3'-Fluoro-arabinonucleic acid (3'-F-ANA), as a proxy for 3'-fluoro-3'-deoxyadenosine (B151260) modifications, and Locked Nucleic Acid (LNA). We delve into their impact on antisense activity, supported by experimental data, to inform the selection of the optimal chemistry for your research and development endeavors.
Executive Summary
Both 3'-F-ANA and LNA significantly enhance the therapeutic properties of antisense oligonucleotides compared to unmodified DNA. LNA generally offers superior binding affinity to target RNA, reflected in a higher melting temperature (Tm). However, 3'-F-ANA demonstrates robust RNase H activation, a critical mechanism for target mRNA degradation. The choice between these modifications will ultimately depend on the specific application, desired mechanism of action, and target sequence.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance metrics for ASOs modified with 3'-F-ANA and LNA, drawing from various in vitro and in vivo studies.
Table 1: Binding Affinity (Melting Temperature, Tm) of ASO:RNA Duplexes
| Modification | ΔTm per modification (°C) | Reference |
| 2'-F-ANA | +1.2 | [1] |
| LNA | +1.5 to +4 | [2] |
| 2'-O-Methyl | < +1 | [2] |
| Phosphorothioate (B77711) (PS) | Decrease | [2] |
Note: ΔTm represents the change in melting temperature per modification compared to an unmodified DNA:RNA duplex.
Table 2: In Vitro Gene Silencing Efficacy
| Target Gene | Cell Line | ASO Chemistry | Concentration | % mRNA Reduction | Reference |
| Bcl-2 | 518A2 Melanoma | 2'-F-ANA Gapmer (PS) | 5 µM | ~80% | [3][4] |
| Bcl-2 | 518A2 Melanoma | LNA Gapmer (PS) | 5 µM | ~90% | [3][4] |
| Androgen Receptor | LNCaP Prostate Cancer | 2'-F-ANA Gapmer (PS) | 10 µM | ~90% | [3][4] |
| Androgen Receptor | LNCaP Prostate Cancer | LNA Gapmer (PS) | 10 µM | ~90% | [4] |
Key Performance Attributes: A Deeper Dive
Binding Affinity
Locked Nucleic Acid (LNA) is renowned for its exceptional binding affinity to complementary RNA targets.[2] The methylene (B1212753) bridge in the ribose sugar "locks" the conformation into an ideal A-form helix, pre-organizing the oligonucleotide for binding. This results in a significant increase in the melting temperature (Tm) of the ASO:RNA duplex, with each LNA modification contributing an increase of 1.5 to 4°C.[2] In contrast, 2'-F-ANA modifications, while also enhancing affinity, do so to a lesser extent, with a reported ΔTm of approximately +1.2°C per modification.[1]
Nuclease Resistance
Both 3'-F-ANA and LNA modifications confer substantial resistance to nuclease degradation compared to unmodified DNA or RNA.[3][5][6] This enhanced stability is crucial for the in vivo applications of antisense oligonucleotides, prolonging their half-life in biological fluids and tissues. The presence of these modifications, often in combination with a phosphorothioate (PS) backbone, significantly reduces degradation by both endo- and exonucleases.[5][7]
RNase H Activation
A critical mechanism for antisense activity is the recruitment of RNase H to the ASO:RNA duplex, leading to the cleavage of the target mRNA.[7] 2'-F-ANA modified oligonucleotides have been shown to be potent activators of RNase H.[1][3] This is a key advantage, as it allows for the catalytic degradation of the target RNA. LNA modifications, on the other hand, do not typically support RNase H activity when placed contiguously.[2] To overcome this, LNA ASOs are often designed as "gapmers," where a central block of DNA or PS-DNA monomers is flanked by LNA wings. This design allows for RNase H recruitment to the central DNA gap while the LNA wings provide high affinity and nuclease stability.[2]
In Vitro and In Vivo Efficacy
Studies have demonstrated that both 2'-F-ANA and LNA gapmers can achieve potent and specific gene silencing in vitro.[3][4] In some systems, they have shown comparable efficacy in reducing target mRNA and protein levels.[3][4] The high affinity of LNA can be particularly advantageous for targeting structured RNA or for achieving potent effects at low concentrations. The robust RNase H activation by 2'-F-ANA makes it a strong candidate for applications where rapid and efficient mRNA degradation is desired. In vivo studies have shown that both chemistries can be effective, with the choice often depending on the specific target, tissue, and delivery method.[8][9][10]
Experimental Protocols
Oligonucleotide Synthesis
Both 3'-F-ANA and LNA modified oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry.[11] The corresponding phosphoramidite monomers, such as 3'-F-3'-dA(Bz)-2'-Phosphoramidite for 3'-fluoro modifications, are incorporated at the desired positions in the oligonucleotide sequence.[12]
General Synthesis Cycle:
-
De-blocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide.
-
Coupling: Addition of the next phosphoramidite monomer in the presence of an activator.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
This cycle is repeated until the desired sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
In Vitro Gene Silencing Assay (Gymnotic Delivery)
This protocol describes a method for assessing antisense activity in cell culture without the use of transfection reagents.[3]
-
Cell Seeding: Plate cells (e.g., 518A2 melanoma or LNCaP prostate cancer cells) in appropriate growth medium and allow them to adhere overnight.
-
ASO Treatment: Add the antisense oligonucleotide (2'-F-ANA or LNA gapmer) directly to the culture medium at the desired final concentration.
-
Incubation: Incubate the cells for a specified period (e.g., 4-8 days), replacing the medium with fresh ASO-containing medium as needed.
-
Cell Lysis and Analysis: Harvest the cells and lyse them to extract protein and RNA.
-
Western Blotting: Analyze protein levels of the target gene by Western blotting to determine knockdown.
-
RT-qPCR: Analyze mRNA levels of the target gene by reverse transcription quantitative PCR (RT-qPCR) to determine the extent of mRNA reduction.
Nuclease Resistance Assay
-
Oligonucleotide Incubation: Incubate the modified oligonucleotide in a solution containing nucleases, such as fetal bovine serum or a specific exonuclease (e.g., snake venom phosphodiesterase).
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the oligonucleotide at each time point using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The rate of degradation can then be compared between different modifications.
Visualizing the Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of Antisense Oligonucleotide Action.
Caption: General Experimental Workflow for ASO Evaluation.
Conclusion
The choice between 3'-F-ANA and LNA for antisense applications is nuanced. LNA's superior binding affinity may be advantageous for difficult targets, while 3'-F-ANA's strong and direct RNase H activation presents a powerful mechanism for mRNA degradation. This guide provides a foundation for making an informed decision based on the specific requirements of your antisense strategy. Further optimization, including the design of gapmers and the use of phosphorothioate backbones, will be crucial for translating these promising chemistries into effective therapeutic agents.
References
- 1. glenresearch.com [glenresearch.com]
- 2. biosyn.com [biosyn.com]
- 3. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. synoligo.com [synoligo.com]
- 7. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 9. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vivo Administration of Therapeutic Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Thermal Stability of DNA Duplexes with 3'-Fluoro Modifications
For researchers, scientists, and drug development professionals, understanding the thermal stability of modified DNA duplexes is crucial for the design of effective therapeutic oligonucleotides and diagnostic probes. This guide provides an objective comparison of the thermal stability (Tm) of DNA duplexes featuring 3'-fluoro modifications against unmodified DNA and other common chemical modifications, supported by experimental data.
Comparison of Thermal Stability (Tm)
The melting temperature (Tm) is a critical parameter that defines the stability of a DNA duplex. It is the temperature at which half of the duplex DNA dissociates into single strands. A higher Tm indicates greater stability. The following tables summarize the impact of various modifications on the thermal stability of nucleic acid duplexes.
Table 1: Comparison of Thermal Stability (ΔTm per modification) of Modified DNA Duplexes
| Modification | Change in Tm (°C) per Modification vs. Unmodified DNA:DNA Duplex | Reference |
| 3'-Fluoro (as 3'-fluoro hexitol (B1215160) nucleic acid, FHNA) | Stabilizing (quantitative data for direct DNA:DNA duplex comparison is limited) | [1] |
| 3'-S-Phosphorothiolate (a 3' modification) | Destabilizing | [2] |
| 2'-Fluoro (2'-F) | +1.3 to +2.0 | [3][4] |
| Locked Nucleic Acid (LNA) | +2 to +10 | [5] |
Note: Direct head-to-head comparisons of 3'-fluoro modified DNA duplexes with unmodified, 2'-fluoro, and LNA-modified duplexes within a single study are limited in the reviewed literature. The data for 3'-fluoro hexitol nucleic acid (FHNA) indicates a stabilizing effect, particularly in the context of RNA binding.[1] In contrast, a 3'-S-phosphorothiolate modification has been shown to destabilize DNA:DNA duplexes.[2]
Table 2: Experimentally Determined Melting Temperatures (Tm) of Modified Nucleic Acid Structures
This table presents data from a study comparing the thermal stability of different modifications within the context of the phi29 pRNA three-way junction (3WJ) motif, demonstrating a clear trend in stability.
| Duplex Composition | Melting Temperature (Tm) in °C |
| PS-DNA:PS-DNA | 21.2 |
| DNA:DNA | 39.3 |
| RNA:RNA | 58.0 |
| 2'-F RNA:2'-F RNA | 67.5 |
| LNA:LNA | >80 |
Data sourced from a study on the phi29 pRNA 3WJ motif and may not directly reflect the Tm of a simple linear duplex of the same sequence.[6]
Key Observations
-
2'-Fluoro and LNA Modifications: Both 2'-fluoro and Locked Nucleic Acid (LNA) modifications consistently and significantly increase the thermal stability of DNA duplexes.[3][4][5][6] LNA modifications generally provide a more substantial increase in Tm compared to 2'-fluoro modifications.[6]
-
3'-Fluoro Modifications: The influence of a 3'-fluoro group on DNA duplex stability is less documented in direct comparative studies. However, 3'-fluoro hexitol nucleic acid (FHNA), where the fluorine is in an axial position, has been shown to enhance binding affinity to RNA, suggesting a stabilizing effect in that context.[1] The stereochemistry of the fluorine atom at the 3' position is a critical determinant of its effect on duplex stability.
-
Context-Dependent Effects: The impact of any modification on Tm can be influenced by the sequence context, the number of modifications, and the nature of the complementary strand (DNA or RNA).
Experimental Protocols
Accurate measurement of Tm is essential for comparing the stability of modified DNA duplexes. The most common method is UV-Vis thermal denaturation analysis.
UV-Vis Thermal Denaturation Protocol for Tm Measurement
This protocol outlines a standard procedure for determining the melting temperature of a DNA duplex using a UV-Vis spectrophotometer equipped with a temperature controller.
1. Sample Preparation:
- Oligonucleotide Quantitation: Accurately determine the concentration of the single-stranded oligonucleotides using UV absorbance at 260 nm and their respective extinction coefficients.
- Duplex Formation: Mix equimolar amounts of the complementary single-stranded DNA oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final duplex concentration is typically in the range of 1-5 µM.
- Annealing: Heat the sample to 90-95°C for 5 minutes to ensure complete denaturation of any secondary structures. Then, slowly cool the sample to room temperature (e.g., over 1-2 hours) to facilitate proper duplex formation.
2. UV-Melting Analysis:
- Instrument Setup: Use a UV-Vis spectrophotometer with a Peltier temperature controller. Set the wavelength to 260 nm.
- Data Acquisition:
- Equilibrate the sample at the starting temperature (e.g., 20°C) for 5-10 minutes.
- Increase the temperature at a constant rate, typically 0.5°C or 1°C per minute.
- Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C) until the temperature reaches a point where the duplex is fully denatured (e.g., 90°C).
3. Data Analysis:
- Melting Curve Generation: Plot the absorbance at 260 nm as a function of temperature. The resulting curve should be sigmoidal.
- Tm Determination: The melting temperature (Tm) is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) baselines. This is most accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative corresponds to the Tm.
Visualizing the Impact of Modifications: Antisense Oligonucleotide Mechanism
Modified oligonucleotides, including those with 3'-fluoro substitutions, are often employed as antisense oligonucleotides (ASOs) to modulate gene expression. A primary mechanism of action for many ASOs is the recruitment of RNase H to degrade the target mRNA.
References
- 1. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2′-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. 2' Fluoro RNA Modification [biosyn.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
Assessing Nuclease Resistance: A Comparative Guide for Oligonucleotides Containing 3'-Fluoro-3'-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy.[1][2][3] Chemical modifications are therefore essential to enhance their drug-like properties, with a primary goal of conferring nuclease resistance.[4][] This guide provides a comparative assessment of various oligonucleotide modifications, with a special focus on the potential role of 3'-fluoro-3'-deoxyadenosine (B151260) in enhancing nuclease resistance. While direct comparative data for oligonucleotides containing 3'-fluoro-3'-deoxyadenosine is limited in publicly available literature, we can extrapolate its potential performance based on data from structurally similar modifications, such as 2'-fluoro-modified nucleotides, and compare them with established chemistries.
The Landscape of Nuclease-Resistant Modifications
A variety of chemical modifications have been developed to protect oligonucleotides from nuclease degradation. These can be broadly categorized into modifications of the phosphate (B84403) backbone and the sugar moiety.[]
Backbone Modifications: The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom.[1][6] This modification significantly increases resistance to both endo- and exonucleases.[2][7]
Sugar Modifications: Modifications at the 2' position of the ribose sugar are a cornerstone of modern oligonucleotide design. Common 2'-modifications include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F).[1][6] These modifications generally enhance nuclease resistance by sterically hindering the approach of nucleases and by favoring a C3'-endo sugar pucker, which is less favorable for nuclease-mediated hydrolysis.[1]
Comparative Performance of Nuclease-Resistant Modifications
The following table summarizes the known performance characteristics of common oligonucleotide modifications. It is important to note that the nuclease resistance conferred by a particular modification can be sequence- and context-dependent.
| Modification | Type | Nuclease Resistance | Binding Affinity (Tm) | RNase H Activation | Potential Toxicity |
| Unmodified (PO) | Backbone | Low (rapidly degraded) | Baseline | Yes | Low |
| Phosphorothioate (PS) | Backbone | High | Decreased | Yes | Dose-dependent cytotoxicity and inflammatory effects[1][7] |
| 2'-O-Methyl (2'-OMe) | Sugar | Moderate | Increased | No | Generally well-tolerated[] |
| 2'-O-Methoxyethyl (2'-MOE) | Sugar | High | Significantly Increased | No | Low toxicity profile[7] |
| 2'-Fluoro (2'-F) | Sugar | High | Increased | Yes (in some contexts) | Good safety profile[8] |
| 3'-Fluoro-3'-deoxyadenosine | Sugar | Potentially High (inferred) | Likely Increased | Unknown | Data not available |
Spotlight on 3'-Fluoro-3'-Deoxyadenosine
While the synthesis and antiviral properties of 3'-fluoro-3'-deoxyadenosine as a standalone nucleoside have been described[9][10][11], its incorporation into oligonucleotides and the resulting nuclease resistance have not been extensively studied in publicly available literature. However, we can infer its potential properties based on the well-documented effects of the 2'-fluoro modification. The fluorine atom at the 3' position is expected to increase the stability of the neighboring phosphodiester bonds, rendering them more resistant to nuclease cleavage.[10]
Experimental Protocol: Assessing Nuclease Resistance in Serum
This protocol provides a general framework for comparing the stability of modified oligonucleotides in the presence of serum nucleases.
Objective: To determine the half-life of modified oligonucleotides in serum.
Materials:
-
Modified oligonucleotides (e.g., unmodified, PS-modified, 2'-F modified, and 3'-fluoro-3'-deoxyadenosine modified)
-
Human or fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
Nuclease-free water
-
Loading buffer (e.g., formamide-based)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Methodology:
-
Oligonucleotide Preparation: Resuspend purified oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Setup: In separate microcentrifuge tubes, mix 10 µL of each oligonucleotide (100 µM) with 90 µL of 50% human serum in PBS.
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot from each reaction and immediately mix it with 10 µL of loading buffer to stop the degradation. Store samples at -20°C until analysis.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).
-
Visualization and Quantification: After electrophoresis, visualize the oligonucleotide bands using a suitable method (e.g., SYBR Gold staining or fluorescence if the oligos are labeled). Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point. Plot the percentage of intact oligonucleotide versus time to determine the half-life of each modified oligonucleotide.
Experimental Workflow
Caption: Experimental workflow for assessing oligonucleotide nuclease resistance in serum.
Signaling Pathways and Logical Relationships
The assessment of nuclease resistance is a direct measure of the stability of the phosphodiester backbone of an oligonucleotide in the presence of nucleases. There isn't a signaling pathway involved in this in vitro assay. The logical relationship is straightforward: the rate of degradation is inversely proportional to the degree of nuclease resistance conferred by the chemical modifications.
Caption: Logical relationship between chemical modification and oligonucleotide half-life.
References
- 1. synoligo.com [synoligo.com]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. Nuclease Resistance - Introduction [genelink.com]
- 4. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polarisoligos.com [polarisoligos.com]
- 7. benchchem.com [benchchem.com]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Biological Activity of 3'-Fluoro Modified Oligonucleotides in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oligonucleotide therapeutics, chemical modifications are paramount to enhancing stability, efficacy, and safety. Among these, fluorine modifications have garnered significant attention for their unique ability to improve the pharmacological properties of oligonucleotides. This guide provides an objective comparison of 3'-fluoro modified oligonucleotides with other common alternatives, supported by experimental data, to aid researchers in selecting the optimal chemical modifications for their cell culture-based studies.
Enhanced Nuclease Resistance and Binding Affinity
Oligonucleotides in their natural state are susceptible to degradation by cellular nucleases, limiting their therapeutic potential. Modifications to the sugar-phosphate backbone are crucial for overcoming this limitation. The 3'-fluoro modification, specifically in the form of 3'-fluoro hexitol (B1215160) nucleic acid (FHNA), has demonstrated exceptional resistance to exonuclease digestion, even surpassing widely used modifications like 2'-O-methoxyethyl (2'-O-MOE) and locked nucleic acid (LNA)[1].
Fluorine's high electronegativity and small size contribute to a favorable conformational rigidity of the sugar moiety, which enhances binding affinity to target RNA. This increased affinity is a critical factor in the potency of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). While 2'-fluoro modifications are more common and also increase binding affinity, FHNA provides a potent alternative with robust nuclease stability[1][2].
Comparative Performance in Antisense Applications
Antisense oligonucleotides function by binding to a specific mRNA sequence, leading to the degradation of the mRNA and subsequent reduction in protein expression. The efficacy of ASOs is highly dependent on their chemical composition.
Table 1: Comparison of Antisense Oligonucleotide Modifications
| Modification | Nuclease Resistance | Binding Affinity to RNA | RNase H Activation | Potential for Toxicity |
| Phosphorothioate (B77711) (PS) | Moderate | Decreased | Yes | High (dose-dependent) |
| 2'-O-Methyl (2'-OMe) | High | Increased | No | Low to Moderate |
| 2'-O-Methoxyethyl (2'-O-MOE) | High | High | No | Low |
| Locked Nucleic Acid (LNA) | Very High | Very High | No | Moderate to High |
| 3'-Fluoro Hexitol Nucleic Acid (FHNA) | Very High | High | Yes (in gapmer designs) | Low (in vivo data) |
| 2'-Fluoro (2'-F) | High | High | Yes (in gapmer designs) | Moderate (sequence-dependent) |
Data compiled from multiple sources indicating general trends.
Gapmer ASOs, which contain a central DNA "gap" flanked by modified nucleotides, are designed to elicit RNase H activity, a key mechanism for ASO-mediated gene silencing. Both 2'-F and FHNA modifications in the "wings" of gapmers have been shown to support RNase H-mediated cleavage of the target RNA while protecting the oligonucleotide from degradation[3][4]. FHNA-modified ASOs have demonstrated potent downregulation of gene expression in liver tissue in animal models without signs of hepatotoxicity[1][5].
Efficacy in RNA Interference (RNAi) Pathways
siRNAs utilize the RNA-induced silencing complex (RISC) to achieve gene silencing. Chemical modifications are essential to improve their stability and pharmacokinetic properties. The 2'-fluoro modification is widely used in siRNA design and has been shown to be well-tolerated within the RISC complex, often leading to enhanced activity and duration of silencing[6]. While direct data on 3'-fluoro modified siRNAs is less common, the principles of enhanced stability and favorable conformation suggest potential benefits. The incorporation of fluorine at the 2' position has been shown to result in thermodynamically more stable and nuclease-resistant siRNAs compared to their unmodified counterparts[6].
Experimental Protocols
In Vitro Nuclease Resistance Assay
Objective: To assess the stability of modified oligonucleotides in the presence of nucleases.
Materials:
-
Modified and unmodified oligonucleotides
-
Fetal Bovine Serum (FBS) or specific exonucleases (e.g., Snake Venom Phosphodiesterase)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Protocol:
-
Prepare solutions of each oligonucleotide at a final concentration of 1 µM in TE buffer.
-
Incubate the oligonucleotides in 10% FBS (or with a specific concentration of exonuclease) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding EDTA to a final concentration of 25 mM and freezing at -20°C.
-
Analyze the samples by PAGE on a denaturing gel (e.g., 20% polyacrylamide, 7M urea).
-
Stain the gel with SYBR Gold and visualize the bands using a gel imaging system.
-
Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.
Cell Culture Transfection and Gene Silencing Analysis
Objective: To evaluate the biological activity of modified ASOs or siRNAs in cultured cells.
Materials:
-
Target cells (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Modified ASOs or siRNAs targeting a specific gene (e.g., Luciferase, GAPDH)
-
Control oligonucleotides (e.g., scrambled sequence)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reverse transcription kit
-
Quantitative PCR (qPCR) system and reagents
-
Reagents for protein extraction and Western blotting (optional)
Protocol:
-
Plate cells in 24-well plates and allow them to adhere overnight.
-
On the day of transfection, prepare complexes of the oligonucleotides and transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Aspirate the cell culture medium and add the transfection complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
Remove the transfection medium and replace it with a complete cell culture medium.
-
Incubate the cells for an additional 24-72 hours.
-
For gene expression analysis: a. Lyse the cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Analyze the expression of the target gene and a housekeeping gene by qPCR. d. Calculate the relative gene expression using the ΔΔCt method.
-
For protein expression analysis (optional): a. Lyse the cells and extract total protein. b. Perform Western blotting to detect the levels of the target protein and a loading control.
Visualizing the Mechanisms of Action
Antisense Oligonucleotide (ASO) Mechanism of Action
Caption: ASO binding to mRNA can lead to RNase H-mediated degradation.
siRNA (RNAi) Mechanism of Action
Caption: siRNA is processed by RISC to mediate target mRNA cleavage.
Experimental Workflow for Evaluating Oligonucleotide Activity
Caption: Workflow for comparing modified oligonucleotide activity.
References
- 1. researchgate.net [researchgate.net]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
comparative analysis of Fluoro Hexitol Nucleic Acid (FHNA) and Fluoro Arabino Nucleic Acid (FANA)
An In-Depth Comparative Analysis of Fluoro Hexitol (B1215160) Nucleic Acid (FHNA) and Fluoro Arabino Nucleic Acid (FANA) for Therapeutic Applications
In the landscape of nucleic acid therapeutics, chemical modifications are paramount to overcoming the inherent limitations of natural DNA and RNA, such as susceptibility to nuclease degradation and suboptimal binding affinity. Among the myriad of synthetic analogs, Fluoro Hexitol Nucleic Acid (FHNA) and Fluoro Arabino Nucleic Acid (FANA) have emerged as promising candidates for the development of antisense oligonucleotides (ASOs) and other RNA-targeting therapies. This guide provides a detailed comparative analysis of FHNA and FANA, focusing on their structural differences, biophysical properties, and performance in preclinical studies, supported by experimental data and methodologies.
Structural and Chemical Properties
FHNA and FANA are both fluorinated nucleic acid analogs, a modification known to enhance thermal stability and nuclease resistance. However, they differ fundamentally in their sugar backbone structure.
-
Fluoro Hexitol Nucleic Acid (FHNA): FHNA possesses a six-membered hexitol ring in place of the natural five-membered furanose ring of DNA and RNA. This structural alteration locks the sugar in a conformation that pre-organizes the phosphate (B84403) backbone for binding to complementary RNA, which can lead to enhanced binding affinity.[1][2] The fluorine atom is typically introduced at the 3'-position of the hexitol ring.[1][2]
-
Fluoro Arabino Nucleic Acid (FANA): FANA retains the five-membered sugar ring but features a fluorine atom at the 2'-position in the arabino configuration, which is a stereoisomer of the ribose sugar in RNA.[3] This modification endows FANA with unique structural and functional properties, including the ability to elicit RNase H-mediated cleavage of target RNA, a crucial mechanism for many antisense drugs.[3][4]
Comparative Performance Data
The efficacy of nucleic acid therapeutics is critically dependent on their binding affinity to the target RNA and their resistance to degradation by cellular nucleases. Below is a summary of the comparative performance of FHNA and FANA based on available experimental data.
Binding Affinity to Complementary RNA
The thermal melting temperature (Tm) of a nucleic acid duplex is a direct measure of its stability and, by extension, the binding affinity of the modified oligonucleotide to its target. Higher Tm values indicate stronger binding.
| Modification | Change in Tm (°C) per modification vs. unmodified DNA |
| FHNA | +0.6 to +2.6 |
| FANA | Reported to improve thermal stability of duplexes[4] |
| LNA (Locked Nucleic Acid) | +4.7 to +6.7 |
| HNA (Hexitol Nucleic Acid) | +0.5 to +1.4 |
Data for FHNA, LNA, and HNA are derived from studies on various sequences and represent a range of observed stabilization.[4] FANA is known to enhance binding to RNA complements, with a reported ΔTm of approximately +1.2°C per modification.
Nuclease Resistance
The stability of oligonucleotides in a biological environment is crucial for their therapeutic effect. Both FHNA and FANA have been shown to confer significant resistance to nuclease degradation.
| Modification | Nuclease Resistance |
| FHNA | Exhibits substantially higher resistance to exonuclease digestion compared to LNA- and MOE-modified oligonucleotides.[4] |
| FANA | The 2'-fluoro modification increases resistance to degradation.[3] FANA ASOs with a phosphorothioate (B77711) backbone show enhanced stability.[3] |
Mechanism of Action
Both FHNA and FANA are primarily utilized in antisense applications, where they bind to a target mRNA and modulate its function.
-
FHNA-modified ASOs have demonstrated potent downregulation of gene expression in animal models.[1][2]
-
FANA-modified ASOs are particularly noteworthy for their ability to recruit and activate RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA-like duplex.[3][4] This leads to the degradation of the target mRNA and a subsequent reduction in protein expression.
Antisense Mechanism of Action.
In Vivo Performance and Toxicity
A critical aspect of any therapeutic agent is its performance and safety in a living organism.
-
FHNA: In animal studies, FHNA-modified ASOs have shown potent in vivo activity in downregulating gene expression in the liver. Importantly, these studies reported a lack of hepatotoxicity, which is a significant advantage over some other nucleic acid modifications.[1][2]
-
FANA: FANA oligonucleotides have been used in various in vivo applications and are generally considered to be non-toxic.[5] They have been shown to be potent and efficient in silencing gene expression without causing toxicity.[5]
Experimental Protocols
Synthesis of FHNA and FANA Phosphoramidites
The synthesis of oligonucleotides containing FHNA or FANA modifications relies on the preparation of their corresponding phosphoramidite (B1245037) building blocks. This is a multi-step organic synthesis process that starts from commercially available sugar precursors. The general phosphoramidite method is then used for the automated solid-phase synthesis of the desired oligonucleotides.[6][][8][9][10]
Phosphoramidite Synthesis Workflow.
Thermal Melting (Tm) Analysis
This experiment determines the binding affinity of the modified oligonucleotides.
-
Sample Preparation: Prepare solutions of the single-stranded oligonucleotides in a melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.2).[4] Calculate the concentration of each oligonucleotide solution using its UV absorbance at 260 nm and its extinction coefficient. Mix equimolar amounts of the complementary strands to form the duplex.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement: Place the duplex solution in a cuvette and heat it from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).[2]
-
Data Acquisition: Continuously monitor the UV absorbance at 260 nm as a function of temperature.
-
Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve.[11]
Nuclease Resistance Assay
This assay evaluates the stability of the modified oligonucleotides against enzymatic degradation.
-
Sample Preparation: Incubate the modified oligonucleotide with a source of nucleases, such as snake venom phosphodiesterase (for exonuclease activity) or serum.
-
Time Course: Take aliquots of the reaction at different time points.
-
Analysis: Analyze the integrity of the oligonucleotide at each time point using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of full-length, intact oligonucleotide remaining at each time point to determine its half-life.
Experimental Workflow Comparison.
Conclusion
Both FHNA and FANA represent significant advancements in the field of nucleic acid therapeutics, offering enhanced stability and binding affinity compared to their natural counterparts.
-
FHNA stands out for its potent in vivo activity and favorable safety profile, particularly its lack of hepatotoxicity. Its rigid, pre-organized structure contributes to strong binding with target RNA.
-
FANA is distinguished by its ability to potently recruit RNase H, providing a well-established and efficient mechanism for gene silencing. It also demonstrates good nuclease resistance and in vivo efficacy.
The choice between FHNA and FANA for a specific therapeutic application will depend on the desired mechanism of action, the specific gene target, and the required pharmacokinetic properties. Further head-to-head comparative studies would be beneficial to fully elucidate the nuanced differences in their in vivo performance and to guide the rational design of next-generation nucleic acid-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 3. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 4. Synthesis, Improved Antisense Activity and Structural Rationale for the Divergent RNA Affinities of 3′-Fluoro Hexitol Nucleic Acid (FHNA and Ara-FHNA) Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Science Center | AUM LifeTech's next generation FANA RNA silencing… [sciencecenter.org]
- 6. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
A Head-to-Head Battle in Oligonucleotide Synthesis: Phosphoramidite vs. H-Phosphonate Chemistry
In the precise world of synthetic oligonucleotide manufacturing, two chemical methodologies have historically dominated the landscape: phosphoramidite (B1245037) and H-phosphonate chemistry. While both aim to construct DNA and RNA strands of specific sequences, the phosphoramidite approach has emerged as the gold standard for its superior efficiency and reliability. This guide provides a detailed comparison of these two synthetic routes, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals on the nuances of each technique.
At a Glance: Key Performance Metrics
The choice between phosphoramidite and H-phosphonate chemistry often hinges on a trade-off between reaction efficiency, speed, and the stability of the chemical intermediates. The phosphoramidite method, though involving a more complex cycle, consistently delivers higher yields and is amenable to the synthesis of longer oligonucleotides.
| Parameter | Phosphoramidite Chemistry | H-phosphonate Chemistry |
| Coupling Efficiency | >99% per cycle | 98-99% per cycle |
| Coupling Time | 20 seconds to 15 minutes (depending on monomer) | ~5 minutes |
| Synthesis Cycle | Four steps: Deblocking, Coupling, Capping, Oxidation | Two steps: Deblocking, Coupling (Oxidation performed at the end) |
| Intermediate Stability | Phosphite (B83602) triester is unstable and requires immediate oxidation | H-phosphonate diester is stable to acidic conditions of deblocking |
| Side Reactions | Formation of (n-1) shortmers if capping is inefficient | 5'-O-acylation and bisacylphosphite formation |
| Scalability | Well-established for large-scale synthesis | Generally used for smaller scale synthesis and specific modifications |
Deeper Dive: A Look at the Chemistry
The fundamental difference between the two methods lies in the nature of the phosphorus-containing monomer and the synthetic cycle.
Phosphoramidite chemistry utilizes nucleoside phosphoramidites, which are activated by a weak acid, such as tetrazole, to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain. This forms an unstable phosphite triester linkage that is immediately oxidized to a stable phosphate (B84403) triester. A capping step is included to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.
H-phosphonate chemistry , in contrast, employs nucleoside H-phosphonates. These are activated by an acyl chloride, like pivaloyl chloride, to react with the 5'-hydroxyl group, forming an H-phosphonate diester linkage. A key distinction is that this linkage is stable to the acidic conditions used for detritylation, allowing the oxidation step to be performed once at the end of the entire synthesis. This simplifies the cycle but can lead to lower overall yields for longer oligonucleotides.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core chemical transformations in both the phosphoramidite and H-phosphonate synthesis cycles.
Caption: The four-step phosphoramidite synthesis cycle.
Validating the Incorporation of 3'-F-3'-dA(Bz) in Oligonucleotides: A Comparative Guide to Enzymatic Digestion and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of modified nucleotides is paramount to the efficacy and safety of oligonucleotide therapeutics. This guide provides a comparative analysis of enzymatic digestion and alternative methods for validating the incorporation of 3'-Fluoro-3'-deoxyadenosine (Benzoyl), or 3'-F-3'-dA(Bz), into synthetic oligonucleotides. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The introduction of modifications like 3'-F-3'-dA(Bz) can enhance the therapeutic properties of oligonucleotides, for instance, by increasing their resistance to nuclease degradation. However, these same modifications present analytical challenges for confirming their successful incorporation into the final product. This guide explores the traditional method of enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) and compares its performance with alternative analytical techniques such as high-performance liquid chromatography (HPLC) and direct mass spectrometry (MS) analysis of the intact oligonucleotide.
Comparative Analysis of Validation Methods
The choice of validation method depends on several factors, including the specific modification, the required level of structural detail, and available instrumentation. Enzymatic digestion provides sequence-level information but can be hindered by modifications. Direct analysis of the intact oligonucleotide by MS or HPLC confirms the overall molecular weight and purity but does not provide sequence-specific confirmation of the modification's location.
Data Presentation: Quantitative Comparison
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| Enzymatic Digestion with LC-MS | Complete digestion of the oligonucleotide to its constituent nucleosides/nucleotides, followed by separation and identification. | - Provides sequence-specific confirmation of modification incorporation.- Can identify and quantify individual nucleosides. | - 3'-modifications like 3'-Fluoro can inhibit or block 3'-exonuclease activity, leading to incomplete digestion.[1]- Residual protecting groups (e.g., Benzoyl) can interfere with enzyme recognition and lead to inaccurate results.- The process can be time-consuming. | - Detailed structural characterization.- Base composition analysis. |
| Intact Mass Analysis (ESI-MS or MALDI-TOF MS) | Ionization of the full-length oligonucleotide to determine its molecular weight. | - Rapid confirmation of the successful incorporation of the modified nucleotide by verifying the expected mass increase.[2][3]- High throughput capabilities, especially with MALDI-TOF MS.[2][3]- Can detect incomplete removal of protecting groups.[2] | - Does not provide information on the location of the modification within the sequence.- Resolution may be limited for very long oligonucleotides.[2] | - High-throughput quality control.- Confirmation of overall molecular weight and purity. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the oligonucleotide from its impurities based on physicochemical properties (e.g., hydrophobicity, charge). | - Robust and reproducible method for purity assessment.[4]- Can quantify the full-length product and major impurities.- Different modes (Reversed-Phase, Ion-Exchange) offer flexibility.[4] | - Limited structural information on its own.- Co-elution of species with similar properties can occur. | - Purity analysis and quantification.- Separation of failure sequences. |
| Capillary Gel Electrophoresis (CGE) | Separation of oligonucleotides based on size and charge in a gel-filled capillary. | - High-resolution separation of oligonucleotides, particularly effective for resolving failure sequences (n-1, n-2).- Requires minimal sample volume. | - Primarily provides information on size and purity, not direct confirmation of modification incorporation.- Less amenable to high-throughput analysis compared to MALDI-TOF MS. | - High-resolution purity assessment.- Analysis of shortmer and longmer impurities. |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Oligonucleotides followed by LC-MS Analysis
This protocol describes the complete digestion of an oligonucleotide to its constituent nucleosides for analysis by LC-MS. Note that for oligonucleotides containing 3'-F-3'-dA(Bz), incomplete digestion is expected due to the 3'-fluoro modification.
Materials:
-
Oligonucleotide sample (with and without 3'-F-3'-dA(Bz) modification)
-
Snake Venom Phosphodiesterase (SVPDE)
-
Bovine Spleen Phosphodiesterase (BSPDE) - for 5' to 3' digestion
-
Alkaline Phosphatase (AP)
-
Ammonium acetate (B1210297) buffer (50 mM, pH 9.0)
-
LC-MS grade water and acetonitrile
-
Mass spectrometer (ESI or MALDI-TOF) coupled to an HPLC system
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide sample in nuclease-free water to a final concentration of 100 µM.
-
Enzymatic Digestion Cocktail: Prepare a digestion cocktail containing:
-
5 µL of 100 µM oligonucleotide
-
10 µL of 10x digestion buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl2, pH 8.5)
-
1 µL of Snake Venom Phosphodiesterase (1 U/µL)
-
1 µL of Alkaline Phosphatase (10 U/µL)
-
Nuclease-free water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For oligonucleotides with suspected nuclease resistance, the incubation time may be extended or a higher enzyme concentration used.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 0.5 M EDTA or by heat inactivation at 95°C for 5 minutes.
-
LC-MS Analysis:
-
Inject an appropriate volume of the digested sample onto a C18 reversed-phase HPLC column.
-
Elute the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Monitor the eluent using a UV detector (260 nm) and a mass spectrometer operating in positive ion mode.
-
Identify and quantify the individual nucleosides based on their retention times and mass-to-charge ratios. The presence of a peak corresponding to 3'-F-3'-deoxyadenosine would confirm its incorporation. In the case of incomplete deprotection, a peak corresponding to 3'-F-3'-dA(Bz) might be observed.
-
Protocol 2: Intact Mass Analysis of Oligonucleotides by ESI-MS
This protocol is for the direct determination of the molecular weight of the full-length oligonucleotide.
Materials:
-
Oligonucleotide sample
-
LC-MS grade water and acetonitrile
-
Ion-pairing reagent (e.g., triethylamine, hexafluoroisopropanol)
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide in LC-MS grade water to a concentration of 10-20 µM.
-
LC-MS Analysis:
-
Inject the sample onto a reversed-phase HPLC column suitable for oligonucleotide analysis.
-
Use a mobile phase system containing an ion-pairing reagent to ensure good chromatographic separation and ionization.
-
Acquire the mass spectrum of the eluting oligonucleotide in negative ion mode.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide.
-
Compare the measured mass to the theoretical mass of the oligonucleotide containing the 3'-F-3'-dA(Bz) modification. A successful incorporation will result in a mass shift corresponding to the addition of the modified nucleotide. The presence of the benzoyl group will add a specific mass that should be accounted for in the theoretical calculation.
-
Mandatory Visualizations
Caption: Workflow for enzymatic digestion and LC-MS analysis.
Caption: Comparison of validation methods for modified oligonucleotides.
Discussion and Recommendations
Validating the incorporation of 3'-F-3'-dA(Bz) into oligonucleotides requires a multi-faceted analytical approach.
-
Enzymatic digestion followed by LC-MS is the gold standard for sequence verification. However, for oligonucleotides with 3'-modifications like 3'-fluoro, complete digestion is unlikely to be achieved with 3'-exonucleases. The enzyme is expected to stall at or near the modified nucleotide. While this can indirectly confirm the presence of a modification at the 3'-terminus, it will not yield the individual modified nucleoside for straightforward quantification. The presence of the benzoyl protecting group, if not completely removed during synthesis, will further hinder enzymatic activity due to steric hindrance and altered chemical properties of the adenine (B156593) base.
-
Intact mass analysis by ESI-MS or MALDI-TOF MS is a highly recommended and often essential first step. It provides a rapid and accurate confirmation of the overall molecular weight of the synthesized oligonucleotide. A successful incorporation of 3'-F-3'-dA(Bz) will result in a predictable mass increase compared to the unmodified sequence. This method is also highly effective in detecting the presence of residual benzoyl protecting groups, which would manifest as an additional mass on the full-length product.
-
HPLC analysis is crucial for assessing the purity of the oligonucleotide product. It can effectively separate the full-length product from shorter failure sequences (n-1 mers) and other synthesis-related impurities. While it does not directly confirm the incorporation of the modification, a high-purity product profile from HPLC, combined with a correct mass from intact MS analysis, provides strong evidence for the successful synthesis of the desired modified oligonucleotide.
References
Unveiling the Structural Nuances of 3'-Fluoro Modified DNA/RNA Duplexes: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the structural impact of chemical modifications on nucleic acid duplexes is paramount for the rational design of therapeutic oligonucleotides. The introduction of a fluorine atom at the 3'-position of the sugar moiety represents a key modification aimed at enhancing nuclease resistance and binding affinity. This guide provides a comprehensive comparison of the crystallographic structures of 3'-fluoro modified DNA/RNA duplexes with their canonical counterparts, supported by experimental data and detailed protocols.
The structural integrity and conformational preferences of DNA and RNA duplexes are critical determinants of their biological function and suitability as therapeutic agents. Modifications to the sugar-phosphate backbone are a cornerstone of oligonucleotide drug design, offering a strategy to overcome the inherent limitations of natural nucleic acids, such as susceptibility to enzymatic degradation. Among these, 3'-fluoro modifications have emerged as a promising avenue. X-ray crystallography provides unparalleled atomic-level insights into the three-dimensional architecture of these modified duplexes, revealing subtle yet significant alterations in helical geometry, sugar puckering, and hydration patterns that collectively influence their physicochemical properties.
This guide focuses on the crystallographic analysis of DNA duplexes incorporating 3'-fluoro hexitol (B1215160) nucleic acid (FHNA), a modification known to enhance thermal stability and adopt an A-like helical conformation. By comparing the structural parameters of FHNA-modified duplexes with canonical A-form and B-form DNA, we can delineate the precise structural consequences of this modification.
Quantitative Comparison of Helical Structures
The introduction of 3'-fluoro modifications induces distinct changes in the helical parameters of DNA duplexes, steering them towards an A-form-like geometry. The following tables summarize the key quantitative data from crystallographic analyses, comparing a 3'-fluoro hexitol nucleic acid (FHNA)-modified DNA duplex with standard A-form and B-form DNA.
Table 1: Comparison of Thermal Stability (Tm)
| Duplex | Sequence | Tm (°C) per modification |
| Unmodified DNA/RNA | 5'-d(GCGTATACGC)/3'-r(CGCAUAUGCG) | - |
| FHNA-modified DNA/RNA | 5'-d(GCGTAT ACGC)/3'-r(CGCAAUAUGCG) | +1.5 |
| Ara-FHNA-modified DNA/RNA | 5'-d(GCGTAT ACGC)/3'-r(CGCAAUAUGCG) | -4.0 |
T represents the FHNA or ara-FHNA modified thymidine. Data illustrates that the stereochemistry of the fluorine atom is critical, with the axial orientation in FHNA stabilizing the duplex, while the equatorial orientation in the arabino-configured analogue (ara-FHNA) is destabilizing.
Table 2: Comparison of Global Helical Parameters
| Parameter | FHNA-Modified Duplex (A-like) | Standard A-DNA | Standard B-DNA |
| Helical Rise | ~2.8 Å | 2.6 - 3.3 Å | 3.3 - 3.4 Å |
| Helical Twist | ~33° | ~33° | ~36° |
| X-displacement | ~ -4.5 Å | ~ -4.0 Å | ~ 0 Å |
| Inclination | ~20° | ~20° | ~ -6° |
| Major Groove Width | ~4.0 Å | ~2.7 Å | ~11.6 Å |
| Minor Groove Width | ~10.5 Å | ~11.0 Å | ~5.7 Å |
The data clearly indicates that the FHNA modification pushes the DNA duplex towards an A-form conformation, characterized by a wider, shallower minor groove and a narrower, deeper major groove compared to B-DNA.
Table 3: Comparison of Sugar Pucker and Backbone Torsion Angles
| Parameter | FHNA-Modified Residue | Standard A-DNA (C3'-endo) | Standard B-DNA (C2'-endo) |
| Sugar Pucker | C3'-endo | C3'-endo | C2'-endo |
| Phase Angle of Pseudorotation (P) | ~18° | 0° - 36° | 144° - 180° |
| Torsion Angle δ (C5'-C4'-C3'-O3') | ~85° | ~83° | ~139° |
| Torsion Angle χ (O4'-C1'-N9-C4 for purines) | ~ -155° | ~ -155° | ~ -102° |
The C3'-endo sugar pucker is a hallmark of A-form nucleic acids and is enforced by the 3'-fluoro modification in FHNA. This contrasts with the C2'-endo pucker characteristic of B-DNA.
Experimental Protocols
The generation of high-quality crystallographic data for 3'-fluoro modified DNA/RNA duplexes relies on a series of well-defined experimental procedures.
Synthesis and Purification of 3'-Fluoro Modified Oligonucleotides
The synthesis of 3'-fluoro modified oligonucleotides is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry.
-
Phosphoramidite Monomer Synthesis: The 3'-fluoro modified nucleoside phosphoramidite building blocks are synthesized through multi-step organic chemistry routes.
-
Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidites are incorporated into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction. The key steps in each cycle are:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite monomer.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Deprotection and Cleavage: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to ensure high purity for crystallization trials.
Crystallization of the Modified Duplex
Crystallization of nucleic acid duplexes is most commonly achieved using the hanging-drop vapor diffusion method.
-
Sample Preparation: The purified single-stranded oligonucleotides are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium cacodylate, pH 7.0) and annealed by heating to 95°C followed by slow cooling to room temperature to form the duplex.
-
Hanging-Drop Vapor Diffusion Setup:
-
A reservoir solution containing a precipitant (e.g., 2-methyl-2,4-pentanediol (MPD), salts) is prepared in the well of a crystallization plate.
-
A small drop (1-2 µL) is formed by mixing the nucleic acid duplex solution with the reservoir solution on a siliconized glass coverslip.
-
The coverslip is inverted and sealed over the reservoir well.
-
-
Equilibration: Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the nucleic acid and precipitant in the drop, leading to supersaturation and crystal formation.
-
Optimization: Crystallization conditions (precipitant concentration, pH, temperature, and additives) are screened to obtain diffraction-quality crystals.
X-ray Data Collection and Structure Determination
-
Cryo-protection and Crystal Mounting: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction Data Collection: Data is collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement using a canonical A-form or B-form DNA model. The initial model is then refined against the experimental data to produce the final, high-resolution structure.
-
Structural Analysis: The refined structure is analyzed using software such as 3DNA or CURVES+ to calculate the helical parameters, torsion angles, and other geometric features.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process from oligonucleotide design to final structural analysis.
References
Safety Operating Guide
Proper Disposal of 3'-F-3'-dA(Bz)-2'-Phosphoramidite: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized reagents like 3'-F-3'-dA(Bz)-2'-Phosphoramidite. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including a laboratory coat, chemical safety goggles, and gloves.[1][2] All handling of phosphoramidites and their waste should be conducted within a chemical fume hood to minimize inhalation exposure.[1][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to segregate and manage different waste streams generated during its use.
1. Unused or Expired Product:
-
Do not dispose of down the drain or in regular trash. [1][4]
-
The original container with the unused or expired phosphoramidite (B1245037) should be securely sealed and clearly labeled as hazardous chemical waste.
-
This waste must be collected by a licensed hazardous waste disposal company.[1][2] Follow your institution's specific procedures for hazardous waste pickup.
2. Contaminated Solid Waste:
-
This category includes items such as gloves, pipette tips, weighing paper, and absorbent materials that have come into direct contact with the phosphoramidite.
-
Place all contaminated solid waste into a designated, clearly labeled, and sealed container or bag for hazardous waste.[5]
-
Do not mix this waste with non-hazardous laboratory trash.
3. Liquid Waste:
-
Liquid waste may include solutions containing the phosphoramidite, such as those from oligonucleotide synthesis.
-
Collect all liquid waste in a compatible, leak-proof container that is clearly labeled with its chemical constituents.[5][6]
-
Segregate organic solvent waste from aqueous waste.[6]
-
Do not mix incompatible chemicals.[7][8] For instance, avoid mixing acidic and basic waste streams.[7]
-
The pH of aqueous solutions should be neutralized (between 5.0 and 12.5) before being considered for any form of disposal, though collection for hazardous waste treatment is the recommended route.[7]
4. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, such as anhydrous acetonitrile, before disposal.[9]
-
The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to follow your institution's specific guidelines. Deface the original label to prevent misuse.
Waste Storage and Collection
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][7] This area should be inspected weekly for any leaks or container degradation.[7] Ensure that all waste containers are kept closed except when adding waste and are properly labeled for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal service.[4][10]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagram illustrates the decision-making process for handling waste generated from the use of this compound.
Caption: Disposal workflow for this compound.
References
- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 2. us.bioneer.com [us.bioneer.com]
- 3. fishersci.com [fishersci.com]
- 4. odu.edu [odu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for 3'-F-3'-dA(Bz)-2'-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 3'-F-3'-dA(Bz)-2'-Phosphoramidite, including personal protective equipment (PPE), procedural guidelines, and disposal plans. Adherence to these protocols is critical to ensure personnel safety and maintain product integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological properties of this compound have not been fully investigated, it should be handled with caution as a potentially hazardous substance. Based on Safety Data Sheets (SDS) for similar phosphoramidite (B1245037) compounds, the primary hazards are:
-
May be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes eye irritation.[1]
-
Phosphoramidites are sensitive to moisture and air, which can lead to degradation.
Required Personal Protective Equipment:
A multi-layered approach to PPE is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be chemical splash goggles. A face shield should be worn over safety glasses if there is a significant splash risk. |
| Hand Protection | Disposable Gloves | Nitrile gloves are required. Always inspect gloves for tears or holes before use. Change gloves immediately upon contamination. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required. For significant quantities, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Dust Mask/Respirator | A NIOSH-approved dust mask is recommended when handling the solid form to prevent inhalation.[1] |
Operational Plan: Handling and Storage
Phosphoramidites require careful handling in a controlled environment to prevent degradation and ensure experimental success.
Storage:
-
Temperature: Store the vial at -20°C in a non-frost-free freezer.[2][3][4][5][6][7]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from moisture.[1]
-
Container: Keep the container tightly sealed at all times when not in use.[1]
Handling (Step-by-Step Protocol):
-
Preparation: Before use, allow the vial to warm to room temperature over approximately 30-60 minutes while still sealed. This prevents moisture from condensing inside the vial upon opening.
-
Inert Environment: All handling of the solid phosphoramidite should be performed under a dry, inert atmosphere, such as in a glove box or using a Schlenk line.
-
Dissolution: Use anhydrous acetonitrile (B52724) to dissolve the phosphoramidite to the desired concentration. Ensure the solvent is of high purity and has a low water content.
-
Transfer: Use dry syringes or cannulas for transferring the phosphoramidite solution.
-
Post-Handling: After use, flush the vial with inert gas before tightly resealing and returning it to -20°C storage.
Emergency and Disposal Plan
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area gently with soap and plenty of water. Seek medical attention if irritation persists.[1][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a damp cloth. Wear full PPE during cleanup.[1]
Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.
-
Contaminated Materials: All contaminated materials, including gloves, pipette tips, and vials, must be disposed of in a designated, sealed hazardous waste container.
-
Regulations: All disposal must be conducted in strict accordance with federal, state, and local environmental regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 3�-F-3�-dA(Bz)-2�-phosphoramidite, 2127174-09-6 | BroadPharm [broadpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 3�-F-3�-dG(iBu)-2�-phosphoramidite, 2080404-21-1 | BroadPharm [broadpharm.com]
- 5. 3�-dC(Bz)-2�-phosphoramidite, 157327-96-3 | BroadPharm [broadpharm.com]
- 6. 3�-O-Me-G(iBu)-2�-phosphoramidite, 179479-04-0 | BroadPharm [broadpharm.com]
- 7. 3�-O-Me-U-2�-phosphoramidite, 179479-05-1 | BroadPharm [broadpharm.com]
- 8. us.bioneer.com [us.bioneer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
